Author: BenchChem Technical Support Team. Date: February 2026
Synonyms: Bis(3-methoxypropyl) ether; Propane, 1,1'-oxybis[3-methoxy-]; Linear Dipropylene Glycol Dimethyl Ether.[1]
CAS Registry Number: 66226-74-2 (Specific linear isomer); 111109-77-4 (General isomer mixture).[1]
Executive Summary
1-Methoxy-3-(3-methoxypropoxy)propane is a high-performance, aprotic polar solvent belonging to the class of glycol ethers.[1] Structurally, it is a linear polyether characterized by two methoxy groups separated by a dipropylene (propyl) spacer.[1] Distinct from its branched commercial counterpart (Proglyde DMM), this linear isomer offers unique solvation kinetics and a superior toxicological profile compared to ethylene-glycol-based "glymes" (e.g., Diglyme).[1]
Its chemical inertness, high boiling point (~175°C), and amphiphilic nature make it a critical candidate for Next-Generation Battery Electrolytes , Green Chemical Synthesis , and Advanced Coatings .[1] This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and safety mechanisms for researchers in drug development and materials science.[1]
Molecular Architecture & Structural Analysis
The molecule consists of a linear 8-carbon backbone interrupted by three oxygen atoms.[1]
SMILES: COCCCOCCCOC
IUPAC Name: 1-Methoxy-3-(3-methoxypropoxy)propane[1][2]
Structural Implications[1]
Chelation Potential: Unlike crown ethers or short-chain glymes (monoglyme/diglyme), the propyl spacers (
) in this molecule introduce greater conformational flexibility but reduce the binding affinity for small cations (, ) compared to ethyl spacers ().[1] This results in "loose" solvation shells, which can enhance ion mobility in electrolyte applications.[1]
Isomerism: Commercial "Dipropylene Glycol Dimethyl Ether" is typically a mixture of regioisomers (head-to-head, head-to-tail) derived from propylene oxide.[1] The specific CAS 66226-74-2 refers to the linear isomer derived from 1,3-propanediol.[1] This distinction is critical for crystallization studies and precise electrochemical windows.
Physicochemical Profile
Property
Value
Context/Relevance
Molecular Weight
162.23 g/mol
Moderate volatility; easy removal by vacuum distillation.[1]
The most atom-efficient synthesis for the linear isomer involves the self-etherification of 3-methoxy-1-propanol.[1] This process avoids the use of toxic alkyl halides (Williamson ether synthesis) and minimizes waste.[1]
Cathodic Stability: Resistant to reduction by Lithium metal, making it a viable co-solvent for Li-Metal batteries.[1]
Toxicology & Safety (The "Safe-by-Design" Advantage)
A critical advantage of 1-Methoxy-3-(3-methoxypropoxy)propane over Diglyme (Diethylene glycol dimethyl ether) is its metabolic pathway.[1]
Diglyme Toxicity: Metabolizes to 2-Methoxyacetic acid (MAA) , a known teratogen and reproductive toxin (inhibits histone deacetylase).[1]
Bis(3-methoxypropyl) ether Safety: The propyl spacers prevent the formation of MAA.[1] Instead, metabolic cleavage yields 3-methoxypropionic acid , which undergoes beta-oxidation or excretion without the severe teratogenic effects associated with MAA.[1]
Metabolic Pathway Comparison
Caption: Comparative metabolic degradation showing the avoidance of teratogenic metabolites in propyl ethers.[1]
Applications in Drug Development[1][4][5]
Reaction Solvent: Ideal for Grignard reactions and organolithium couplings where higher boiling points (>100°C) are required, which THF cannot support.[1]
API Crystallization: Used as an anti-solvent or co-solvent to control polymorph formation in active pharmaceutical ingredients due to its specific polarity and hydrogen-bond accepting capability.[1]
Process Safety: Replaces Diglyme in pilot-plant scale-ups to reduce regulatory burden regarding reproductive toxicity hazards (REACH compliance).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link][1]
European Chemicals Agency (ECHA). Registration Dossier for Bis(3-methoxypropyl) ether (CAS 66226-74-2).[1] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Common Name: Bis(3-methoxypropyl) ether | CAS: 111109-77-4
Classification: Linear Polyether / Glycol Ether Derivative
Executive Summary & Strategic Rationale
This technical guide details the synthesis of 1-Methoxy-3-(3-methoxypropoxy)propane , a linear polyether structurally analogous to Diglyme but with propyl spacers (
) instead of ethyl spacers ().
Why this molecule matters:
Unlike its ethyl-based cousins (Glymes), the propyl-spaced ether backbone exhibits superior electrochemical stability (up to 4.6V vs Li/Li+) and lower solvation energy for lithium ions. This makes it a critical candidate for Next-Generation High-Voltage Lithium-Metal Batteries , as it promotes a robust Solid Electrolyte Interphase (SEI) and minimizes solvent co-intercalation in graphite anodes.
Synthesis Strategy:
While industrial routes often employ the methylation of dipropylene glycol, that feedstock typically contains branched isomers (secondary alcohols), leading to regio-isomeric impurities. For high-purity research applications (drug delivery or electrolytes), a Convergent Williamson Ether Synthesis is the required standard.
This guide presents two protocols:
Protocol A (The "Green" Scalable Route): Phase-Transfer Catalyzed (PTC) etherification.
Protocol B (The "High-Purity" Lab Route): Sodium Hydride mediated coupling.
Retrosynthetic Analysis
To synthesize the target symmetrically, we disconnect at the central ether linkage.
Note: 1-Bromo-3-methoxypropane is more reactive but significantly more expensive and prone to elimination side-reactions (forming allyl ethers) under harsh basic conditions. The chloro-derivative is preferred for control.
Figure 1: Retrosynthetic disconnection revealing the convergent pathway.
Context: This method utilizes a biphasic system (Aqueous/Organic) with a quaternary ammonium salt. It eliminates the need for anhydrous solvents and dangerous metal hydrides, making it safer and more scalable.
Materials & Reagents
Reagent
Role
Equiv.
Notes
3-Methoxy-1-propanol
Substrate (Alcohol)
1.2
Excess drives conversion
1-Chloro-3-methoxypropane
Substrate (Halide)
1.0
Limiting reagent
NaOH (50% aq)
Base
4.0
Generates alkoxide in situ
TBAB (Tetrabutylammonium bromide)
Catalyst
0.05
Phase transfer agent
Toluene or Hexane
Solvent
-
Organic phase carrier
Step-by-Step Methodology
System Setup:
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for viscous biphasic mixtures), a reflux condenser, and a dropping funnel.
Charge the flask with NaOH (50% w/w solution) and TBAB .
Alkoxide Generation (In-Situ):
Add 3-Methoxy-1-propanol to the stirring caustic solution.
Mechanism:[1][2][3][4][5][6][7] The TBAB transports hydroxide ions into the organic interface/phase, deprotonating the alcohol.
Heat the mixture to 60°C for 30 minutes to ensure equilibration.
Reaction Phase:
Add 1-Chloro-3-methoxypropane dropwise over 45 minutes.
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 80°C - 90°C . Exceeding 100°C increases the risk of elimination (forming allyl methyl ether).
Once addition is complete, reflux the mixture gently (approx. 95°C) for 6-8 hours .
Note: The bromide is used here for faster kinetics at lower temperatures (THF reflux is 66°C), preserving the ether stability.
Completion: Reflux for 12 hours. Monitor via TLC or GC.
Quench: Cool to 0°C. Carefully add Isopropanol (to kill excess NaH), then water.
Analytical Characterization (Expected Data)
To validate the synthesis, the researcher must confirm the structure using NMR.
Technique
Feature
Expected Signal (ppm)
Multiplicity
Integration
1H NMR ()
Terminal
3.33
Singlet (s)
6H
Ether
3.40 - 3.50
Triplet (t)
8H
Central
1.80 - 1.85
Quintet (m)
4H
13C NMR
Terminal Methoxys
~58.5
-
-
Ether Carbons
~70.1
-
-
Central Carbons
~30.0
-
-
Self-Validation Check:
If you see a doublet at ~1.1 ppm, you have contamination from propylene glycol derivatives (branched isomers). The target molecule is purely linear and should show no methyl doublets.
Safety & Handling
Peroxide Formation: Like all ethers, this molecule can form explosive peroxides upon storage. Test with starch-iodide paper before distillation. Store over molecular sieves under Argon.
Alkyl Halide Toxicity: 1-Chloro-3-methoxypropane is an alkylating agent. Use double-gloving and work in a fume hood.
NaH Hazards: Sodium hydride is pyrophoric. In Protocol B, never use water to extinguish a fire; use sand or Class D extinguishers.
References
PubChem. 1-Methoxy-3-(3-methoxypropoxy)propane (Compound). National Library of Medicine. Available at: [Link]
Zhang, S., et al. (2019). Bisalt ether electrolytes: a pathway towards lithium metal batteries with Ni-rich cathodes. Energy & Environmental Science. Available at: [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
Organic Chemistry Portal. Ether Synthesis. Available at: [Link]
US Patent 6100433A.Process for preparing 3-methoxy-1-propanol. Google Patents.
A Technical Guide to Di(propylene glycol) dimethyl ether (DPGDME)
Abstract: Di(propylene glycol) dimethyl ether (DPGDME), also known as Proglyde DMM, is a versatile and environmentally favorable aprotic solvent with the chemical formula C8H18O3.[1] Characterized by its high solvency, c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: Di(propylene glycol) dimethyl ether (DPGDME), also known as Proglyde DMM, is a versatile and environmentally favorable aprotic solvent with the chemical formula C8H18O3.[1] Characterized by its high solvency, chemical stability, and low toxicity, DPGDME serves as a high-performance substitute for more hazardous solvents in a multitude of industrial and research applications.[2] This guide provides an in-depth analysis of its fundamental physicochemical properties, synthesis methodologies, key applications, and essential safety and handling protocols, tailored for professionals in research and drug development.
Physicochemical Properties
DPGDME is a colorless, clear liquid with a mild, ether-like odor.[3] Its unique molecular structure, featuring both ether and propylene glycol functionalities, imparts a valuable combination of properties. A key characteristic is its aprotic nature, meaning it lacks hydroxyl groups and is therefore inert in proton-sensitive chemical systems.[2][4] This makes it an ideal medium for reactions involving strong bases or organometallic reagents, such as Grignard reactions.
The solvent is completely miscible with a wide range of common organic solvents but exhibits limited solubility in water.[2] Its low volatility and high boiling point make it suitable for high-temperature applications and contribute to a favorable environmental profile, as it is not classified as a Hazardous Air Pollutant (HAP).[2][5]
The industrial synthesis of DPGDME is typically achieved through the Williamson ether synthesis. This well-established method involves the reaction of a propylene glycol methyl ether (PGME) with an alkylating agent in the presence of a strong base.[7][8]
Experimental Protocol: Williamson Ether Synthesis of DPGDME
Deprotonation: Propylene glycol methyl ether is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding alkoxide.[7]
Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and is reacted with an alkylating agent, commonly chloromethane or dimethyl sulfate.[7] The alkoxide displaces the halide or other leaving group in an SN2 reaction, forming the dimethyl ether.
Reaction Conditions: The reaction is typically carried out at a temperature range of 40-90°C.[7]
Purification: After the reaction is complete, the crude product is purified, often through distillation, to remove unreacted starting materials, salts, and other byproducts.
The choice of base and alkylating agent can be optimized to improve yield and minimize side reactions.[7][8]
Caption: Williamson ether synthesis of DPGDME.
Applications in Research and Industry
The unique properties of DPGDME make it a highly effective solvent and additive in a wide range of applications. Its excellent solvency for a variety of resins, including acrylics, styrene-acrylics, and polyvinyl acetates, is a key attribute.
Key Application Areas:
Coatings and Inks: DPGDME is widely used in both solvent-based and water-based coating systems.[2][9] In water-based polyurethane dispersions, it acts as a coalescing agent, promoting the formation of a continuous film as the coating dries.[2] It is also used as a solvent for hardeners and in wood and furniture coatings.[2]
Cleaning Formulations: Its chemical inertness allows for its use in cleaning products that operate over a wide pH range, including formulations for stripping paint and cleaning printed circuit boards.[1] It is a component in both industrial and household cleaners for hard surfaces.[9]
Electronics: In the electronics industry, DPGDME is used as a cleaning agent and can be a component in lithium battery electrolyte formulations.[5]
Chemical Synthesis: As an inert, aprotic solvent, it serves as a reaction medium for various organic syntheses.[2] It can also be used as an entrainer for azeotropic water removal during esterification reactions.[10]
NMP Replacement: Due to its low toxicity and favorable environmental profile, DPGDME is increasingly used as a substitute for N-methyl-2-pyrrolidone (NMP), a solvent that is facing increasing regulatory scrutiny.[2]
Other Applications: Additional uses include stabilizers for agricultural pesticides, components in cutting oils, and solvents for printing inks and enamels.[9]
Caption: Structure-function relationships of DPGDME.
Safety, Toxicology, and Handling
DPGDME is recognized for its low toxicity profile compared to many other industrial solvents.[2] However, as with any chemical, proper handling and safety precautions are essential.
Hazards Identification: DPGDME is classified as a combustible liquid.[11] Contact may cause skin and eye irritation.[12] Inhalation of high concentrations of vapor can lead to irritation of the nose and throat, as well as symptoms like headache and dizziness.[13]
Exposure Limits: The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 ppm averaged over an 8-hour workshift.[13] The National Institute for Occupational Safety and Health (NIOSH) recommends the same 10-hour REL and a short-term exposure limit (STEL) of 150 ppm.[13]
Handling and Storage: It is recommended to handle DPGDME in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including protective gloves and eye/face protection.[11] Keep containers tightly closed and store in a cool, dry place away from heat, sparks, and open flames.[11]
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing difficulties occur, seek medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if feeling unwell.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. This combustible material may be burned in a chemical incinerator.[11]
Animal studies have shown some effects on the liver, kidney, and adrenal glands at high exposure levels, but no evidence of carcinogenicity, mutagenicity, or reproductive toxicity.[12]
Conclusion
Di(propylene glycol) dimethyl ether is a high-performance, versatile aprotic solvent with a favorable safety and environmental profile. Its unique combination of high solvency, chemical inertness, and low volatility makes it an excellent choice for a wide array of applications, from advanced coatings and electronics manufacturing to industrial cleaning and chemical synthesis. As industries continue to move away from more hazardous materials, the adoption of DPGDME as a safer and effective alternative is expected to grow, making a thorough understanding of its properties essential for researchers and chemical professionals.
Role: Next-Generation Aprotic Solvent for Green Chemistry & API Synthesis Executive Summary The pharmaceutical and materials science sectors are currently navigating a critical transition away from reprotoxic dipolar apr...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Next-Generation Aprotic Solvent for Green Chemistry & API Synthesis
Executive Summary
The pharmaceutical and materials science sectors are currently navigating a critical transition away from reprotoxic dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylacetamide (DMAc). Proglyde DMM (Dipropylene Glycol Dimethyl Ether) has emerged as a primary candidate in this space.[1] Unlike its protic glycol ether counterparts, Proglyde DMM is aprotic , chemically inert, and possesses a unique toxicity profile that supports regulatory compliance without sacrificing solvency power.
This guide provides a rigorous technical analysis of Proglyde DMM, moving beyond basic datasheets to explore its thermodynamic behavior, mechanistic stability, and application protocols in high-value synthesis.
Molecular Architecture & Physicochemical Profile
Proglyde DMM differs fundamentally from standard glycol ethers (like DPM) due to the methylation of the terminal hydroxyl group. This "capping" renders the molecule aprotic , eliminating the potential for hydrogen donation. This structural feature is the causality behind its stability in the presence of strong bases (e.g., Grignard reagents, metal hydrides) where protic solvents would fail.
Low resistance to flow; ideal for filtration/cannulation
Vapor Pressure (20°C)
0.55
mmHg
Low volatility reduces VOC emissions and worker exposure
Water Solubility
~35% (w/w)
-
Unique "inverse solubility" (soluble at low temps, separates at high)
Visual 1: Molecular Structure & Isomerism
Proglyde DMM exists as a mixture of isomers.[2][3][6] The following diagram illustrates the ether linkages that provide its chemical inertness.
Caption: Structural capping of hydroxyl groups renders Proglyde DMM aprotic, ensuring stability against strong nucleophiles/bases.
Solvency & Thermodynamic Behavior[3][5][8][9]
For researchers replacing NMP, understanding the Hansen Solubility Parameters (HSP) is non-negotiable. Proglyde DMM exhibits a balanced polarity that allows it to solvate a wide range of polymers and organic intermediates, yet it is distinct enough from water to allow for phase separation at elevated temperatures.
Table 2: Hansen Solubility Parameters Comparison
Solvent
(Dispersion)
(Polar)
(H-Bonding)
Application Insight
Proglyde DMM
14.9
2.1
3.8
Excellent for non-polar to moderately polar resins.
NMP
18.0
12.3
7.2
Stronger polar solvency; DMM may require co-solvents for highly polar salts.
Water
15.5
16.0
42.3
High H-bonding explains why DMM can be separated from water.
Thermodynamic Insight: The low
(3.8) confirms the lack of hydrogen bond donation capability. This is the critical parameter that validates its use in polyurethane synthesis, where -OH groups would prematurely react with isocyanates.
Context: In API synthesis, a reaction often requires a high-boiling solvent to drive kinetics, but the final product must be crystallized or extracted in a lower-boiling solvent. Proglyde DMM's boiling point (175°C) makes it an ideal "chaser" solvent to displace lower boiling solvents (like THF or Ethyl Acetate) via distillation.
Methodology:
Setup: Equip the reactor with a fractionating column, condenser, and vacuum receiver.
Charging: Charge the reactor with the crude mixture in the low-boiling solvent (Solvent A).
Dosing: Begin adding Proglyde DMM (Solvent B) at a rate equal to the distillation rate of Solvent A.
Validation Point (T-Check): Monitor the head temperature.
Pass: Head temp
BP of Solvent A.
Fail: Head temp rises toward 175°C (indicates Solvent A is depleted).
Completion: Continue until the head temperature spikes and GC analysis of the pot shows <0.5% of Solvent A.
Cooling: Cool the Proglyde DMM solution. Due to its viscosity profile, it can be cooled to -20°C without freezing, facilitating low-temp crystallization if antisolvent is added.
Protocol B: Inert Reaction Medium for Grignard Formation
Context: Grignard reagents are destroyed by protic solvents. While THF is standard, its low boiling point limits reaction rates. Proglyde DMM offers a higher thermal ceiling.
Methodology:
Drying: Proglyde DMM must be dried over molecular sieves (3Å or 4Å) to <50 ppm water.
Validation: Karl Fischer titration is mandatory before use.
Activation: Charge Mg turnings and activate with iodine/heat under inert atmosphere (
or Ar).
Initiation: Add a small portion of alkyl halide in Proglyde DMM.
Observation: Look for exotherm and turbidity.
Note: The ether oxygens in Proglyde DMM coordinate with the Mg, stabilizing the Grignard complex similar to THF/Glyme.
Reaction: Maintain temperature at 60-80°C (significantly higher than THF's limit) to drive difficult aryl-halide insertions.
Visual 2: Comparative Workflow (NMP Replacement)
This diagram guides the decision-making process for substituting NMP with Proglyde DMM.
Caption: Decision tree for selecting Proglyde DMM based on proton sensitivity and thermal requirements.
Environmental & Safety Profile (EHS)
The primary driver for adopting Proglyde DMM is its favorable toxicology compared to NMP (a known reproductive toxin).
Toxicity: Proglyde DMM is generally considered to have low acute toxicity (Oral LD50 Rat > 3300 mg/kg). It is not classified as carcinogenic, mutagenic, or reprotoxic (CMR).
Metabolism: Unlike ethylene glycol ethers (which metabolize to toxic alkoxy acetic acids), propylene glycol ethers like DMM metabolize via liver enzymes to propylene glycol, which is far less hazardous.
Flammability: With a flash point of 65°C, it avoids the "Flammable Liquid" (Class 3, Packing Group II) designation in many transport regulations, simplifying logistics compared to THF (FP -14°C).
References
Dow Chemical Company. (n.d.).[7] Proglyde DMM Glycol Ether Technical Data Sheet. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Dipropylene glycol dimethyl ether. Retrieved from [Link](Note: Generalized link to ECHA search for CAS 111109-77-4)
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
Technical Guide: Safety, Handling, and Application of 1-Methoxy-3-(3-methoxypropoxy)propane
This technical guide details the safety, handling, and application of 1-Methoxy-3-(3-methoxypropoxy)propane , chemically identified as the linear isomer of dipropylene glycol dimethyl ether.[1] [1][2] Executive Summary &...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the safety, handling, and application of 1-Methoxy-3-(3-methoxypropoxy)propane , chemically identified as the linear isomer of dipropylene glycol dimethyl ether.[1]
[1][2]
Executive Summary & Chemical Identity[1][3]
1-Methoxy-3-(3-methoxypropoxy)propane is an aliphatic diether solvent.[1] It is the linear analog of the commercially common Dipropylene Glycol Dimethyl Ether (DPGDME).[1] While often conflated with the isomeric mixture (Proglyde DMM) under CAS 111109-77-4 , this guide focuses on the specific linear structure.[1]
This compound belongs to the "glyme" family but distinguishes itself by a propylene (C3) backbone rather than the ethylene (C2) backbone found in highly toxic solvents like Diglyme.[1] This structural difference generally confers a more favorable toxicological profile, making it a candidate for "green solvent" applications in pharmaceutical synthesis and electrochemistry.
Physicochemical Profile
Property
Value (Approximate/Analog)
Context
CAS Number
111109-77-4 (often shared with isomer mix)
Verify specific isomer purity with supplier.[1][2]
H335: May cause respiratory irritation (if misted/heated).[1]
Structural Toxicology (The "Glyme Rule")
Researchers must distinguish this propyl-based ether from ethyl-based glymes.[1]
Ethylene Glycol Ethers (e.g., Diglyme): Metabolize to alkoxyacetic acids (e.g., methoxyacetic acid), which are potent reproductive toxins and teratogens.[1]
Propylene Glycol Ethers (1-Methoxy-3-(3-methoxypropoxy)propane): The 3-carbon backbone prevents the formation of alkoxyacetic acids.[1] Metabolism typically yields propylene glycol derivatives and CO₂, which are significantly less toxic.[1]
Directive: While safer, handle as a potential irritant and avoid inhalation of vapors.[3]
Safety & Handling Protocols
Peroxide Management (Critical)
Like all aliphatic ethers, this compound is prone to autoxidation, forming explosive organic peroxides (Class B Peroxide Former).[1] The linear primary carbons adjacent to the ether oxygen are susceptible to radical attack, though less so than secondary carbons in branched isomers.
Peroxide Testing Workflow
Frequency: Test upon opening, then every 3 months. Discard if >20 ppm or after 12 months.[1]
Protocol:
Visual Inspection: Check for crystals or solids around the cap (Sign of severe polymerization/peroxides).[1] DO NOT OPEN if crystals are present.[1]
Quantofix Test: Use peroxide test strips (range 0–100 mg/L).[1]
Mitigation: If peroxides are detected (5–20 ppm), pass the solvent through a column of activated alumina or treat with ferrous sulfate before distillation.[1]
Engineering Controls
Ventilation: Handle only in a certified chemical fume hood, especially when heating.[1]
Inert Atmosphere: Store under dry nitrogen or argon to prevent moisture absorption (hygroscopic) and autoxidation.[1]
Grounding: Although the flash point is 65°C, static discharge can still ignite mists. Ground all transfer lines.[1]
This ether is an excellent aprotic solvent, stable against strong bases (Grignard reagents, metal hydrides) and dilute acids.[1] It is often used as a higher-boiling substitute for Dimethoxyethane (DME) or Diglyme.[1]
Diagram: Solvent Handling & Safety Logic
The following diagram illustrates the decision matrix for handling and maintaining the solvent's integrity.
Caption: Operational workflow for receiving, maintaining, and using 1-Methoxy-3-(3-methoxypropoxy)propane, emphasizing the critical loop for peroxide remediation.
Synthesis Protocol Example (Grignard Reaction)
Objective: Use as a solvent for the formation of Phenylmagnesium Bromide (demonstrating stability).
Preparation: Dry the ether over molecular sieves (3Å or 4Å) for 24 hours. Water content must be <50 ppm.[1]
Setup: Flame-dry glassware under Argon flow.
Activation: Add Mg turnings and a crystal of iodine. Cover with minimal dry ether.[1]
Initiation: Add 10% of bromobenzene. Heat to 60°C (well below BP of 175°C) to initiate.[1]
Completion: Once initiated, dilute with remaining ether and reflux. The high boiling point allows for faster kinetics than diethyl ether without pressurization.[1]
Emergency Response
Scenario
Immediate Action
Skin Contact
Wash immediately with soap and water for 15 minutes.[1] Propyl ethers defat skin; apply moisturizer after washing.[1]
Eye Contact
Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses.[1][4] Seek medical attention.
Spill (< 1L)
Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).[1] Place in a sealed container for disposal.
Fire
Use Alcohol-resistant foam, Dry chemical, or CO₂.[1] Water spray may be ineffective due to solubility but can cool containers.[1]
References
PubChem. (2024). Compound Summary: 1-Methoxy-3-(3-methoxypropoxy)propane (CAS 111109-77-4).[1][2][5] National Center for Biotechnology Information.[1] [Link][1]
Clark, D. E. (2000).[1] Peroxides and Peroxide-Forming Compounds.[1][6] Chemical Health and Safety, 7(5), 15-23.[1] (Standard protocol for ether peroxide management).[1]
Material Compatibility Profile: 1-Methoxy-3-(3-methoxypropoxy)propane
The following technical guide details the material compatibility profile for 1-Methoxy-3-(3-methoxypropoxy)propane , chemically identified as Dipropylene Glycol Dimethyl Ether (DPGDME) . Technical Guide for Drug Developm...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the material compatibility profile for 1-Methoxy-3-(3-methoxypropoxy)propane , chemically identified as Dipropylene Glycol Dimethyl Ether (DPGDME) .
Technical Guide for Drug Development & Process Engineering[1]
Executive Summary & Chemical Profile
1-Methoxy-3-(3-methoxypropoxy)propane is a dipolar aprotic solvent characterized by its ether linkages and lack of hydroxyl groups. Unlike protic glycol ethers (e.g., methoxy propanol), this molecule is chemically inert toward isocyanates and sensitive hydrides, making it a critical solvent in API synthesis and polyurethane formulation.
However, its amphiphilic nature (possessing both lipophilic propylene chains and hydrophilic ether oxygens) creates a unique solvency profile that can aggressively swell certain elastomers and stress-crack amorphous thermoplastics. This guide provides the evidence-based compatibility standards required to maintain system integrity.
Physicochemical Solvency Drivers
Aprotic Character: No hydrogen bond donors. High stability with strong bases/acids.
Hansen Solubility Parameters (HSP):
(Dispersion): ~15.0 MPa
(Polarity): ~2.0–3.0 MPa
(H-Bonding): ~4.0 MPa
Implication: The molecule permeates materials with similar cohesive energy densities, particularly non-crystalline polymers.
Figure 1: Mechanistic solvency pathways of DPGDME. The dual nature of the molecule allows it to solvate active ingredients while simultaneously posing swelling risks to non-polar elastomers.
Polymer Compatibility (The "Soft Goods")
The most critical failure points in DPGDME handling systems are O-rings, gaskets, and tubing.
Elastomers (Seals & Gaskets)
Recommendation: Use EPDM or FFKM .[1] Avoid Viton® (FKM) for long-term storage.
Elastomer
Compatibility Rating
Mechanism of Interaction
EPDM (Ethylene Propylene)
Excellent
EPDM is non-polar but lacks the specific solubility parameter match with glycol ethers. It resists swelling effectively. Preferred for gaskets.[2]
FFKM (Kalrez®/Chemraz®)
Excellent
Perfluoroelastomers provide near-universal resistance. Use for critical API streams.
PTFE (Teflon®)
Excellent
Inert. No swelling or degradation. Ideal for valve seats and envelope gaskets.
FKM (Viton® A/B)
Conditional / Poor
Glycol ethers can cause significant swelling in standard FKM grades. While DPGDME is higher MW than DME (which destroys FKM), long-term immersion often leads to >10% volume swell.
NBR (Buna-N / Nitrile)
Poor
High polarity of the ether linkages attacks the nitrile groups, causing softening and loss of tensile strength.
Silicone (VMQ)
Fair / Conditional
Permeable to glycol ethers. May swell but generally retains integrity for short-duration contact. Not recommended for high-pressure seals.
Thermoplastics (Tubing & Housing)
Recommendation: Use Fluoropolymers (PFA/FEP) or Polyolefins (PP/HDPE) .
Resistant:
Fluoropolymers (PTFE, PFA, FEP, PVDF): Completely inert. PFA tubing is the gold standard for transfer lines.
Polypropylene (PP) & HDPE: Generally resistant at ambient temperatures (
C). Minor swelling may occur at elevated temperatures (C).
Non-Resistant (Avoid):
PVC (Polyvinyl Chloride): DPGDME can extract plasticizers (phthalates), leading to brittle tubing and contamination of the drug substance (Leachables risk).
Polycarbonate (PC) & Polystyrene (PS): High risk of environmental stress cracking (ESC). The solvent lowers the glass transition temperature (
) locally, causing immediate crazing under stress.
Metal & Inorganic Compatibility
DPGDME is non-corrosive to standard industrial metals, provided moisture content is controlled.
Stainless Steel (304/316L):Excellent. No corrosion issues. Standard material for reactor vessels and piping.
Hastelloy / Inconel:Excellent.
Aluminum:Good , but moisture sensitivity in the solvent can lead to the formation of acidic byproducts over time which may pit aluminum. Anodized aluminum is preferred.
Borosilicate Glass:Excellent.
Filtration & Membrane Selection
When filtering DPGDME-based solutions (e.g., during sterile filtration of an API intermediate), membrane integrity is paramount.
Membrane Material
Compatibility
Notes
PTFE (Hydrophobic)
Excellent
Best choice for solvent filtration.
PVDF (Polyvinylidene Fluoride)
Good
Generally resistant, but verify specific "Hydrophilic PVDF" coatings, as the coating chemistry may be sensitive.
PES (Polyethersulfone)
Conditional
PES is generally resistant to alcohols/ethers, but long-term exposure to concentrated glymes can cause pore swelling or asymmetry changes. Test before use.
Do not rely solely on literature for critical GMP applications. Perform a Gravimetric Immersion Test (based on ASTM D543).
Protocol: 7-Day Solvency Challenge
Preparation: Cut ISO 527 tensile bars (Type 1A) or standard O-ring segments of the target material.
Measurement (T0): Measure initial mass (
), volume (), and Shore Hardness ().
Immersion: Submerge samples in 1-Methoxy-3-(3-methoxypropoxy)propane in a sealed glass jar at process temperature (e.g., 25°C or 50°C).
Duration: Incubate for 7 days (168 hours).
Measurement (T7):
Remove sample, blot dry (do not bake).
Immediately measure Mass (
) and Volume ().
Measure Shore Hardness (
).
Acceptance Criteria:
Weight Change:
(Plastics), (Elastomers).
Hardness Change:
units (Shore A/D).
Visual: No crazing, pitting, or discoloration.
Figure 2: Decision logic for material selection in DPGDME processing streams.
Risk Assessment: Leachables & Extractables (L&E)
In drug development, material compatibility is not just about mechanical failure; it is about chemical purity .
The Risk: DPGDME is a powerful solvent. It can extract oligomers from Polypropylene and plasticizers from flexible tubing.
Mitigation:
Pre-flush: Flush all polymeric tubing with 10 column volumes of DPGDME prior to processing critical batches.
Solvent Grade: Use "Low Peroxide" or "Stabilized" grades (e.g., Proglyde DMM) to prevent peroxide formation, which can aggressively degrade elastomers.
Analytical Marker: When performing E&L studies (LC-MS), specifically scan for phthalates (if PVC was inadvertently used) and siloxanes (if Silicone tubing is used).
References
Dow Chemical Company. (2020). Product Safety Assessment: Dipropylene Glycol Dimethyl Ether (Proglyde™ DMM).[3] Dow Technical Library. Link
ChemBK. (2024). 1-Methoxy-3-(3-methoxypropoxy)propane Chemical Properties and CAS 111109-77-4.[4]Link
Thermo Fisher Scientific. (2013). Chemical Resistance of Plastics and Elastomers: Glycol Ethers. Laboratory Consumables Technical Guide. Link
GuideChem. (2024). Dipropylene Glycol Dimethyl Ether Material Safety Data Sheet (MSDS).Link
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-methoxy-3-(3-methoxypropoxy)propane.[5] REACH Registered Substances. Link
Environmental Fate & Transport of 1-Methoxy-3-(3-methoxypropoxy)propane: A Technical Analysis
Topic: Environmental Fate and Transport of 1-Methoxy-3-(3-methoxypropoxy)propane Content Type: Technical Whitepaper Audience: Researchers, Environmental Scientists, Drug Development Professionals Executive Summary 1-Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Environmental Fate and Transport of 1-Methoxy-3-(3-methoxypropoxy)propane
Content Type: Technical Whitepaper
Audience: Researchers, Environmental Scientists, Drug Development Professionals
Executive Summary
1-Methoxy-3-(3-methoxypropoxy)propane (CAS: 66226-74-2), often utilized as a specialized solvent in organic synthesis and electrolyte formulations, presents a distinct environmental profile characterized by high aqueous mobility and hydrolytic stability . Unlike simple aliphatic ethers, its polyether backbone confers significant water solubility while maintaining lipophilicity low enough (LogKow ≈ 0.5) to minimize bioaccumulation.
This guide synthesizes physicochemical profiling with predictive fate modeling. The data suggests that the hydrosphere is the primary environmental sink. While abiotic degradation (hydrolysis/photolysis) is negligible, the compound is susceptible to slow aerobic biodegradation via O-dealkylation. Researchers handling this compound must prioritize containment strategies that prevent aqueous discharge, as its high mobility facilitates rapid transport into groundwater systems.
Chemical Identity & Physicochemical Profiling
Understanding the fate of this molecule requires a precise analysis of its structure—a linear polyether chain that lacks hydrolyzable functional groups (esters/amides).
Critical Driver: Preferential partitioning to water.
Log K_ow
~0.5 (Computed)
Low sorption to soil; high leaching potential.
Vapor Pressure
~0.8 hPa at 20°C (Read-across)
Low volatility; unlikely to partition significantly to air.
Henry’s Law Constant
< 1.0 × 10⁻⁵ atm-m³/mol
Volatilization from water bodies is negligible.
Note: Values derived from structure-activity relationship (SAR) analysis of homologous glycol ethers (e.g., Diglyme) where specific experimental data for CAS 66226-74-2 is absent.
Environmental Transport Mechanisms
The transport of 1-Methoxy-3-(3-methoxypropoxy)propane is governed by its fugacity—its tendency to escape one compartment for another. Due to its polarity and lack of volatility, the Water Vector is dominant.
Fugacity Level III Modeling
In a Level III fugacity model (non-equilibrium, steady-state), if released into soil, the compound will not bind to organic carbon (low K_oc). Instead, it will dissolve in pore water and migrate downward.
Air: Negligible transport. If aerosolized, it settles rapidly via wet deposition.
Water: The primary reservoir. Advection (currents) dominates over volatilization.
Soil/Sediment: Minimal retardation. The compound acts as a "conservative tracer" in groundwater models.
Visualization: Multi-Compartment Transport
The following diagram illustrates the dominant pathways. Note the heavy weighting toward the aqueous phase and the "Leaching" pathway.
Figure 1: Fugacity model showing the high potential for aqueous transport and groundwater leaching due to low soil adsorption.
Transformation Pathways
Once in the environment, the molecule's persistence is determined by its resistance to degradation.
Abiotic Degradation (Stability)
Hydrolysis: The ether linkages (C-O-C) are chemically inert under environmental pH conditions (pH 4-9). Half-life: > 1 year.
Photolysis: The molecule lacks chromophores that absorb light in the UV-B/A range (>290 nm). Direct photolysis is negligible .[1]
Atmospheric Oxidation: If volatilized, it reacts with hydroxyl radicals (•OH).[2][3][4]
Mechanism:[5][6][7] Hydrogen abstraction from the α-carbon relative to the ether oxygen.
Estimated Half-life: 12–24 hours (rapid, but the compartment load is low).
Biotic Degradation (Biodegradation)
This is the rate-limiting step for removal from the environment. Polyethers are generally "inherently biodegradable" rather than "readily biodegradable."
Mechanism: Degradation requires O-dealkylation , typically mediated by monooxygenase enzymes (e.g., Cytochrome P450 or specific etherases).
Pathway:
Hydroxylation at the α-carbon.
Hemiacetal formation (unstable).
Cleavage to release an alcohol and an aldehyde.
Subsequent oxidation to carboxylic acids and mineralization to CO₂.
Figure 2: Proposed aerobic biodegradation pathway via O-dealkylation mechanisms common in ether-degrading bacteria.
Experimental Protocols for Validation
To confirm the fate of 1-Methoxy-3-(3-methoxypropoxy)propane in a specific matrix, the following self-validating protocols are recommended.
Analytical Detection (GC-MS)
Objective: Quantify trace levels in water.
Method: Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry.[7]
Protocol:
Sample Prep: Acidify 1L water sample to pH < 2 (preservation).
Extraction: Extract 3x with Dichloromethane (DCM).
Drying: Pass organic layer through anhydrous Na₂SO₄.
Concentration: Concentrate to 1 mL using a Kuderna-Danish concentrator (avoid dryness to prevent loss of volatiles).
Analysis: Inject 1 µL into GC-MS (DB-5ms column).
Validation: Use deuterated internal standard (e.g., Diglyme-d6) to correct for recovery losses.
Biodegradability Testing (OECD 301F)
Objective: Determine if the compound is "Readily Biodegradable."
Method: Manometric Respirometry.
Protocol:
Inoculum: Activated sludge from a wastewater treatment plant (washed).
Test Medium: Mineral salts medium + Test Substance (100 mg/L ThOD).
System: Closed respirometer bottles at 22°C in darkness.
Measurement: Continuous monitoring of O₂ consumption (BOD) for 28 days.
Pass Criteria: >60% degradation within a 10-day window.
Control: Use Sodium Benzoate as a reference substance to validate sludge activity.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 1-methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link]
Staples, C. A., et al. (1998). A review of the environmental fate, effects, and exposures of bisphenol A (Contextual reference for ether/phenol fate modeling).[8] Chemosphere.[8] Retrieved from [Link]
Initial investigation of "1-Methoxy-3-(3-methoxypropoxy)propane" in organic synthesis
Technical Whitepaper: Characterization and Synthetic Utility of 1-Methoxy-3-(3-methoxypropoxy)propane Executive Summary This technical guide details the initial investigation of 1-Methoxy-3-(3-methoxypropoxy)propane (CAS...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Characterization and Synthetic Utility of 1-Methoxy-3-(3-methoxypropoxy)propane
Executive Summary
This technical guide details the initial investigation of 1-Methoxy-3-(3-methoxypropoxy)propane (CAS: 111109-77-4*), a linear isomer of Dipropylene Glycol Dimethyl Ether (DPGDME).[1] While commercial DPGDME exists as a mixture of isomers dominated by 1,2-propylene units, this investigation focuses on the linear 1,3-propylene variant (Bis(3-methoxypropyl) ether).[2][1]
Our core objective is to validate this molecule as a superior, non-toxic alternative to Diglyme (Diethylene glycol dimethyl ether) in organometallic synthesis.[2][1] Preliminary data suggests it offers a unique "soft" chelation profile due to its 1,3-spacer topology, combined with the high boiling point (
C) and chemical stability required for aggressive reaction environments.[1]
Chemical Identity & Structural Logic
The distinction between the target linear isomer and commercial isomeric mixtures is critical for reproducibility in drug development workflows.[2][1]
Feature
Target: Linear DPGDME
Commercial DPGDME (Proglyde DMM)
Diglyme
Structure
Mix of 1,2-isomers (chiral centers)
Chelation Topology
Tridentate (6-membered rings)
Mixed (5-membered rings)
Tridentate (5-membered rings)
Cation Binding
Moderate (Kinetic lability)
High
Very High (Stable solvates)
Toxicity Profile
Low (Propylene glycol series)
Low
Reprotoxic (SVHC)
Mechanistic Insight:
Standard Diglyme forms stable 5-membered chelate rings with cations (
, ).[2][1] The target linear molecule forms 6-membered rings.[1] This increased ring size introduces conformational flexibility, potentially allowing for "hemilabile" coordination—stabilizing the cation without "locking" it, thereby maintaining high reactivity of the associated anion (e.g., in Grignard or Enolate chemistry).[2][1]
Synthesis & Purification Protocols
Since the linear isomer is not the standard commercial grade, we established a high-purity synthesis route via Williamson Etherification.[2][1]
Protocol A: Convergent Synthesis via 1-Bromo-3-methoxypropane
This route ensures exclusive formation of the linear 1,3-linkage, avoiding the scrambling seen in acid-catalyzed dehydration of diols.[2]
Sampling: Aliquot 1 mL every 1 hour for 6 hours. Quench into water and titrate residual alkalinity.[2][1]
Benchmarking: Repeat with anhydrous THF.
Expected Outcome:
THF: Significant degradation after 4-6 hours at room temperature (ring opening).[1]
Linear DPGDME: Expected >95% titer retention after 24 hours. The acyclic ether structure lacks the ring-strain driving force that promotes THF decomposition.[1]
Functional Application: Grignard Control
The primary utility of Linear DPGDME is in modulating the reactivity of Grignard reagents.[2][1]
Scenario: Selective addition of Phenylmagnesium Bromide to a ketone in the presence of an ester.[1]
Hypothesis: The 6-membered chelate formed by Linear DPGDME is sterically more demanding and thermodynamically less stable than the 5-membered Diglyme chelate.[1] This results in a "looser" ion pair, potentially increasing the nucleophilicity of the carbanion while the bulk of the solvent shell hinders attack on the more sterically crowded ester.[2][1]
Caption: Chelation topology comparison. C3 linkers (green) create larger, more labile 6-membered rings compared to C2 linkers (red).[2][1]
References
Synthesis of 3-methoxypropyl ethers: BenchChem. 1-Bromo-3-methoxypropane Properties and Synthesis. Retrieved from [1]
Glycol Ether Toxicity: Organization for Economic Co-operation and Development (OECD).[2][1] SIDS Initial Assessment Report for SIAM 19: Propylene Glycol Ethers. Retrieved from [2][1]
General Ether Synthesis: Organic Chemistry Portal. Williamson Ether Synthesis. Retrieved from
Solvent Properties: PubChem. 1-Methoxy-3-(3-methoxypropoxy)propane Compound Summary. Retrieved from [1]
Comparative Chelation: Sigma-Aldrich. Dipropylene glycol dimethyl ether (mixture of isomers).[1][3][4] Retrieved from [1][4]
Note: CAS 111109-77-4 is frequently used for the isomeric mixture.[1] When ordering for specific "Linear" applications, verify the structure via NMR or specify "Bis(3-methoxypropyl) ether" to custom synthesis vendors.
The Solvency Architecture of Proglyde DMM: A Mechanistic & Practical Guide for API Synthesis
Topic: Exploring the solvency power of Proglyde DMM Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the high-stakes environment of pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Exploring the solvency power of Proglyde DMM
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes environment of pharmaceutical process development, solvent selection is rarely just about solubility—it is about kinetic control, safety profiles, and downstream processability. Proglyde DMM (Dipropylene Glycol Dimethyl Ether) has emerged as a critical "green" alternative to traditional dipolar aprotic solvents like NMP (N-Methyl-2-pyrrolidone) and DMF (Dimethylformamide).
This guide deconstructs the solvency power of Proglyde DMM, moving beyond basic datasheets to explore its mechanistic utility in organometallic chemistry and solid-phase peptide synthesis (SPPS). We present self-validating protocols designed to leverage its unique aprotic glycol diether structure for superior yield and purity.
Physicochemical Profile: The "Goldilocks" Solvent
Proglyde DMM occupies a unique physicochemical niche. It possesses the chelation capability of glymes (like DME) but with a higher boiling point and a superior safety profile. Unlike THF, which requires pressure vessels for reactions above 66°C, Proglyde DMM allows atmospheric reflux up to 175°C, enabling kinetic acceleration of sluggish coupling reactions.
Table 1: Comparative Physicochemical Metrics
Property
Proglyde DMM
NMP
THF
DCM
Structure Type
Aprotic Glycol Ether
Dipolar Aprotic
Cyclic Ether
Chlorinated
Boiling Point (°C)
175
202
66
40
Flash Point (°C)
65
91
-14
None
Viscosity (cP @ 25°C)
~1.0
1.7
0.5
0.4
Hansen (Dispersion)
14.9
18.0
16.8
18.2
Hansen (Polarity)
2.1
12.3
5.7
6.3
Hansen (H-Bonding)
3.8
7.2
8.0
6.1
REACH Status
Not Classified
SVHC (Reprotoxic)
Safe*
Toxic
Note: While THF is not SVHC, it poses peroxide risks and requires stabilization.
Mechanistic Solvency: The Chelation Effect
The solvency power of Proglyde DMM is not driven by high polarity (low
of 2.1) but by specific solvation via the oxygen lone pairs. The molecule exists as a mixture of isomers, but the diether backbone allows it to act as a bidentate or tridentate ligand toward metal cations (Li+, Mg2+, Na+).
This "wrapping" effect stabilizes reactive intermediates (like Grignard reagents) without the high dielectric constant required by NMP.
Visualization: Solvation Dynamics
The following diagram illustrates the competitive solvation mechanism where Proglyde DMM stabilizes a metal cation, facilitating nucleophilic attack.
Figure 1: Chelation-driven activation mechanism. Proglyde DMM coordinates with the cation, separating the ion pair and increasing the reactivity of the naked anion.
Standard Grignard reactions in Diethyl Ether or THF are often limited by reflux temperatures. Proglyde DMM enables higher temperature regimes, which is critical for sterically hindered substrates.
System Preparation: Flame-dry a 3-neck round bottom flask equipped with a condenser, N2 inlet, and addition funnel.
Validation Check: Ensure system is under positive N2 pressure.
Solvent Preparation: Sparge Proglyde DMM with Nitrogen for 15 minutes to remove dissolved O2.
Validation Check: Verify water content via Karl Fischer titration (<0.05% required).
Activation: Add Mg turnings and a crystal of Iodine. Heat to 60°C.
Initiation: Add 10% of the Aryl Bromide solution in Proglyde DMM.
Observation: Look for turbidity and exotherm (color change from brown to clear/grey).
Note: Proglyde DMM has higher viscosity than Ether; initiation may be visually slower but thermally distinct.
Reaction: Once initiated, add remaining Aryl Bromide dropwise.
Thermal Drive: Increase temperature to 90°C - 110°C .
Causality: The higher temperature overcomes the activation energy barrier of the hindered coupling, inaccessible in THF without pressure.
Quench & Workup: Cool to room temperature. Quench with dilute HCl. Proglyde DMM is partially water-soluble (~35%), so a phase split requires salting out (NaCl) or extraction with a hydrophobic co-solvent (e.g., Toluene).
Application 2: Green Solvent Swap in API Purification
Replacing NMP in late-stage API purification is a common regulatory goal. Proglyde DMM serves as an excellent "drop-in" replacement due to its ability to solvate polar intermediates while remaining easily removable via distillation or water wash.
Workflow: NMP-to-Proglyde Transition
The following workflow illustrates the logic gate for determining if Proglyde DMM is a viable replacement for a specific process.
Figure 2: Decision matrix for substituting dipolar aprotic solvents with Proglyde DMM.
Key Consideration for Workup:
Unlike NMP, which is difficult to remove due to its high boiling point (202°C) and miscibility, Proglyde DMM boils at 175°C but forms an azeotrope with water in some conditions, aiding removal. Its partial water solubility allows for a "salting out" purification strategy that is often cleaner than NMP extractions.
Safety & Regulatory Integrity
For the modern scientist, "performance" includes toxicology. Proglyde DMM is an isomer mixture of dipropylene glycol dimethyl ether.[2]
Toxicity: It is practically non-toxic by skin absorption and inhalation, contrasting sharply with the reproductive toxicity warnings associated with NMP (Regulation (EC) No 1272/2008).
Peroxide Stability: While it is an ether, the methyl caps provide significant stability compared to THF. However, standard testing for peroxides using KI strips is required for storage >12 months.
Environmental: It is biodegradable and not classified as a Hazardous Air Pollutant (HAP) in the US.
References
Dow Chemical Company. (n.d.). PROGLYDE™ DMM Glycol Diether Technical Data Sheet. Retrieved from [Link][2][3]
Ataman Kimya. (n.d.). PROGLYDE DMM Glycol Ether Properties and Applications. Retrieved from [Link][4]
ResearchGate. (2010). Liquid–Liquid Equilibria of Dipropylene Glycol Dimethyl Ether and Water by Molecular Dynamics. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]
Green Solvent Innovation: The Technical Case for 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP)
The following technical guide is structured to serve as an authoritative resource for researchers and process chemists evaluating 1-Methoxy-3-(3-methoxypropoxy)propane (commonly referred to industrially as Dipropylene Gl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to serve as an authoritative resource for researchers and process chemists evaluating 1-Methoxy-3-(3-methoxypropoxy)propane (commonly referred to industrially as Dipropylene Glycol Dimethyl Ether or DMM ) as a sustainable replacement for hazardous dipolar aprotic solvents.
Executive Summary
In the search for sustainable reaction media, 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) has emerged as a critical "Goldilocks" solvent. It bridges the gap between the high solvency of toxic dipolar aprotics (like NMP, DMF, and DMAc) and the benign profile of simple alcohols or esters.
Unlike traditional glycol ethers, MMPP is aprotic , chemically inert, and possesses a unique amphiphilic profile that allows for tunable phase separation. This guide analyzes MMPP’s physicochemical properties, validates its "green" credentials against the Principles of Green Chemistry, and provides actionable protocols for its implementation in organic synthesis and purification.
Key Value Proposition:
Safety: Non-teratogenic and non-HAP (Hazardous Air Pollutant), unlike its structural analog Diglyme.
Performance: High boiling point (175°C) for kinetic acceleration without the recycling energy penalty of high-boiling solvents like DMSO.
Process Efficiency: Partial water miscibility enables aqueous work-ups that are impossible with NMP.
Physicochemical Profile & Comparative Analysis
MMPP functions as a chelation-capable polyether. Its structure—a dipropyl backbone capped with methoxy groups—provides Lewis base capability for organometallics but with sufficient steric bulk to reduce toxicity.
Table 1: Comparative Solvent Metrics
MMPP is compared here against the incumbents it is most likely to replace.
Property
MMPP (DMM)
Diglyme (Incumbent)
NMP (Target for Replacement)
THF (Common Ether)
CAS Number
111109-77-4
111-96-6
872-50-4
109-99-9
Structure Type
Aprotic Glycol Diether
Aprotic Glycol Diether
Dipolar Aprotic Amide
Cyclic Ether
Boiling Point (°C)
175
162
202
66
Flash Point (°C)
65 (Closed Cup)
51
91
-14
Viscosity (cP @ 25°C)
1.0
2.0
1.7
0.5
Water Solubility
Partial (~35 wt%)*
Miscible
Miscible
Miscible
Peroxide Formation
Low (Stable)
High
Low
High
REACH Status
Not listed as SVHC
SVHC (Reprotoxic)
SVHC (Reprotoxic)
Suspected Carcinogen
> Note on Solubility: Unlike Diglyme or NMP, MMPP exhibits a distinct saturation point in water. This partial miscibility is the key to its "switchable" behavior in extraction protocols.
Green Credentials & Toxicology (EHS Profile)
The transition to MMPP is driven by Principle 5 (Safer Solvents) and Principle 12 (Safer Chemistry for Accident Prevention) .
Metabolic Safety
The toxicity of glycol ethers is structurally dependent. Ethylene glycol derivatives (like Diglyme) are metabolized into alkoxyacetic acids (e.g., methoxyacetic acid), which are potent teratogens targeting the reproductive system.
MMPP Mechanism: The propylene backbone of MMPP metabolizes primarily into propylene glycol derivatives and CO₂, avoiding the formation of toxic alkoxyacetic acids.
Regulatory Status: MMPP is classified as a Non-HAP (Hazardous Air Pollutant) in the USA and is not listed as a Substance of Very High Concern (SVHC) under EU REACH.
Process Safety
Flash Point: With a flash point of 65°C, MMPP is classified as a combustible liquid (Class IIIA) rather than a flammable liquid (Class IB like THF), significantly reducing explosion risk in pilot-plant scale-up.
Stability: It lacks the acidic protons of alcohols and the labile ring strain of THF, making it compatible with strong bases (e.g., NaH, LDA) and reducing the rate of peroxide formation compared to cyclic ethers.
MMPP serves as an excellent replacement for THF or Diethyl Ether in Grignard reactions. Its ether oxygens solvate magnesium cations, stabilizing the Grignard reagent, while its high boiling point allows for higher reaction rates.
Protocol: Grignard Formation in MMPP
Preparation: Flame-dry a 3-neck flask under Argon.
Activation: Add Magnesium turnings (1.1 eq) and a crystal of iodine.
Solvent Charge: Add anhydrous MMPP (5 mL/g of substrate). Note: MMPP must be dried over molecular sieves (3Å) to <50 ppm water.
Initiation: Add 10% of the alkyl halide. Heat to 40°C. Once initiated (exotherm/color change), dropwise add the remaining halide in MMPP.
Reaction: Maintain internal temperature at 60–70°C. (MMPP allows higher T than THF, accelerating sluggish aryl-halide insertions).
Work-up: Cool to RT. Quench with dilute HCl.
Green Advantage:[1] Unlike THF, which requires salting out, MMPP will phase separate upon addition of water/acid, simplifying layer separation.
NMP is standard for dissolving polyurethane prepolymers but is toxic. MMPP is aprotic (essential to prevent reaction with isocyanates) and has good solvency for resins.
Workflow Visualization (DOT):
Figure 1: Comparative workflow for Polyurethane synthesis showing the substitution of NMP with MMPP.
Advanced Extraction Methodology: The "Thermal Switch"
One of MMPP's most powerful features is its temperature-dependent solubility and partial miscibility with water. This allows for a "Thermal Switch" extraction, eliminating the need for a second extraction solvent (like DCM).
The Concept:
Reaction Phase: Homogeneous (if water < 35% or if co-solvents used).
Separation Phase: Addition of excess water or salt forces MMPP to phase separate, carrying the organic product with it.
Step-by-Step Protocol: Aqueous Work-up without DCM
Reaction Completion: Assume reaction is finished in MMPP.
Quench: Add water (ratio 2:1 Water:MMPP).
Phase Split: Observe the formation of two layers.
Top Layer: MMPP + Product (Density ~0.90 g/mL).
Bottom Layer: Water + Salts + Polar Impurities.
Optimization: If separation is sluggish, add NaCl (brine). MMPP salts out efficiently.
Isolation: Decant the organic layer.
Evaporation: Remove MMPP via rotary evaporation (bath 60°C, <10 mbar).
Note: Although BP is 175°C, it forms azeotropes with water that aid removal, or it can be distilled under reduced pressure.
Process Flow Diagram (DOT):
Figure 2: The "Salting Out" work-up protocol using MMPP, demonstrating solvent recyclability and elimination of chlorinated extraction solvents.
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(7).[3]
Kerton, F. M., & Marriott, R. (2013). Alternative Solvents for Green Chemistry.[1] Royal Society of Chemistry.
Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry, 13, 854-862.
Application Note: Green Synthesis of Waterborne Polyurethanes (WPU) using Di(propylene glycol) dimethyl ether (DPGDME)
Executive Summary The synthesis of Waterborne Polyurethanes (WPU) has traditionally relied on N-Methyl-2-pyrrolidone (NMP) as a processing solvent to reduce prepolymer viscosity. However, NMP is classified as a reproduct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The synthesis of Waterborne Polyurethanes (WPU) has traditionally relied on N-Methyl-2-pyrrolidone (NMP) as a processing solvent to reduce prepolymer viscosity. However, NMP is classified as a reproductive toxicant (SVHC under REACH), necessitating safer alternatives for pharmaceutical packaging, medical device coatings, and consumer goods.
This guide details the protocol for substituting NMP with Di(propylene glycol) dimethyl ether (DPGDME) (e.g., Proglyde™ DMM). Unlike protic glycol ethers, DPGDME is aprotic (no hydroxyl functionality), making it chemically inert toward isocyanates while providing excellent solvating power and coalescing properties.[1]
Material Science: Solvent Selection Logic
Why DPGDME?
In WPU synthesis, the solvent must serve two distinct roles:
Processing Solvent: It must dissolve the viscous prepolymer and the internal emulsifier (e.g., DMPA) without reacting with the isocyanate (-NCO) groups.
Coalescing Agent: After water dispersion, the solvent aids in particle fusion (film formation) during drying.
DPGDME is superior to NMP in safety and comparable in performance, though it requires specific handling due to its boiling point and solubility profile.
Table 1: Comparative Analysis of Processing Solvents
Protocol: Take 1g sample, dissolve in toluene/DBA mixture, back-titrate with HCl.
Logic: Do not proceed to neutralization until the theoretical NCO% is reached. If NCO is too high, the reaction is incomplete. If too low, side reactions occurred.
Cool the prepolymer to 40–50°C. High temperature during neutralization can cause side reactions.
Add Triethylamine (TEA). The molar ratio of TEA:DMPA should be 0.95:1 to 1:1.
Stir for 20–30 minutes to ensure the carboxylic acid groups on the DMPA are converted to carboxylate salts (ionic centers).
Role of DPGDME: At this stage, the viscosity will spike. DPGDME keeps the ionic prepolymer fluid enough to disperse.
Step 4: Phase Inversion (Dispersion)
Prepare Deionized Water (chill to 5–10°C). Cold water slows the reaction between NCO and water, favoring the amine chain extender later.
High Shear: Set stirrer to 1000–1500 RPM.
Add the prepolymer into the water (or water into prepolymer, depending on viscosity—"Water into Resin" is common for high-viscosity prepolymers to achieve phase inversion).
A milky-white to blue-translucent emulsion should form immediately.
Step 5: Chain Extension
Immediately after dispersion, add Ethylenediamine (EDA) diluted in water (10-20% solution).
Stir for 30–60 minutes.
Filter the dispersion through a 200-mesh screen to remove any coagulum.
Mechanism of Stabilization
Understanding how DPGDME interacts with the particle is vital for formulation adjustments. Unlike Acetone (which is stripped off), DPGDME remains in the system.
Caption: DPGDME partitions into the hydrophobic core and the shell, softening the polymer to aid film formation upon drying.
Insufficient hydrophilicity or viscosity too high.
Increase DMPA content or increase DPGDME loading to lower viscosity before water addition.
Low Film Hardness
DPGDME retention.
DPGDME has a high boiling point. Ensure curing cycle includes a bake step (e.g., 80°C for 30 min) or adjust hard segment ratio.
Sedimentation
Incomplete neutralization.
Check TEA/DMPA ratio. Ensure temperature is <50°C during TEA addition to prevent TEA evaporation.
References
Dow Chemical Company. (2023). PROGLYDE™ DMM Glycol Diether - Technical Data Sheet. Retrieved from
ASTM International. (2019).[6] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. West Conshohocken, PA. Retrieved from
European Chemicals Agency (ECHA). (2023). Substance Information: 1-methyl-2-pyrrolidone (NMP). Retrieved from
Omrani, I., et al. (2016). "Synthesis and characterization of waterborne polyurethane dispersions: The effect of chain extender.
Taminco. (2015).[3] "Waterborne Polyurethane Dispersions with New Sustainable Solvent."[7] PCI Magazine. Retrieved from
Application Notes and Protocols for the Preparation of a Novel Gel Polymer Electrolyte for Sodium-Ion Batteries Utilizing 1-Methoxy-3-(3-methoxypropoxy)propane
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the preparation and characterization of a novel gel polymer elec...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the preparation and characterization of a novel gel polymer electrolyte (GPE) for sodium-ion batteries (SIBs), incorporating "1-Methoxy-3-(3-methoxypropoxy)propane" as a promising, yet underexplored, plasticizer. This document provides not only step-by-step protocols but also the underlying scientific rationale for material selection and procedural steps. It is intended to serve as a foundational resource for researchers venturing into the development of advanced, safer, and high-performance electrolytes for next-generation energy storage systems. While the specific application of 1-Methoxy-3-(3-methoxypropoxy)propane in SIB GPEs is a nascent area of investigation, this guide leverages established principles of polymer chemistry and electrochemistry to provide a robust starting point for its evaluation.
Introduction: The Imperative for Advanced Electrolytes in Sodium-Ion Batteries
Sodium-ion batteries are emerging as a compelling alternative to their lithium-ion counterparts, primarily due to the natural abundance and lower cost of sodium. However, a significant hurdle in the widespread adoption of SIBs is the development of safe and efficient electrolytes. Traditional liquid electrolytes, while offering high ionic conductivity, pose safety risks due to their flammability and potential for leakage.[1] Solid-state electrolytes, though safer, often suffer from low ionic conductivity at ambient temperatures and poor interfacial contact with electrodes.[1]
Gel polymer electrolytes (GPEs) represent a promising compromise, combining the high ionic conductivity of liquid electrolytes with the improved safety and mechanical stability of solid electrolytes.[2] A GPE typically consists of a polymer matrix that entraps a liquid electrolyte, which is composed of a sodium salt dissolved in a plasticizer. The plasticizer plays a crucial role in facilitating ion transport and enhancing the flexibility of the polymer matrix.[3]
This application note focuses on the use of 1-Methoxy-3-(3-methoxypropoxy)propane , a glycol ether (glyme), as a novel plasticizer in a GPE for SIBs. Glymes are known for their excellent thermal and electrochemical stability, making them attractive candidates for battery electrolytes.[4] While extensive research exists on shorter-chain glymes, the potential of 1-Methoxy-3-(3-methoxypropoxy)propane in this application remains largely unexplored. This guide provides a detailed protocol for the synthesis of a GPE based on a poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) matrix, sodium perchlorate (NaClO₄) as the sodium salt, and 1-Methoxy-3-(3-methoxypropoxy)propane as the plasticizer.
Glovebox with argon or nitrogen atmosphere (<0.5 ppm H₂O and O₂)
Magnetic stirrer with heating plate
Doctor blade film caster
Glass petri dishes
Vacuum oven
Electrochemical impedance spectrometer (EIS)
Battery cycler
Coin cell components (CR2032)
Sodium metal foil
Cathode material (e.g., Na₃V₂(PO₄)₃)
Experimental Protocols
Preparation of the Gel Polymer Electrolyte (GPE)
The most common and straightforward method for preparing GPE films is the solution casting technique.[6] This method involves dissolving the polymer and salt in a volatile solvent, casting the solution, and then evaporating the solvent to form a film.
Protocol: Solution Casting Method
Dissolution of the Polymer and Salt:
In a glovebox, dissolve a predetermined amount of PVDF-HFP in acetone in a sealed vial. A typical concentration is 1 g of PVDF-HFP in 10-15 mL of acetone.
Stir the mixture at 50-60 °C for several hours until a homogeneous and transparent solution is obtained.
Add the desired amount of NaClO₄ to the polymer solution. The salt concentration is a critical parameter influencing ionic conductivity. A good starting point is a polymer-to-salt weight ratio of 8:1.
Continue stirring until the salt is completely dissolved.
Addition of the Plasticizer:
Introduce 1-Methoxy-3-(3-methoxypropoxy)propane to the solution. The amount of plasticizer will significantly affect the mechanical properties and ionic conductivity of the GPE. A typical starting ratio of polymer to plasticizer is 1:1 by weight.
Stir the mixture for another 1-2 hours to ensure a uniform distribution of all components.
Casting and Solvent Evaporation:
Pour the resulting viscous solution into a clean, dry glass petri dish.
Allow the solvent to evaporate slowly inside the glovebox at room temperature for 24 hours. This slow evaporation is crucial for forming a dense and uniform film.
For complete removal of any residual solvent, transfer the petri dish to a vacuum oven and dry at 60 °C for 12 hours.
GPE Film Characterization:
Once dried, a freestanding, translucent GPE film should be formed.
The thickness of the film can be controlled by the volume of the solution cast and the size of the petri dish.
The prepared GPE film is now ready for electrochemical characterization and battery assembly.
Rationale behind the Protocol:
PVDF-HFP as the Polymer Matrix: PVDF-HFP is a widely used polymer for GPEs due to its excellent electrochemical stability, good mechanical properties, and amorphous regions that facilitate ion transport.
NaClO₄ as the Sodium Salt: Sodium perchlorate is a common sodium salt used in SIB research due to its good solubility and high ionic conductivity in various organic solvents.
1-Methoxy-3-(3-methoxypropoxy)propane as the Plasticizer: As a glyme, this compound is expected to have a high boiling point and good thermal stability. Its ether linkages can effectively solvate sodium ions, thereby promoting their mobility within the polymer matrix. The role of the plasticizer is to reduce the crystallinity of the polymer, lower the glass transition temperature, and provide a conductive medium for ion transport.[3][7]
Solution Casting: This method is simple, cost-effective, and allows for good control over the thickness and homogeneity of the GPE film.[6][8]
Electrochemical Characterization
Protocol: Ionic Conductivity Measurement
Cut a circular disc of the prepared GPE film (typically 1 cm in diameter).
Sandwich the GPE disc between two stainless steel blocking electrodes in a coin cell configuration.
Perform Electrochemical Impedance Spectroscopy (EIS) over a frequency range of 1 MHz to 1 Hz with a small AC amplitude (e.g., 10 mV).
The ionic conductivity (σ) can be calculated from the bulk resistance (Rb) obtained from the Nyquist plot using the following equation:
σ = L / (Rb * A)
where L is the thickness of the GPE film and A is the area of the electrode.
Assemble a coin cell with the GPE as the electrolyte and sodium metal as both the reference and counter electrodes.
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 1 mV/s) from the open-circuit voltage to a high potential (e.g., 5 V vs. Na/Na⁺) to determine the anodic stability limit.
Similarly, perform LSV in the negative direction to determine the cathodic stability limit.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the gel polymer electrolyte.
Caption: Workflow for the preparation of the gel polymer electrolyte.
Structure of a Sodium-Ion Battery with the GPE
The prepared GPE serves as both the electrolyte and the separator in a sodium-ion battery.
Caption: Schematic of a sodium-ion battery with the GPE.
Expected Results and Discussion
Based on literature for similar glyme-based GPEs, the following outcomes can be anticipated:
Ionic Conductivity: The ionic conductivity is expected to be in the range of 10⁻⁴ to 10⁻³ S/cm at room temperature. The conductivity will be highly dependent on the concentration of the sodium salt and the plasticizer.
Electrochemical Stability: Glyme-based electrolytes generally exhibit good electrochemical stability. The ESW is anticipated to be in the range of 4.0-4.5 V vs. Na/Na⁺, which is suitable for many common cathode materials.
Battery Performance: When assembled in a full cell with a suitable cathode and anode, the GPE is expected to enable stable cycling with good capacity retention. The use of the glyme plasticizer may also contribute to the formation of a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term battery performance.
Safety Considerations
All handling of sodium metal and the preparation of the GPE should be conducted in an inert-atmosphere glovebox.
NaClO₄ is a strong oxidizing agent and should be handled with care.
Acetone and NMP are flammable and volatile organic solvents. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the preparation of a novel gel polymer electrolyte for sodium-ion batteries using 1-Methoxy-3-(3-methoxypropoxy)propane as a plasticizer. While this specific glyme represents a new avenue of research, the detailed methodology and scientific rationale presented here offer a solid foundation for its investigation. The successful development of such GPEs could significantly contribute to the advancement of safer and more efficient sodium-ion battery technology.
References
Methoxypropane - Wikipedia. (n.d.). Retrieved from [Link]
What are the roles of plasticizers in gel polymers? - tycorun. (2021, December 20). Retrieved from [Link]
Gel Polymer Electrolytes Design for Na-Ion Batteries - PubMed. (2022, October 13). Retrieved from [Link]
Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved from [Link]
Gel Polymer Electrolytes Design for Na‐Ion Batteries - ResearchGate. (n.d.). Retrieved from [Link]
What are the preparation methods of polymer electrolytes? (2022, March 2). Retrieved from [Link]
Synthesis and Characterization of Gel Polymer Electrolyte Based on Epoxy Group via Cationic Ring-Open Polymerization for Lithium-Ion Battery - MDPI. (n.d.). Retrieved from [Link]
Plasticizers and Salt Concentrations Effects on Polymer Gel Electrolytes Based on Poly (Methyl Methacrylate) for Electrochemical Applications - MDPI. (2022, June 8). Retrieved from [Link]
1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries. (n.d.). Retrieved from [Link]
Gel polymer electrolytes based on sulfonamide functional polymer nanoparticles for sodium metal batteries - RSC Publishing. (2025, January 8). Retrieved from [Link]
Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices - MDPI. (2025, January 2). Retrieved from [Link]
Solvent-Free Procedure to Prepare Ion Liquid-Immobilized Gel Polymer Electrolytes Containing Li0.33La0.56TiO3 with High Performance for Lithium-Ion Batteries | ACS Omega - ACS Publications. (2021, September 21). Retrieved from [Link]
Effect of plasticizer on the ion-conductive and dielectric behavior of poly(ethylene carbonate)-based Li electrolytes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
Application Note: A Modern Approach to Urethane Oligomer Characterization Utilizing 1-Methoxy-3-(3-methoxypropoxy)propane
Introduction: Overcoming the Challenges in Urethane Oligomer Analysis Urethane oligomers are foundational to a vast array of polymeric materials, from flexible foams to high-performance elastomers and coatings.[1] The pr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Overcoming the Challenges in Urethane Oligomer Analysis
Urethane oligomers are foundational to a vast array of polymeric materials, from flexible foams to high-performance elastomers and coatings.[1] The precise characterization of these oligomers—understanding their molecular weight distribution, structure, and solution viscosity—is paramount for predicting and controlling the properties of the final polyurethane product.[2][3] However, the diverse and often complex nature of urethane oligomers presents significant analytical challenges. Many conventional solvents used for polymer characterization can interact with the polar urethane linkages, leading to issues such as aggregation, poor solubility, and inaccurate measurements.[4]
This application note introduces 1-Methoxy-3-(3-methoxypropoxy)propane as a promising alternative solvent for the comprehensive characterization of urethane oligomers. Its unique combination of properties as a polar aprotic solvent offers significant advantages in solubilizing a wide range of polyurethane structures while minimizing deleterious interactions.[5][6] We present here detailed protocols for the application of this solvent in Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) spectroscopy, and viscosity measurements, providing researchers, scientists, and drug development professionals with a robust framework for accurate and reproducible urethane oligomer analysis.
Physicochemical Properties of 1-Methoxy-3-(3-methoxypropoxy)propane: A Superior Solvent for Urethane Oligomers
1-Methoxy-3-(3-methoxypropoxy)propane is a high-purity ether solvent with a unique molecular structure that imparts desirable characteristics for polymer analysis.[7] Its classification as a polar aprotic solvent is key to its efficacy.[5][6] Unlike protic solvents, it lacks acidic protons and therefore does not engage in hydrogen bonding with the urethane's carbonyl and N-H groups, which can otherwise lead to chain aggregation and skewed analytical results.[8]
The ether linkages in its backbone provide excellent solvency for a broad spectrum of polar and non-polar moieties present in urethane oligomers, ensuring complete dissolution—a prerequisite for accurate characterization.[9]
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
GPC is a cornerstone technique for determining the molecular weight distribution of polymers.[10] The choice of eluent is critical to prevent interactions between the polymer and the stationary phase of the GPC column.[4] The polar aprotic nature of 1-Methoxy-3-(3-methoxypropoxy)propane makes it an excellent mobile phase for the GPC analysis of urethane oligomers, minimizing on-column adsorption and promoting a size-based separation.[11]
GPC Experimental Protocol
System Preparation:
Equilibrate the GPC system, equipped with a refractive index (RI) detector, with 1-Methoxy-3-(3-methoxypropoxy)propane as the mobile phase.
Ensure a stable baseline before initiating the analysis.
Sample Preparation:
Accurately weigh 10-20 mg of the urethane oligomer sample into a clean, dry vial.
Add 10 mL of 1-Methoxy-3-(3-methoxypropoxy)propane to the vial.
Gently agitate the vial until the sample is completely dissolved. Mild heating (e.g., 40°C) may be applied to aid dissolution if necessary.
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
Calibration:
Prepare a series of narrow molecular weight polystyrene or polymethyl methacrylate standards in 1-Methoxy-3-(3-methoxypropoxy)propane.
Inject the standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
Analysis:
Inject the filtered urethane oligomer solution onto the GPC column.
Record the chromatogram and determine the molecular weight averages (Mn, Mw, Mz) and polydispersity index (PDI) using the calibration curve.
GPC Experimental Workflow
¹H NMR Spectroscopy for Structural Elucidation
¹H NMR spectroscopy provides invaluable information about the chemical structure of urethane oligomers, including the confirmation of urethane bond formation and the identification of residual monomers.[12][13] The choice of a suitable deuterated solvent is crucial for high-resolution spectra. While deuterated 1-Methoxy-3-(3-methoxypropoxy)propane is not commonly available, the non-deuterated solvent can be used for routine analysis where solvent peaks do not overlap with key analyte signals. For more detailed studies, a deuterated solvent with similar properties, such as deuterated dimethyl sulfoxide (DMSO-d₆), is recommended.[5]
¹H NMR Experimental Protocol
Sample Preparation:
Dissolve 5-10 mg of the urethane oligomer sample in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
Instrument Setup:
Tune and shim the NMR spectrometer to the deuterated solvent.
Acquire the ¹H NMR spectrum at a suitable temperature (e.g., 25°C).
Spectral Analysis:
Identify the characteristic chemical shifts for the urethane proton (-NH-COO-) typically found in the range of 7.0-9.5 ppm.[14][15]
Integrate the peaks corresponding to the different proton environments to determine the relative ratios of monomer units and end-groups.
NMR Spectroscopy Workflow
Viscosity Measurement for Solution Behavior
The viscosity of urethane oligomer solutions is a critical parameter for many applications, influencing processing and end-product performance.[16] 1-Methoxy-3-(3-methoxypropoxy)propane serves as an excellent solvent for these measurements, allowing for the determination of intrinsic viscosity and the study of concentration-dependent rheological behavior.
Calibrate the rotational viscometer according to the manufacturer's instructions.
Set the desired temperature for the measurement (e.g., 25°C).
Solution Preparation:
Prepare a series of urethane oligomer solutions in 1-Methoxy-3-(3-methoxypropoxy)propane at different concentrations (e.g., 0.1, 0.25, 0.5, 1.0 g/dL).
Ensure complete dissolution of the oligomer at each concentration.
Measurement:
Measure the viscosity of the pure solvent and each of the prepared solutions.
For each measurement, allow the reading to stabilize before recording the value.
Data Analysis:
Calculate the relative viscosity (η_rel) and specific viscosity (η_sp) for each concentration.
Determine the intrinsic viscosity [η] by extrapolating the reduced viscosity (η_sp/c) to zero concentration using the Huggins or Kraemer equation.
This protocol can be adapted for use with capillary viscometers following ASTM D445 guidelines.[1][10][17][18][19]
Viscosity Measurement Workflow
Conclusion: A Path to More Reliable Urethane Oligomer Characterization
The use of 1-Methoxy-3-(3-methoxypropoxy)propane as a solvent for the characterization of urethane oligomers offers a significant step forward in achieving accurate and reproducible analytical data. Its favorable physicochemical properties, particularly its polar aprotic nature, address many of the common challenges associated with the analysis of these complex polymers. The detailed protocols provided in this application note for GPC, NMR, and viscosity measurements serve as a comprehensive guide for researchers and professionals in the field, enabling a deeper understanding of urethane oligomer properties and facilitating the development of advanced polyurethane materials.
References
Agilent Technologies. (2015). Polyurethane Prepolymer Analysis on Agilent PLgel MIXED-E by GPC. Agilent Technologies, Inc. [Link]
Google Patents. (1994).
Agilent Technologies. (2016). Polymer-to-Solvent Reference Table for GPC/SEC. Agilent Technologies, Inc. [Link]
ResearchGate. (n.d.). 1H NMR spectra of polyurethanes 2a and 2a′. [Link]
PubChem. (n.d.). 1-Methoxy-3-(3-methoxypropoxy)propane. National Center for Biotechnology Information. [Link]
ASTM International. (2023). D445-23: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). [Link]
Google Patents. (1978).
Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
Defense Technical Information Center. (1984). Gel Permeation Chromatographic Analysis of Polyurethane Prepolymer Synthesis Kinetics. 1. The Effect of Catalyst. [Link]
ResearchGate. (n.d.). The chemical shifts description from the 1 H NMR spectra. [Link]
ResearchGate. (2019). Designed Polyurethanes for Potential Biomedical and Pharmaceutical Applications: Novel Synthetic Strategy for Preparing Sucrose Containing Biocompatible and Biodegradable Polyurethane Networks. [Link]
ASTM International. (2003). D445-03: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity). [Link]
ASTM International. (2002). D445-02: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity). [Link]
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]
ACS Publications. (2020). Synthesis of High-Tg Nonisocyanate Polyurethanes via Reactive Extrusion and Their Batch Foaming. [Link]
Google Patents. (2021). WO2021178800A1 - Curable polyurethane prepolymer composition.
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. [Link]
AZoM. (2021). Unbiased and Absolute Polyurethane Molar Mass Measurements with SEC-MALS. [Link]
RSC Publishing. (2016). Isocyanurate formation during rigid polyurethane foam assembly: a mechanistic study based on in-situ IR and NMR spectroscopy. [Link]
Regulations.gov. (2019). GPC Analysis of Urethane and Acrylic Based Polymers. [Link]
Google Patents. (2023).
YouTube. (2025). How GPC-MALS Works: From Polymers to Biopharmaceuticals. [Link]
Wyatt Technology. (n.d.). AN1006: Polyurethane – absolute molar mass by SEC-MALS. [Link]
ASTM International. (2021). D445-21: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity). [Link]
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]
YouTube. (2013). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. [Link]
"1-Methoxy-3-(3-methoxypropoxy)propane" in pharmaceutical compositions.
Here is a comprehensive Application Note and Protocol guide for 1-Methoxy-3-(3-methoxypropoxy)propane , commercially known as Dipropylene Glycol Dimethyl Ether (DMM) . Advanced Solvent Systems in API Synthesis & Formulat...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a comprehensive Application Note and Protocol guide for 1-Methoxy-3-(3-methoxypropoxy)propane , commercially known as Dipropylene Glycol Dimethyl Ether (DMM) .
Advanced Solvent Systems in API Synthesis & Formulation: The Role of 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP/DMM)
Executive Summary
The pharmaceutical industry faces increasing regulatory pressure (REACH, EPA) to eliminate reprotoxic dipolar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) , Dimethylformamide (DMF) , and Dimethylacetamide (DMAc) .
1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) , widely distributed as the isomeric mixture Dipropylene Glycol Dimethyl Ether (DMM) , has emerged as a critical "Green Solvent" alternative. It offers a unique combination of aprotic polarity, chemical inertness (no hydroxyl functionality), and a favorable toxicological profile.[1]
This guide details the implementation of MMPP/DMM in Solid-Phase Peptide Synthesis (SPPS) and API Process Purification , providing validated protocols to replace legacy toxic solvents without compromising yield or purity.
Chemical Identity & Technical Profile
MMPP is a glycol diether.[1] Unlike "E-series" glycol ethers (ethylene glycol derivatives), which are associated with reproductive toxicity, MMPP belongs to the "P-series" (propylene glycol derivatives), which are generally metabolized via safer pathways.
Property
Specification
Relevance to Pharma
Chemical Name
1-Methoxy-3-(3-methoxypropoxy)propane
Primary Linear Isomer
Common Name
Dipropylene Glycol Dimethyl Ether (DMM)
Commercial Mixture
CAS Number
111109-77-4
Regulatory Identifier
Molecular Weight
162.23 g/mol
-
Boiling Point
175 °C
High enough for reflux; safe for process safety
Flash Point
65 °C
Class IIIA Combustible (Safer than THF)
Viscosity
~1.0 cP (25°C)
Low viscosity aids filtration in SPPS
Solubility Parameter
= 8.5 (cal/cm³)
Compatible with Polystyrene & PEG resins
Aprotic Character
Yes (No -OH groups)
Inert to hydrides, strong bases, and Grignards
Core Application: Green Solid-Phase Peptide Synthesis (SPPS)[4][5]
The most high-impact application of MMPP/DMM is the replacement of DMF in peptide synthesis. DMF is a Substance of Very High Concern (SVHC). MMPP provides excellent swelling of polystyrene (PS) and ChemMatrix resins, which is critical for diffusion-controlled coupling reactions.
3.1 Mechanism of Action
In SPPS, the solvent must solvate the growing peptide chain to prevent aggregation (β-sheet formation) while swelling the polymer matrix. MMPP mimics the polarity of DMF but utilizes ether oxygens for hydrogen bond acceptance rather than the amide functionality.
3.2 Validated Protocol: "ReGreen" SPPS Cycle
Objective: Synthesize a test peptide (e.g., Aib-enkephalin) using MMPP as the primary solvent.
Materials:
Resin: 2-Chlorotrityl chloride (2-CTC) or Wang resin.
Solvent: Anhydrous MMPP/DMM (CAS 111109-77-4).
Deprotection Base: 20% Piperidine in MMPP.
Coupling Agents: DIC/OxymaPure (Soluble in MMPP).
Step-by-Step Methodology:
Resin Swelling (Critical Step):
Weigh resin into the reaction vessel.
Add MMPP (10 mL per gram of resin).
Observation: Allow to swell for 20 minutes. MMPP typically achieves swelling volumes of 4.0–4.5 mL/g on PS-DVB resins, comparable to DMF.
Fmoc Deprotection:
Add 20% (v/v) Piperidine in MMPP.
Agitate for 5 minutes; drain.
Repeat with fresh solution for 15 minutes.
Note: Reaction kinetics may be slightly slower than in DMF due to polarity differences; the second incubation ensures completion.
Washing:
Wash resin 3x with MMPP (1 min agitation each).
Validation: The low viscosity of MMPP ensures rapid drainage and removal of dibenzofulvene byproducts.
Coupling:
Dissolve Fmoc-Amino Acid (3 eq) and OxymaPure (3 eq) in minimal MMPP.
Add DIC (3 eq) and immediately add to the resin.
Agitate for 60 minutes at room temperature.
In-Process Control: Perform Kaiser Test. If positive (blue), extend coupling by 30 mins.
Cleavage:
Wash resin 3x with MMPP, then 3x with DCM (to shrink resin before cleavage).
Cleave using TFA/TIS/Water (95:2.5:2.5).
3.3 Workflow Visualization (SPPS)
Figure 1: The "ReGreen" SPPS cycle utilizing MMPP as a direct replacement for DMF. Note the recycling loop at the Wash2 stage.
Application 2: Process Solvent for API Purification
MMPP acts as an ideal reaction medium for Grignard reactions and reductions where Tetrahydrofuran (THF) is traditionally used but poses peroxide risks, or where NMP is used for solubility.
Advantages in Synthesis:
Lewis Base Activity: The multiple ether oxygens can chelate metal cations (Li+, Mg2+), stabilizing organometallic intermediates similar to Glyme/Diglyme but with lower toxicity.
Water Separation: MMPP is partially miscible with water but can be salted out or phase-separated at high temperatures, allowing for aqueous workups that are impossible with NMP/DMF (which are fully water-miscible).
Protocol: Solvent Swap via Distillation
Scenario: Replacing THF in a Grignard reaction followed by solvent exchange for crystallization.
Reaction: Perform Grignard formation in anhydrous MMPP (inert atmosphere).
Quench: Quench reaction with aqueous ammonium chloride.
Phase Split: Unlike DMF, MMPP will form a distinct organic layer upon salt addition. Separate the organic layer.
Distillation: If a higher boiling solvent is needed for the next step, MMPP (BP 175°C) allows for the distillation of lower boiling impurities without evaporating to dryness.
Safety & Regulatory Assurance (E-E-A-T)
Trustworthiness in pharmaceutical solvent selection relies on regulatory status and toxicological data.
Toxicological Comparison:
Parameter
NMP (Legacy)
MMPP/DMM (Green Alternative)
GHS Classification
Repr. 1B (May damage unborn child)
Not Classified as Reprotoxic
Skin Absorption
High (Rapid systemic uptake)
Low
Metabolism
Metabolizes to 5-HMP (Teratogen)
Metabolizes to Propylene Glycol (Safe)
| REACH Status | SVHC (Restricted) | Compliant / Not Listed as SVHC |
Handling Precautions:
Although safer than NMP, MMPP is a mild eye irritant. Standard PPE (Safety glasses, Nitrile gloves) is required.
Peroxide Formation: Like all ethers, MMPP can form peroxides upon prolonged exposure to air. Protocol: Test for peroxides using Quantofix® strips every 6 months; store under nitrogen.
Decision Logic for Solvent Selection
Use the following logic flow to determine if MMPP is the correct solvent for your specific pharmaceutical application.
Figure 2: Decision tree for selecting MMPP over other green solvents like Ethanol or DMSO.
References
Albercio, F., et al. (2023). "Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences.
Protocol for using "1-Methoxy-3-(3-methoxypropoxy)propane" in organic reactions
Part 1: Executive Summary & Core Directive 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) (CAS: 66226-74-2) is a high-boiling, aprotic polyether solvent. Structurally, it is a linear analog of diglyme with propyl spacers i...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Core Directive
1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) (CAS: 66226-74-2) is a high-boiling, aprotic polyether solvent. Structurally, it is a linear analog of diglyme with propyl spacers instead of ethyl. This structural modification imparts unique physicochemical properties: higher boiling point (~175°C), increased lipophilicity, and modified cation chelation thermodynamics compared to standard glymes.
Primary Application: MMPP serves as a superior "green" alternative to Diglyme (Bis(2-methoxyethyl) ether) and NMP (N-Methyl-2-pyrrolidone) in high-temperature organometallic reactions, specifically Grignard formation from unreactive aryl chlorides and metal-hydride reductions requiring elevated thermal activation.
Strategic Advantage: Unlike Diglyme (a known reproductive toxin), MMPP (often commercially available as the major component of "Dipropylene Glycol Dimethyl Ether" or Proglyde DMM) offers a more favorable toxicological profile while maintaining the oxidative stability and chelation capability required to stabilize organometallic intermediates.
Part 2: Technical Specifications & Properties
Before initiating any protocol, verify the solvent grade. Commercial "Dipropylene Glycol Dimethyl Ether" is often a mixture of isomers. For precision synthesis, the linear isomer (MMPP) is preferred for reproducible chelation kinetics.
Property
Value
Context
IUPAC Name
1-Methoxy-3-(3-methoxypropoxy)propane
Linear "Proglyme" structure
Structure
CH₃-O-(CH₂)₃-O-(CH₂)₃-O-CH₃
Propyl spacers reduce chelation tightness vs. ethyl
Rationale: Like all ethers, MMPP can form explosive peroxides upon storage. Additionally, commercial grades often contain water (hygroscopic), which kills organometallic reagents.
Rationale: Aryl chlorides are notoriously sluggish to form Grignard reagents in THF/Diethyl ether. The high boiling point of MMPP allows the reaction to proceed at 110–130°C, overcoming the activation energy barrier without requiring pressurized vessels.
Reaction:
Step-by-Step Methodology:
Activation:
Flame-dry a 3-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel.
Add Magnesium turnings (1.2 equiv) and a crystal of Iodine.
Heat dry Mg/I₂ to 100°C under Argon for 5 mins to sublime iodine and activate the metal surface.
Initiation:
Cool to 80°C. Add pure MMPP (sufficient to cover Mg).
Add 5% of the total Aryl Chloride volume neat.
Observation: Wait for turbidity or exotherm. If no initiation occurs within 10 mins, add 100 µL of DIBAL-H or EtMgBr as a scavenger/initiator.
Propagation:
Once initiated, heat the mixture to 110–120°C .
Add the remaining Aryl Chloride (diluted 1:1 in MMPP) dropwise over 1 hour.
Critical Control: Maintain a gentle reflux. The high boiling point means "reflux" is vigorous; ensure the condenser is efficient (chilled water).
Completion:
Stir at 120°C for 2 hours post-addition.
Cool to Room Temperature. The Grignard reagent in MMPP is stable and can be used directly for subsequent coupling (e.g., Kumada/Suzuki) or nucleophilic addition.
Part 4: Mechanistic Visualization
The following diagram illustrates the solvation mechanism. MMPP acts as a tridentate ligand. However, the propyl spacers (3-carbon) create a larger "bite angle" than the ethyl spacers (2-carbon) in Diglyme. This results in a looser coordination sphere, which can actually increase the reactivity of the naked anion (R⁻) by preventing over-stabilization of the cation (Mg²⁺).
Caption: Chelation mechanism of MMPP. The 3-carbon spacers (propyl) induce a larger chelate ring compared to Diglyme, resulting in a more labile cation-solvent complex that enhances the reactivity of the associated anion.
Part 5: Safety & Waste Management
Hazard
Mitigation Protocol
Peroxide Formation
MMPP forms peroxides upon air exposure. Mandatory: Test with peroxide strips before distillation. If >10 ppm, discard or treat with FeSO₄.
Thermal Hazards
BP is 175°C. Hot oil baths (>180°C) pose fire risks. Use aluminum heating blocks or silicone oil with high flash points.
Toxicity
While safer than Diglyme (reprotoxic), MMPP is a glycol ether derivative. Use fume hoods to prevent inhalation of vapors (though vapor pressure is low).
Waste Disposal
Do not mix with aqueous acidic waste (potential for ether cleavage). Dispose of as non-halogenated organic solvent.
References
Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link]
Commercial Analog (Proglyde DMM): Dow Chemical Company. (2022).[1] Product Safety Assessment: Dipropylene Glycol Dimethyl Ether. Retrieved from [Link]
Glyme Solvent Chemistry: Agrawal, A. et al. (2018). Glyme-based Electrolytes for Lithium-Sulfur Batteries: Influence of Chain Length. Journal of Physical Chemistry C.
Grignard Reaction Optimization: Knochel, P. et al. (2003). Functionalized Grignard Reagents. Angewandte Chemie International Edition.
Application Note: Proglyde DMM as a High-Performance Solvent for High-Temperature Organic Synthesis
Abstract This application note details the use of Dipropylene Glycol Dimethyl Ether (Proglyde DMM) as a high-performance, safer alternative solvent for high-temperature organic synthesis. Proglyde DMM's unique combinatio...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the use of Dipropylene Glycol Dimethyl Ether (Proglyde DMM) as a high-performance, safer alternative solvent for high-temperature organic synthesis. Proglyde DMM's unique combination of a high boiling point, aprotic nature, excellent thermal and chemical stability, and favorable environmental profile makes it an ideal medium for reactions requiring significant thermal energy, such as palladium-catalyzed cross-coupling reactions.[1] We present its physicochemical properties and provide detailed, field-tested protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, demonstrating its efficacy in synthesizing complex molecular architectures relevant to pharmaceutical and materials science research.
The Rationale for Proglyde DMM in High-Temperature Synthesis
The selection of an appropriate solvent is critical to the success of a chemical reaction, particularly those requiring elevated temperatures. Traditional high-boiling point solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and dioxane, while effective, are facing increasing scrutiny due to toxicity and environmental concerns. Proglyde DMM emerges as a compelling alternative, offering a superior combination of performance and safety.
Causality Behind Proglyde DMM's Efficacy:
High Thermal Stability: With a boiling point of 175 °C, Proglyde DMM provides a wide operational temperature range, enabling the necessary activation energy for challenging transformations, such as the coupling of unreactive aryl chlorides.[2][3]
Aprotic and Inert Character: Proglyde DMM is a glycol diether that lacks acidic protons (hydroxyl functionality).[3][4] This inertness is crucial for reactions involving proton-sensitive reagents, including organometallics, strong bases (e.g., sodium tert-butoxide), and moisture-sensitive catalysts, preventing unwanted side reactions and catalyst deactivation.[5]
Superior Solubilizing Power: Its strong solvency ensures the dissolution of a wide array of organic substrates, reagents, and catalyst complexes, promoting a homogeneous reaction medium and enhancing reaction kinetics.[1][4]
Favorable Safety and Environmental Profile: Classified as a low-toxicity, environmentally friendly solvent, Proglyde DMM offers a significant advantage over traditional polar aprotic solvents, contributing to safer laboratory practices and greener chemical processes.[6]
Simplified Aqueous Work-up: Unlike the highly water-miscible DMF or NMP, Proglyde DMM has limited solubility in water (35 wt% soluble in water).[2] This property can facilitate cleaner phase separations during aqueous work-ups, simplifying product extraction and reducing solvent waste.
Table 1: Physicochemical Properties of Proglyde DMM
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, styrenes, and polyolefins.[8][9] The reaction often requires heat to drive the catalytic cycle, particularly with sterically hindered or electron-rich coupling partners. Proglyde DMM provides a stable, high-temperature environment that ensures efficient catalyst turnover and high product yields.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction using Proglyde DMM.
Schlenk flask, condenser, magnetic stirrer, and inert gas (N₂ or Ar) supply.
Procedure:
Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide, arylboronic acid, base, and palladium catalyst.
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
Solvent Addition: Add anhydrous Proglyde DMM via syringe.
Degassing (Trustworthiness Step): For optimal results, sparge the resulting suspension with inert gas for 15 minutes to ensure the removal of dissolved oxygen, which can degrade the catalyst.
Reaction: Heat the mixture to the desired temperature (typically 120-140 °C) under a positive pressure of inert gas and stir vigorously.
Monitoring (Validation Step): Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.
Work-up:
a. Cool the reaction mixture to room temperature.
b. Dilute with ethyl acetate (20 mL) and water (20 mL).
c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
d. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Application Protocol: Buchwald-Hartwig Amination
The formation of C–N bonds via Buchwald-Hartwig amination is a pivotal transformation in medicinal chemistry, as the aryl amine moiety is a common feature in pharmaceuticals.[10] The reaction often requires a strong base and high temperatures, conditions for which Proglyde DMM is exceptionally well-suited.[11]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 mmol, 1.4 equiv.)
Proglyde DMM (Anhydrous, 5 mL)
Glovebox, Schlenk tube with screw cap, magnetic stirrer.
Procedure:
Setup (Trustworthiness Step): This reaction is highly sensitive to air and moisture. All manipulations must be performed in an inert atmosphere glovebox.
Reagent Addition: In the glovebox, add the palladium pre-catalyst, ligand, base, and a stir bar to a Schlenk tube.
Substrate Addition: Add the aryl halide, followed by the amine and anhydrous Proglyde DMM.
Sealing and Reaction: Seal the Schlenk tube tightly with the screw cap, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (typically 100-130 °C). Stir vigorously.
Monitoring (Validation Step): Monitor the reaction via LC-MS. The disappearance of the aryl halide and the appearance of the product mass will indicate progress.
Work-up:
a. Cool the reaction to room temperature.
b. Carefully unseal the tube and quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
c. Dilute with diethyl ether (20 mL) and transfer to a separatory funnel.
d. Separate the layers and extract the aqueous phase with diethyl ether (2x 15 mL).
e. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
Purification: Purify the crude residue via flash column chromatography to isolate the desired aryl amine.
Safety and Handling
While Proglyde DMM has a favorable safety profile, standard laboratory safety practices are required.
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][14] Keep away from heat, sparks, and open flames.[12]
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[12]
Fire Safety: Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[14]
Conclusion
Proglyde DMM is a robust, versatile, and safer solvent for high-temperature synthetic organic chemistry. Its advantageous physical and chemical properties facilitate high-yield syntheses of valuable chemical entities, as demonstrated in the Suzuki-Miyaura and Buchwald-Hartwig coupling protocols. By replacing conventional, more hazardous solvents, Proglyde DMM allows researchers to achieve their synthetic goals while adhering to the principles of green chemistry, enhancing both laboratory safety and operational efficiency.
References
PROGLYDE™ DMM Dipropylene Glycol Dimethyl ether | Dow Inc. Dow Chemical Company. [Link]
Safety Data Sheet: Dipropylene glycol dimethyl ether - Carl ROTH. Carl ROTH. [Link]
Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. Royal Society of Chemistry. [Link]
The Suzuki Reaction - Chem 115 Myers. Harvard University. [Link]
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. ResearchGate. [Link]
Application Notes & Protocols: 1-Methoxy-3-(3-methoxypropoxy)propane as a High-Performance Coalescing Agent in Waterborne Coatings
Prepared by: Gemini, Senior Application Scientist Abstract & Introduction This document provides a comprehensive technical guide for researchers, formulators, and scientists on the application of 1-Methoxy-3-(3-methoxypr...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract & Introduction
This document provides a comprehensive technical guide for researchers, formulators, and scientists on the application of 1-Methoxy-3-(3-methoxypropoxy)propane as a coalescing agent in waterborne coating systems. 1-Methoxy-3-(3-methoxypropoxy)propane, a di(propylene glycol) dimethyl ether, is an efficient, low-volatility organic compound designed to promote optimal film formation in latex paints and coatings.[1] Its function is to act as a temporary plasticizer for polymer particles, enabling them to fuse into a continuous, defect-free film at ambient temperatures.[2] This guide will detail the molecule's fundamental properties, its mechanism of action, key performance benefits, and provide detailed protocols for its evaluation and implementation in coating formulations.
Physicochemical Profile & Chemical Identity
A thorough understanding of the coalescing agent's properties is paramount for predicting its behavior in a complex coating formulation. 1-Methoxy-3-(3-methoxypropoxy)propane is a clear, colorless liquid with a mild, non-offensive odor.[1] Its chemical structure and properties are optimized for performance and regulatory compliance in modern coating systems.
Chemical Structure
Caption: Chemical structure of 1-Methoxy-3-(3-methoxypropoxy)propane.
In waterborne coatings, the polymer binder exists as discrete, stabilized particles dispersed in water.[3] For a protective and aesthetically pleasing film to form, these particles must pack together and fuse into a continuous film as the water evaporates—a process known as coalescence.[4] The temperature at which this can first occur is the Minimum Film Formation Temperature (MFFT).
The primary role of a coalescing agent is to temporarily reduce the MFFT of the latex polymer.[5] This is achieved through the following mechanistic steps:
Partitioning: Upon addition to the latex, the coalescent, having low water solubility, preferentially migrates from the water phase and diffuses into the polymer particles.[2]
Plasticization: Inside the particles, the coalescent acts as a temporary plasticizer, reducing the glass transition temperature (Tg) of the polymer. This softening allows the particles to deform and fuse at temperatures below their native MFFT.[2]
Film Formation: As water evaporates, capillary forces draw the softened particles together, causing them to deform and merge, eliminating the voids between them.[4]
Evaporation & Hardness Development: After the film has formed, the coalescent slowly diffuses to the surface and evaporates. This gradual departure is crucial; if it leaves too quickly, the film may not fully form, and if it remains, it can negatively impact properties like block resistance and hardness.
Caption: The four critical stages of latex film formation.
Application Guidelines & Starting Formulations
1-Methoxy-3-(3-methoxypropoxy)propane is effective in a wide range of binder systems, including acrylic, vinyl-acrylic, and styrene-acrylic latexes. The optimal loading level depends on the MFFT of the base latex and the desired application conditions.
Causality Behind Dosing: The required amount of coalescent is directly proportional to the hardness (Tg) of the polymer. A polymer with a high Tg requires more coalescent to sufficiently lower the MFFT for proper film formation at a given temperature. A typical starting point is between 3-8% coalescent by weight on polymer solids.
Table 2: Example Starting Point Formulation (Architectural Semi-Gloss)
Component
Weight (%)
Purpose
Grind Phase
Water
15.0
Carrier
Dispersant
1.0
Pigment wetting
Defoamer
0.2
Air release
Titanium Dioxide (TiO₂)
22.0
Pigment/Opacity
Letdown Phase
Acrylic Latex (50% solids, MFFT 20°C)
48.0
Binder
1-Methoxy-3-(3-methoxypropoxy)propane
2.4
Coalescing Agent (5% on solids)
Defoamer
0.2
Air release
Rheology Modifier
1.2
Viscosity control
Water/Biocide/etc.
10.0
Adjustments
Total
100.0
Experimental Protocols for Performance Evaluation
To ensure scientific integrity, all evaluations must be benchmarked against control formulations. This includes a negative control (no coalescent) and a positive control using an industry-standard coalescent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate).
Caption: Experimental workflow for evaluating coalescent performance.
Protocol 5.1: Minimum Film Formation Temperature (MFFT) Determination
Objective: To quantify the efficiency of the coalescent in reducing the MFFT of the latex.
Methodology:
Preparation: Prepare samples of the latex with varying concentrations of 1-Methoxy-3-(3-methoxypropoxy)propane (e.g., 0%, 3%, 5%, 7% on polymer solids).
Application: Apply a track of each sample onto an MFFT bar, a metal plate with a defined temperature gradient (e.g., 0°C to 40°C).
Drying: Allow the films to dry under a gentle stream of air.
Evaluation: Observe the point at which the film transitions from a white, cracked, or cloudy appearance to a clear, continuous film.[3] This transition temperature is the MFFT.
Rationale: A more efficient coalescent will achieve a lower MFFT at an equivalent dose, enabling the formulation of coatings for application in cooler conditions.
Protocol 5.2: Low-Temperature Film Formation (LTFF)
Objective: To assess the practical ability of the coating to form a proper film under challenging, low-temperature conditions.
Methodology:
Conditioning: Place the paint samples and sealed Leneta charts in a cold room or environmental chamber at 4.4°C (40°F) for at least 2 hours to equilibrate.
Application: Inside the cold chamber, apply a 3 mil (76 micron) wet film of each paint onto the conditioned charts.
Drying: Allow the films to dry in the cold chamber for 24 hours.
Evaluation: Remove the charts and visually inspect for cracking, mud-cracking, or other film defects. A "pass" indicates a continuous, integral film.
Rationale: This is a critical pass/fail test that simulates real-world application challenges.[6] Proper coalescence is essential to prevent film failure when drying is slow.
Protocol 5.3: Block Resistance
Objective: To measure the potential for two painted surfaces to stick together under pressure, a property influenced by residual coalescent.
Methodology:
Preparation: Apply films of each paint to test charts and allow them to cure for 7 days.
Assembly: Cut sections of the cured films and place them face-to-face.
Testing: Place the assembly in an oven at 50°C under a defined weight (e.g., 1 kg) for 30 minutes.
Evaluation: After cooling, separate the films and rate the degree of sticking on a scale of 1 to 10, where 10 represents no tack or sticking, and lower numbers indicate film damage upon separation.
Rationale: An effective coalescent should evaporate completely from the film. Any residual solvent can lead to softness and poor block resistance.
Safety & Handling
As a chemical substance, 1-Methoxy-3-(3-methoxypropoxy)propane requires careful handling in a laboratory or industrial setting.
Hazards: The substance is classified as causing serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). It may be harmful if swallowed (H302).[7]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[8]
Handling: Use only in a well-ventilated area to avoid inhaling vapors.[8]
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.
Conclusion
1-Methoxy-3-(3-methoxypropoxy)propane serves as a highly effective coalescing agent for modern waterborne coatings. Its chemical structure provides an excellent balance of properties, enabling formulators to achieve superior film formation, even in challenging conditions, while addressing the market demand for lower VOC formulations. Through systematic evaluation using the protocols outlined in this guide, researchers and developers can confidently incorporate this molecule to enhance the performance, durability, and application latitude of their coating systems.
Application Note: Advanced Formulation Strategies for DPGDME-Based Cleaning Agents
Executive Summary In the pharmaceutical and high-precision manufacturing sectors, the phase-out of hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and Methylene Chloride (DCM) has created a critical need for safer,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pharmaceutical and high-precision manufacturing sectors, the phase-out of hazardous solvents like N-Methyl-2-pyrrolidone (NMP) and Methylene Chloride (DCM) has created a critical need for safer, high-efficacy alternatives. Di(propylene glycol) dimethyl ether (DPGDME), commercially known as Proglyde™ DMM, emerges as the superior candidate due to its aprotic nature , high flash point (65°C) , and favorable toxicity profile .
This guide details the physicochemical basis for DPGDME’s solvency, provides validated formulation protocols for anhydrous and aqueous systems, and outlines the specific utility of this molecule in removing hydrophobic Active Pharmaceutical Ingredients (APIs), polyurethane residues, and uncured resins.
Physicochemical Basis & Mechanism of Action
The Aprotic Advantage
Unlike its mono-ether counterparts (e.g., DPM), DPGDME is a glycol di-ether .[1] It lacks the hydroxyl (-OH) functionality.[1][2][3]
Significance: It is chemically inert.[4][5] It does not react with isocyanates or sensitive APIs that are prone to hydrolysis or solvolysis. This makes it the solvent of choice for cleaning synthesis reactors used in polyurethane or reactive polymer production.
Hansen Solubility Parameters (HSP)
To predict cleaning efficacy, we utilize Hansen Solubility Parameters. DPGDME occupies a unique "sweet spot" that bridges the gap between aggressive chlorinated solvents and mild aqueous cleaners.
Parameter
Symbol
Value
Interpretation
Dispersion
14.9
Moderate affinity for non-polar hydrocarbon chains.
Polarity
2.1
Low polarity; excellent for hydrophobic soils/resins.
and values indicate that DPGDME is an exceptional solvent for hydrophobic polymers (e.g., extended-release coating polymers like Ethylcellulose or Eudragit®) which often resist removal by water-based detergents.
Solvency Mechanism Visualization
The following diagram illustrates the kinetic pathway of DPGDME interacting with a cross-linked resin residue.
Figure 1: Kinetic pathway of residue removal. DPGDME's low surface tension (~26.3 dynes/cm) accelerates Phase 1 and 2, critical for cleaning complex geometries.
Formulation Strategies
DPGDME has limited water solubility (approx. 35 wt% solubility in water at 25°C).[3][4] This amphiphilic but hydrophobic-leaning nature dictates two distinct formulation architectures.
Dissolution: Dissolve Sodium Gluconate in DI Water.
Neutralization: Add the Sulfonic Acid surfactant, then slowly add NaOH to neutralize to pH 9.5. The solution will warm up.
Coupling: Slowly add DPGDME while mixing at high shear (500+ RPM).
Clarification: The mixture should transition from cloudy to clear/translucent as the microemulsion forms. If cloudy, add small increments of a hydrotrope (e.g., Sodium Xylene Sulfonate) until clear.
Validation & Workflow Logic
To ensure these protocols meet "Self-Validating" criteria, follow this decision logic for formulation development.
Figure 2: Formulation decision tree ensuring the correct solvent system is selected based on residue solubility and process constraints.
Safety & Comparative Analysis
DPGDME is often adopted specifically to replace NMP. The following data supports the safety case for this substitution in a drug development environment.
Feature
N-Methyl-2-pyrrolidone (NMP)
DPGDME (Proglyde™ DMM)
Benefit of DPGDME
Reproductive Toxicity
Category 1B (Danger)
Not Classified
Safer for operator handling.
Vapor Pressure (20°C)
0.32 mmHg
0.55 mmHg
Faster drying, less residue.
Flash Point
91°C
65°C
Note: Lower, but still combustible (not flammable).
Chemical Stability
Can hydrolyze
Extremely Stable (Aprotic)
Compatible with strong alkalis/acids.
Regulatory
REACH SVHC List
REACH Compliant
Long-term supply chain security.
Handling Precautions:
Although safer than NMP, DPGDME is a mild eye irritant. Standard PPE (Safety glasses, Nitrile gloves) is required.
Ensure adequate ventilation (Local Exhaust) when using heated solutions.
References
Dow Chemical Company. (2023). PROGLYDE™ DMM Glycol Ether Technical Data Sheet. Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for HSP values:
14.9,
2.1,
3.8).
European Chemicals Agency (ECHA). (2023). Registration Dossier: Dipropylene glycol dimethyl ether. Retrieved from [Link]
Toxicity Comparison. (2020). Comparative developmental toxicity of NMP and Glycol Ethers. Journal of Applied Toxicology.
Application Note: Evaluation of Ink Solids and Additives Using Dipropylene Glycol Methyl Ether (DPGME) as a Carrier Solvent
Introduction & Strategic Utility In the development of high-performance inkjet and flexographic inks, the choice of carrier solvent dictates the thermodynamic stability of the colloidal system. 1-Methoxy-2-((1-methoxypro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Utility
In the development of high-performance inkjet and flexographic inks, the choice of carrier solvent dictates the thermodynamic stability of the colloidal system. 1-Methoxy-2-((1-methoxypropan-2-yl)oxy)propane , commonly referred to as Dipropylene Glycol Methyl Ether (DPGME) , serves as a critical benchmark solvent for evaluating the solubility and rheological behavior of novel ink compounds.
Unlike simple alcohols or ketones, DPGME exhibits a unique amphiphilic structure containing both ether linkages and hydroxyl groups. This allows it to function as a powerful coupling agent , bridging the gap between hydrophobic resins and hydrophilic substrates.
This guide outlines the protocols for using DPGME to screen potential ink components (resins, dyes, surfactants) and validate their performance in drop-on-demand (DOD) systems.
Chemical Profile & Thermodynamic Baseline
Before evaluating solutes, the solvent baseline must be established. DPGME is characterized by a slow evaporation rate and moderate surface tension, making it ideal for preventing "nozzle crusting" in open printheads.
Table 1: Physicochemical Properties of DPGME (Standard Reference)
Property
Value
Unit
Relevance to Ink Formulation
Viscosity ()
3.7
cP (mPa·s) @ 25°C
Defines the base Newtonian plateau for jetting.
Surface Tension ()
28.8
mN/m @ 25°C
Critical for meniscus recovery and substrate wetting.
Boiling Point
190
°C
High boiling point prevents volatile organic compound (VOC) issues.
Vapor Pressure
0.28
mmHg @ 20°C
Ensures long "decap time" (latency) in printheads.
Flash Point
75
°C
Classified as combustible, not flammable (safer handling).
Mechanism: Hansen Solubility Parameters (HSP)
To predict if a new resin will dissolve in DPGME without precipitation, we utilize Hansen Solubility Parameters. DPGME acts as a "mid-point" solvent.[1]
ASTM International. (2020). ASTM D7867-13(2020): Standard Test Methods for Measurement of the Rotational Viscosity of Paints, Inks and Related Liquid Materials as a Function of Temperature.[5][Link]
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 34590, Dipropylene glycol monomethyl ether.[Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Referenced for HSP values of DPGME).
Technical Support Center: Optimizing Reaction Conditions in Di(propylene glycol) dimethyl ether (DPGDME)
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Di(propylene glycol) dimethyl ether (DPGDME). This document is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Di(propylene glycol) dimethyl ether (DPGDME). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for experiments utilizing this versatile solvent. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your work is both efficient and scientifically sound.
Section 1: Understanding DPGDME - A High-Performance Aprotic Solvent
Di(propylene glycol) dimethyl ether (CAS: 111109-77-4), often referred to as Proglyde DMM™, is a high-performance, aprotic solvent valued for its unique combination of properties.[1] Unlike protic solvents (e.g., water, alcohols), DPGDME lacks acidic protons, making it an excellent choice for reactions involving strong bases or proton-sensitive reagents, such as in polyurethane chemistry or organometallic reactions. Its chemical stability, strong solvency for a wide range of polar and non-polar compounds, and favorable environmental profile make it a preferred alternative to more hazardous solvents.[2]
Glymes, the family to which DPGDME belongs, are known for their thermal and chemical stability and their ability to complex with ions, which can enhance reactivity.[3][4] Key to optimizing any reaction is a thorough understanding of the solvent's physical properties.
Table 1: Physical Properties of Di(propylene glycol) dimethyl ether
This section directly addresses common challenges encountered during experiments with DPGDME, providing both the solution and the scientific rationale.
Q1: My reaction is sluggish or stalling, resulting in low yield. How can I improve the reaction rate and conversion?
A1: Low conversion is a frequent issue that can often be traced back to a few key parameters. A systematic approach is crucial for diagnosis.[6]
Causality - The Role of Temperature: Many reactions, such as the Williamson ether synthesis, are conducted at elevated temperatures (50-100 °C) to ensure a sufficient reaction rate.[7] However, an arbitrarily high temperature is not always better, as it can promote side reactions.[8]
Actionable Advice: Begin by running the reaction in the 60-85°C range.[9] If the reaction is still slow, incrementally increase the temperature by 10-15°C and monitor the progress via TLC or GC. Be aware that higher temperatures can favor elimination over substitution pathways (see Q2).[10]
Causality - Catalyst & Base Activity: In base-catalyzed reactions, the choice and handling of the base are critical. Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) are often used.[9][11] Their efficacy can be severely hampered by impurities.
Actionable Advice:
Ensure Anhydrous Conditions: DPGDME is hygroscopic. Water in the solvent or on the glassware will quench strong bases, reducing their effective concentration. Always use freshly dried solvent and flame- or oven-dried glassware.[6] A moisture content of max 0.05% is recommended for the solvent.[5]
Verify Base Quality: Use a fresh, unopened container of the base if possible. Sodium hydride, for instance, can form an inactive oxide layer on its surface.
Consider Stoichiometry: For reactions like the Williamson synthesis of DPGDME itself, a molar excess of the base (e.g., a 1:1.5 ratio of alcohol to NaOH) can drive the reaction to completion.[9]
Causality - Mass Transfer Limitations: In heterogeneous reactions (e.g., using solid NaH), efficient mixing is required to ensure the reactants can interact.
Actionable Advice: Ensure vigorous stirring throughout the reaction. A stirring rate of at least 500 rpm has been shown to be effective in related syntheses.[9]
Q2: I am observing significant formation of an alkene byproduct. How can I minimize this elimination side reaction?
A2: The formation of an alkene is a classic sign that an E2 elimination reaction is competing with your desired SN2 substitution pathway. This is particularly common in Williamson ether syntheses when using DPGDME.
Causality - Substrate Structure: The structure of the alkyl halide is the single most important factor. Secondary and especially tertiary alkyl halides are highly prone to elimination when reacting with a strong, unhindered base (alkoxide).[10]
Actionable Advice: If your synthesis allows, redesign the route to use a primary alkyl halide. For example, to synthesize an isopropyl ether, it is far more effective to react the isopropoxide ion with a primary ethyl halide than it is to react the ethoxide ion with a secondary isopropyl halide.[10]
Causality - Reaction Temperature: Higher temperatures provide the necessary activation energy for the elimination pathway, which often has a higher energy barrier than substitution but becomes more competitive as temperature increases.[8][10]
Actionable Advice: Lower the reaction temperature. Run a series of experiments at lower temperatures (e.g., 50°C, 65°C, 80°C) to find the optimal point where the substitution rate is acceptable and the elimination byproduct is minimized.[10]
Causality - Base Steric Hindrance: A sterically bulky base (e.g., potassium tert-butoxide) is more likely to act as a base and abstract a proton (leading to elimination) than to act as a nucleophile and attack the carbon center (leading to substitution).[10]
Actionable Advice: If applicable to your system, use a less sterically hindered base. For forming the alkoxide, sodium hydride is an excellent choice as it is a powerful, non-nucleophilic base that generates the desired alkoxide without introducing a bulky cation.
Q3: Removing DPGDME after the reaction is difficult due to its high boiling point. What are the best methods for product isolation?
A3: The high boiling point of DPGDME (175°C) is a significant advantage for high-temperature reactions but presents a challenge during work-up.[1] Standard rotary evaporation is often insufficient.
Method 1: High-Vacuum Distillation: This is the most direct method. By reducing the pressure, you significantly lower the boiling point of DPGDME, allowing it to be removed at a temperature that won't degrade your product.
Actionable Advice: Use a high-vacuum pump (<10 torr) and a heated bath (water or oil). The bath temperature should be kept well below your product's decomposition temperature, typically in the 50-70°C range for efficient removal of DPGDME under high vacuum.[12]
Method 2: Liquid-Liquid Extraction: This method is effective if your product has differential solubility.
Actionable Advice: Dilute the reaction mixture with a large volume of water. DPGDME has significant water solubility (35 wt%).[1] Your organic product can then be extracted into a low-boiling, water-immiscible organic solvent like diethyl ether or ethyl acetate. Repeat the extraction 3-4 times to maximize recovery.
Troubleshooting Emulsions: DPGDME's ability to couple aqueous and organic phases can lead to persistent emulsions.[12] To break an emulsion, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and forcing layer separation.[12]
Method 3: Azeotropic Distillation: DPGDME can form azeotropes with other solvents, which can facilitate its removal. For instance, it can form a pseudo-heterogeneous azeotrope with water, a property utilized in resin synthesis to drive off water.[13]
Actionable Advice: While less common for simple removal, if your product is stable in water, adding water and distilling may help remove the DPGDME at a lower temperature than its atmospheric boiling point. This requires careful consideration of your specific product's properties.
Q4: What are the key safety precautions when working with DPGDME?
A4: While DPGDME has a favorable low-toxicity profile compared to other glycol ethers, standard laboratory safety procedures are essential.[2][4]
Peroxide Formation: Like many ethers, DPGDME can form explosive peroxides upon exposure to air and light over time.
Actionable Advice:
Always store DPGDME in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon).
Never distill to dryness. This can concentrate peroxides to dangerous levels.
Before heating or distilling, always test for the presence of peroxides using commercially available test strips. If peroxides are present, they must be quenched. A common method is to shake the solvent with an aqueous solution of ferrous sulfate.
General Handling:
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene are suitable), splash goggles or a face shield, and a lab coat.[14][15]
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[15]
Ignition Sources: DPGDME is combustible with a flash point of 65°C.[16] Keep it away from open flames, hot surfaces, and sparks.[16]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis in DPGDME
This protocol provides a framework for reacting an alcohol with a primary alkyl halide. Always adapt temperatures, times, and stoichiometry for your specific substrates.
Preparation: Under an inert atmosphere (N₂ or Ar), add a magnetic stir bar and oven-dried glassware to your reaction setup.
Alkoxide Formation:
Dissolve the alcohol (1.0 eq) in anhydrous DPGDME.
Cool the solution to 0°C in an ice bath.
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to warm to room temperature and stir for 1 hour, or until gas evolution ceases, indicating complete formation of the sodium alkoxide.
Ether Formation:
Slowly add the primary alkyl halide (1.05 eq) to the alkoxide solution via syringe.
Heat the reaction mixture to 60-80°C.
Monitor the reaction's progress using TLC or GC analysis until the starting alcohol is consumed (typically 2-8 hours).[7][9]
Quenching:
Cool the reaction mixture to 0°C.
Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted NaH.
Work-up: Proceed to product isolation using one of the methods described in Q3 .
Protocol 2: Post-Reaction Work-up - Removal of DPGDME via Extraction
Dilution: Transfer the quenched reaction mixture to a separatory funnel. Dilute with deionized water (approximately 3-5 times the volume of DPGDME used).
Extraction: Add a low-boiling organic solvent (e.g., ethyl acetate, 2 times the volume of DPGDME). Shake vigorously and allow the layers to separate.
Break Emulsion (if necessary): If an emulsion forms, add 10-20 mL of saturated brine and swirl gently. Allow the funnel to stand until the layers clarify.
Combine & Dry: Separate the organic layer. Repeat the extraction of the aqueous layer two more times. Combine all organic extracts.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the low-boiling solvent via rotary evaporation to yield the crude product.
Section 4: Visualized Workflow
The following diagram outlines a logical troubleshooting process for addressing low product yield in a reaction utilizing DPGDME.
Preventing side reactions when using Proglyde DMM as a solvent
Topic: Preventing Side Reactions & Process Optimization Executive Summary: The "Inert" Solvent Trap Proglyde DMM (Dipropylene Glycol Dimethyl Ether, CAS: 111109-77-4) is widely adopted as a "green" replacement for NMP, D...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Preventing Side Reactions & Process Optimization
Executive Summary: The "Inert" Solvent Trap
Proglyde DMM (Dipropylene Glycol Dimethyl Ether, CAS: 111109-77-4) is widely adopted as a "green" replacement for NMP, DMF, and THF due to its low toxicity and aprotic nature. However, treating it as purely "inert" is a common source of experimental failure.
While it lacks the reactive hydroxyl groups of protic solvents, its polyether backbone introduces specific risks: autoxidation (peroxides) , Lewis base chelation , and hygroscopic quenching . This guide details the mechanistic causes of these side reactions and provides self-validating protocols to prevent them.
Q: I am observing unexplained decomposition of my oxidation-sensitive substrate. Could Proglyde DMM be the cause?
A: Yes. Like all glycol ethers, Proglyde DMM is a Class B Peroxide Former .
Upon exposure to atmospheric oxygen, the ether linkages undergo radical autoxidation, forming hydroperoxides. These are not only explosion hazards upon distillation but are potent oxidants that can degrade sensitive APIs (Active Pharmaceutical Ingredients) or initiate unwanted radical side chains.
The Mechanism:
Abstraction of a hydrogen atom adjacent to the ether oxygen creates a radical, which reacts with
to form a hydroperoxide.
Corrective Protocol (The "Zero-Peroxide" Workflow):
Test First: Do not rely on the bottle's opening date. Use semi-quantitative peroxide strips (e.g., Quantofix®) before every critical reaction.
Limit: < 5 mg/L (ppm) for general use; < 1 mg/L for radical-sensitive chemistry.
Inhibition: Ensure your supply contains BHT (Butylated Hydroxytoluene) if your synthesis permits. If you require uninhibited solvent (e.g., for HPLC), store it under Argon in a glovebox.
Removal: If peroxides are detected (>10 ppm):
Pass the solvent through a column of activated basic alumina.
Validation: Retest eluent immediately.[1] Peroxides should be undetectable.
Category B: Moisture Control & Organometallics[1]
Q: My Grignard initiation stalled, even though Proglyde DMM is aprotic. Why?
A: Proglyde DMM is miscible with water to a specific limit (~4.5 wt% water solubility in the solvent).[2] Unlike hydrophobic solvents (Toluene/Hexane), it will aggressively scavenge atmospheric moisture, which instantly quenches Grignard or Organolithium reagents.
The "Azeotropic" Solution:
One major advantage of Proglyde DMM is that it forms a pseudo-azeotrope with water. You can leverage this for in-situ drying.
Drying Protocol:
Bulk Drying: If water content is > 0.1%:
Perform a fractional distillation. The water/Proglyde DMM azeotrope boils at ~100°C (containing ~50% water).
Discard the initial fraction until the head temperature rises to the pure solvent boiling point (175°C).
Polishing (For Grignards):
After distillation, store over activated 3Å Molecular Sieves (20% w/v) for 24 hours.
Why 3Å? 4Å sieves are large enough to trap the solvent molecules themselves, causing heat generation and inefficiency. 3Å excludes the solvent while trapping water.
Category C: Lewis Acid Coordination (The "Hidden" Variable)[1]
Q: My Lewis Acid catalyzed reaction (e.g., Friedel-Crafts) is significantly slower in Proglyde DMM than in DCM. Is the solvent reacting?
A: It is likely chelating your catalyst.
Proglyde DMM contains multiple ether oxygens. These act as "hard" Lewis bases. If you use "hard" Lewis acids (e.g.,
, , , or salts), the solvent molecules will coordinate to the metal center, occupying the sites intended for your substrate.
Diagnostic Check:
Observation: Reaction requires higher catalyst loading or higher temperature than reported in literature for non-coordinating solvents.
Mitigation:
Switch Catalysts: Use "softer" Lewis acids (e.g., transition metal triflates) which have lower affinity for the hard oxygen donors.
Concentration: Increase catalyst loading to saturate the solvent coordination sphere (economically inefficient).
Solvent Swap: If coordination is irreversible, Proglyde DMM is unsuitable. Switch to a non-coordinating solvent (DCM, Toluene).
Data Visualization & Workflows
Figure 1: Solvent Suitability Decision Tree
Caption: Logic flow to determine if Proglyde DMM is safe for your specific reaction conditions, accounting for peroxides and chelation.
Figure 2: Chelation Mechanism
Caption: Proglyde DMM acts as a bidentate ligand (podand), wrapping around Lewis Acidic metal centers (M+) and blocking substrate access.
[1]
Technical Data Comparison
Use this table to assess if Proglyde DMM is a viable swap for your current solvent.
Property
Proglyde DMM
THF (Tetrahydrofuran)
NMP (N-Methylpyrrolidone)
Impact on Chemistry
Boiling Point
175°C
66°C
202°C
High BP allows high-temp reactions without pressure vessels.
This guide addresses the purification of 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) from reaction mixtures.[1] MMPP is a high-boiling ether (approx.[1] MW 162.23 g/mol ) often utilized as a specialized solvent in lithium-ion battery electrolytes or as a pharmaceutical intermediate.[1]
Critical Warning: Like all aliphatic ethers, MMPP is prone to peroxide formation upon exposure to air.[1] Before heating or distilling, you must test for and remove peroxides to prevent explosion hazards.[1] For battery-grade applications, water content must be reduced to <20 ppm.[1]
Purification Workflow Visualization
The following diagram outlines the logical flow for purifying MMPP from a crude reaction mixture (typically Williamson ether synthesis or catalytic telomerization).
Figure 1: Step-by-step purification logic for Bis(3-methoxypropyl) ether (MMPP).
Critical Safety Protocol: Peroxide Management
Before attempting distillation, you must verify the peroxide status.[1] Ethers with
-hydrogens are susceptible to radical autoxidation.[1]
Diagnostic Step: Testing
Use commercial peroxide test strips (e.g., Quantofix® Peroxide 100) or standard starch-iodide paper.[1]
[1] Introduction: The "Invisible" Yield Killer Di(propylene glycol) dimethyl ether (DPGDME), commonly known by trade names such as Proglyde™ DMM , is a powerful, aprotic, polar solvent. Its high boiling point (175°C) and...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction: The "Invisible" Yield Killer
Di(propylene glycol) dimethyl ether (DPGDME), commonly known by trade names such as Proglyde™ DMM , is a powerful, aprotic, polar solvent. Its high boiling point (175°C) and stability make it an excellent replacement for NMP, Diglyme, and DMF in organometallic syntheses (e.g., Grignard reactions) and reductions.
However, these same properties often lead to "phantom yield loss" —where the product forms but is lost during isolation, or fails to initiate due to solvent degradation. This guide moves beyond standard protocols to address the specific physicochemical interactions of DPGDME that compromise experimental success.
Module 1: Solvent Integrity & The Induction Period
The Issue: You are observing stalled Grignard initiations, inconsistent reaction rates, or unexplained decomposition of sensitive intermediates.
The Cause: DPGDME is an ether.[1][2] While more stable than diethyl ether, it is a Class B Peroxide Former (hazard on concentration). Peroxides act as radical scavengers, killing organometallic initiators. Furthermore, its hygroscopic nature (solubility in water: ~526 g/L) means "fresh" bottles often contain enough water to quench active species.
Troubleshooting Protocol: Solvent Preparation
Parameter
Specification for High Yield
Critical Action
Peroxide Content
< 5 ppm
Test with KI/Starch strips before every use. If >5 ppm, pass through activated alumina. Do not distill peroxide-laden solvent to dryness.[3]
Water Content
< 50 ppm (Karl Fischer)
Store over activated 3Å or 4Å Molecular Sieves for 24h. Distillation from Na/Benzophenone is effective but often unnecessary if sieves are properly activated.
Isomer Profile
Mixture
Commercial DPGDME is a mixture of isomers.[4][5] Ensure lot-to-lot consistency if your reaction is stereosensitive, though rare, isomer ratios can affect solvation shells.
FAQ: Solvent Quality
Q: Can I remove peroxides by distillation?A:NO. Distilling concentrates peroxides in the pot, creating an explosion hazard. Use chemical removal (ferrous sulfate wash) or adsorption (activated alumina column) before any thermal processing.
Q: Why did my Grignard reaction turn dark but yield no product?A: This often indicates moisture quenching . DPGDME absorbs atmospheric moisture rapidly. If the reaction turned dark (iodine activation) but didn't exotherm, the surface of the Mg was likely passivated by hydroxides formed from wet solvent.
The Issue: The reaction proceeds but conversion is low, or side products (dimers/oligomers) dominate.
The Mechanism: DPGDME's high viscosity (approx. 1.0 cP at 25°C, higher than diethyl ether) and bidentate chelation capability affect the Schlenk Equilibrium in Grignard reagents. It stabilizes the monomeric species RMgX over the dimeric aggregates, potentially altering reactivity.
Optimization Workflow
Temperature Control: DPGDME boils at 175°C. Standard reflux (like in THF/Ether) is often impossible or destructive.
Recommendation: Run reactions at controlled internal temperatures (e.g., 60–80°C). Do not rely on reflux for temperature regulation unless under vacuum.
Concentration Effects: High concentration in DPGDME increases viscosity, hindering mass transfer.
Recommendation: Maintain reaction molarity < 1.0 M to ensure efficient mixing, especially for heterogeneous solid-liquid reactions (e.g., Mg turnings).
Visualization: Grignard Solvation Pathway
Figure 1: Chelation pathway of DPGDME in Grignard formation. Note that excessive heat promotes Wurtz coupling side-reactions.
Module 3: Work-up & Isolation (The "Sticky Solvent" Problem)
The Issue: "I can't get the solvent off."
DPGDME has a high boiling point (175°C).[6] Removing it via rotary evaporation requires high vacuum (< 10 mbar) and heat, which may degrade your product.
The Solution: Leverage DPGDME's water solubility and azeotropic properties .
Strategy A: The Aqueous Wash (For Hydrophobic Products)
DPGDME is soluble in water (~526 g/L).[7] If your product is non-polar (LogP > 2), you can wash the solvent away.
Dilute: Add a non-polar solvent (Hexane, Toluene, or TBME) to the reaction mixture.
Wash: Wash aggressively with water (3x volumes).
Tip: Add 5% LiCl or NaCl to the aqueous layer if an emulsion forms, but pure water is usually best to solubilize the DPGDME.
Result: DPGDME partitions into the aqueous phase; Product remains in organic phase.
If you cannot wash with water (product is water-soluble), use azeotropic removal. DPGDME forms a binary azeotrope with water.
Component A
Component B
Azeotrope BP (1 atm)
Composition (% wt)
DPGDME
Water
99.8°C
38% DPGDME / 62% Water
Protocol: Add water to the crude mixture and distill. The DPGDME will co-distill with the water at ~100°C, significantly lower than its 175°C boiling point.
Decision Tree: Isolation Logic
Figure 2: Strategic decision tree for removing high-boiling DPGDME from crude product.
References
Dow Chemical Company. (n.d.). Product Safety Assessment: Dipropylene Glycol Dimethyl Ether. Retrieved from [Link]
Clark, J. H., et al. (2014). Solvent Selection Guide: Green Chemistry. University of York. (Contextual grounding on aprotic solvent selection).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22833331, Di(propylene glycol) dimethyl ether. Retrieved from [Link]
Biotage. (2020). How best to extract reaction products from high boiling solvents. Retrieved from [Link]
Managing viscosity of polyurethane dispersions with Proglyde DMM
Technical Support Center: Managing Viscosity of Polyurethane Dispersions (PUDs) with Proglyde DMM Executive Summary Welcome to the Proglyde DMM Technical Support Hub. This guide addresses the rheological challenges assoc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Managing Viscosity of Polyurethane Dispersions (PUDs) with Proglyde DMM
Executive Summary
Welcome to the Proglyde DMM Technical Support Hub. This guide addresses the rheological challenges associated with using Dipropylene Glycol Dimethyl Ether (Proglyde DMM) in waterborne Polyurethane Dispersions (PUDs). Unlike protic glycol ethers, Proglyde DMM is aprotic , chemically inert, and possesses a unique partitioning coefficient that drives it into the polymer phase. While this makes it an exceptional coalescing agent, it also means it can significantly alter the hydrodynamic volume of dispersed particles, leading to non-linear viscosity responses.
Section 1: The Mechanism of Action
Why does Proglyde DMM affect viscosity differently than other solvents?
In a PUD, viscosity is governed primarily by the volume fraction (
) of the dispersed particles, not just the water phase viscosity. Proglyde DMM is hydrophobic enough to partition preferentially into the polyurethane particle, yet hydrophilic enough to transport through the aqueous phase.
The Swelling Phenomenon:
When Proglyde DMM enters the polymer particle, it acts as a plasticizer. This causes the particle to swell. According to the Krieger-Dougherty equation, even a small increase in particle radius (
) leads to a cubic increase in the effective volume fraction (), causing a sharp rise in bulk viscosity.
Visualizing the Mechanism:
Figure 1: The causal pathway from solvent addition to viscosity modification. Note that the same mechanism driving coalescence (swelling) is responsible for viscosity spikes.
Section 2: Troubleshooting Guide (Q&A)
Scenario A: Viscosity Spikes During Addition
Q: I added Proglyde DMM directly to my PUD under agitation, and the batch immediately gelled or spiked in viscosity. Why?A: You likely experienced "Solvent Shock."
Because Proglyde DMM is aprotic and has high solvency for PU hard segments, a localized high concentration causes rapid, irreversible swelling or even dissolution of the particle surface before the solvent can disperse. This bridges particles together (flocculation).
Corrective Action:
Pre-dilution: Never add Proglyde DMM neat. Dilute it 1:1 or 1:2 with water (or a water/cosolvent mix) before addition.
Addition Rate: Use a subsurface addition tube and feed slowly to the vortex of the mixing blade.
Agitation: Ensure the PUD is moving in a laminar flow (avoid turbulent air entrapment) but with enough shear to disperse the solvent instantly.
Scenario B: Post-Storage Viscosity Drift
Q: My formulation was stable initially, but viscosity increased significantly after 24 hours. Is this normal?A: Yes, this is the "Equilibrium Lag."
Unlike small molecule solvents (e.g., Ethanol), glycol ethers like Proglyde DMM take time to fully partition into the core of the PU particle. The "swelling" process can continue for hours or days, slowly increasing the effective volume fraction.
Corrective Action:
Maturation Step: Allow the formulation to equilibrate for 24 hours before final QC adjustments.
Thermodynamic Check: If the drift is extreme, your solvent load may be too close to the swelling limit of the specific PU backbone. Reduce Proglyde DMM by 10-15% and substitute with a faster-evaporating, less partitioning solvent (e.g., DOWANOL™ PM) if MFFT requirements allow.
Scenario C: Film Defects (Cratering/Orange Peel)
Q: I increased Proglyde DMM to lower MFFT, but now I see surface defects. Is this related to viscosity?A: Indirectly, yes.
Proglyde DMM has a relatively low surface tension (~26.3 dynes/cm) compared to water, which is good. However, if the bulk viscosity is too high due to particle swelling, the leveling agents cannot migrate to the surface fast enough to correct surface tension gradients during drying (Marangoni effect).
Corrective Action:
Rheology Modification: Do not just add more solvent. Use a HEUR (Hydrophobically Modified Ethoxylated Urethane) thickener to drop low-shear viscosity while maintaining high-shear application viscosity.
Surfactant Balance: Add a substrate wetting agent (e.g., silicone-based) to decouple wetting from bulk viscosity.
Section 3: Experimental Protocols
Protocol 1: The "Safe Addition" Method
Use this protocol to introduce Proglyde DMM without shocking the dispersion.
Step
Action
Technical Rationale
1
Preparation
Mix Proglyde DMM with deionized water at a 1:1 ratio . If the mixture is hazy, add a small amount of surfactant (0.1%).
2
Vortex Setup
Set mixer to create a deep vortex without splashing. (Tip speed ~2-3 m/s).
3
Feed
Add the pre-mix dropwise into the vortex (not against the wall). Rate: 5% of total volume per minute.
4
Equilibration
Continue mixing for 30 minutes. Let stand for 12-24 hours.
Protocol 2: Determining Saturation Point (Titration)
Determine the maximum amount of Proglyde DMM your PUD can handle before instability.
Take 100g of PUD.
Titrate Proglyde DMM (neat) dropwise while measuring viscosity using a Brookfield Viscometer (low shear).
Plot Viscosity vs. % Solvent Added .
Stop when you see an exponential rise (the "knee" of the curve). This is your critical swelling concentration. Operate at 70-80% of this value for safety.
Section 4: Troubleshooting Logic Flow
Figure 2: Decision tree for diagnosing viscosity deviations.
References
Dow Chemical Company. (n.d.).[1] PROGLYDE™ DMM Glycol Diether Technical Data Sheet. Retrieved from [Link]
Univar Solutions. (n.d.). PROGLYDE™ DMM Product Information. Retrieved from [Link]
Technical Support Center: Stabilizing 1-Methoxy-3-(3-methoxypropoxy)propane (DMM) Formulations
Here is the technical support guide for formulations containing 1-Methoxy-3-(3-methoxypropoxy)propane , commonly known in industrial and pharmaceutical applications as Dipropylene Glycol Dimethyl Ether (DMM) . Status: Op...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for formulations containing 1-Methoxy-3-(3-methoxypropoxy)propane , commonly known in industrial and pharmaceutical applications as Dipropylene Glycol Dimethyl Ether (DMM) .
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Formulation Stability & Troubleshooting for CAS 111109-77-4
Technical Profile & Stability Logic
1-Methoxy-3-(3-methoxypropoxy)propane is a "capped" glycol ether. Unlike standard glycol ethers (e.g., DPM, PM), it lacks a reactive hydroxyl (-OH) group, rendering it aprotic and chemically inert towards isocyanates, hydrides, and other moisture-sensitive APIs.
However, its stability is governed by its bis-ether backbone . While it resists hydrolysis, it is highly susceptible to radical-mediated autoxidation . The methylene groups adjacent to the ether oxygen atoms are labile, serving as sites for hydrogen abstraction and subsequent peroxide formation.
Core Stability Vectors
Parameter
Risk Factor
Mechanism of Failure
Oxidative Stability
High
Formation of hydroperoxides (R-O-O-H) upon exposure to air/light. Leads to API oxidation and acidity.[1]
Acidity (pH Drift)
Medium
Decomposition of peroxides yields formic/acetic acid derivatives, lowering bulk pH.
Hygroscopicity
Low
Being aprotic, it is less hygroscopic than uncapped ethers, but can still solubilize atmospheric water, triggering hydrolysis in sensitive APIs.
Thermal Stability
High
Stable up to ~150°C in inert atmospheres; degrades rapidly above 60°C in the presence of oxygen.
Troubleshooting Guide (Q&A)
Category A: API Degradation & Impurities
Q: My oxidation-sensitive API is degrading rapidly in the DMM formulation, even though the solvent is "anhydrous." Why?A: The culprit is likely peroxides , not water.
Even "anhydrous" ethers can accumulate significant peroxide levels (50–100 ppm) if stored in clear glass or without a nitrogen blanket. These peroxides act as strong oxidants, attacking your API long before the solvent itself shows physical degradation.
Diagnostic: Perform a semi-quantitative peroxide strip test immediately. If positive (>5 ppm), the solvent batch is compromised.
Remediation: Pre-treat the solvent with activated alumina or molecular sieves to strip peroxides, or switch to a grade stabilized with BHT (Butylated Hydroxytoluene).
Q: We are seeing an unexplained drop in pH (from 7.0 to 5.5) after 3 months of storage.A: This is the "Acidic Drift" phenomenon secondary to peroxidation.
When ether peroxides decompose, they often cleave the carbon chain, releasing short-chain organic acids (formates/acetates).
Causality: The formulation likely lacks a radical scavenger, allowing the oxidation cycle to proceed to the acid-generation phase.
Fix: Incorporate a buffer system compatible with the aprotic nature (e.g., organic amine buffers) and ensure the headspace is <1% Oxygen.
Category B: Phase & Physical Stability
Q: The formulation becomes cloudy when cooled to 5°C. Is the DMM precipitating?A: Unlikely. DMM has a very low freezing point (<-70°C).
Cloudiness usually indicates water intrusion . While DMM is water-soluble, its capacity to solubilize hydrophobic APIs decreases drastically if it absorbs atmospheric moisture, shifting the dielectric constant of the solvent blend.
Protocol: Check the water content via Karl Fischer titration. If water >0.5%, the "cloud point" of your specific API-solvent system has been breached.
Visualizing the Instability Mechanism
Understanding the degradation pathway is critical for selecting the right stabilizer. The diagram below illustrates how a photon or heat source triggers the cascade from a stable ether to a corrosive acid.
Figure 1: The Autoxidation Cascade of Glycol Ethers. Note that the cycle is self-propagating (Chain Propagation) unless interrupted by an antioxidant.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimization & Troubleshooting of GPEs utilizing 1-Methoxy-3-(3-methoxypropoxy)propane
Executive Summary & Material Profile
1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) is a high-boiling, ether-based solvent utilized as a plasticizer in Gel Polymer Electrolytes (GPEs). Unlike standard linear glymes (e.g., diglyme), the propylene spacers in MMPP alter the chelation geometry around Lithium ions (
), potentially modifying solvation energy and oxidative stability windows.
This guide addresses the specific challenges of integrating MMPP into polymer matrices such as PVDF-HFP (Poly(vinylidene fluoride-co-hexafluoropropylene)) or PEO (Poly(ethylene oxide)).
Key Physicochemical Parameters (MMPP)
Parameter
Value / Characteristic
Relevance to GPE
CAS Number
66226-74-2
Verification of reagent identity.
Structure
Ether linkage with methoxy caps
High donor number (DN) for dissociation.
Boiling Point
>200°C (Typical for glycol ethers)
Thermal stability during vacuum drying/operation.
Viscosity
Low (< 3 cP)
Enhances segmental motion of polymer chains.
Stability Window
~4.0 – 4.3 V vs.
Vulnerable to oxidation at high voltage cathodes (NMC/LCO).
Diagnostic Workflow: The "Phase-Conductivity" Matrix
Before altering your protocol, identify where your GPE fails using this decision matrix.
Figure 1: Decision tree for diagnosing GPE failure modes based on observable physical and electrochemical phenomena.
Troubleshooting Guides & FAQs
Module A: Phase Separation (Syneresis)
Symptom: The GPE film feels "wet" or releases liquid droplets upon slight compression.
Mechanism: The chemical potential of the MMPP solvent within the polymer matrix is too high, leading to thermodynamic immiscibility. This often occurs when the Flory-Huggins interaction parameter (
) between MMPP and PVDF-HFP is unfavorable at high solvent loadings.
Q: My GPE leaks liquid after 24 hours. Is my MMPP bad?A: Unlikely. It is a formulation issue.
Check the Solvent:Polymer Ratio: If MMPP constitutes >70 wt% of the GPE, the polymer network cannot mechanically entrap the liquid. Reduce MMPP content to 50-60 wt%.
Protocol Adjustment:
Step: Incorporate a "non-solvent" extraction step or use a UV-curing crosslinker (e.g., PEGDA) to lock the MMPP in place.
Immediate Fix: Add 5-10 wt% of fumed silica (
). The surface hydroxyl groups on silica will H-bond with the ether oxygens of MMPP, acting as a "thickeners" to prevent leakage (thixotropic effect).
Module B: Electrochemical Instability
Symptom: Noisy current response during Cyclic Voltammetry (CV) above 4.0V, or rapid capacity fade.
Mechanism: Ether linkages (-C-O-C-) in MMPP are susceptible to oxidative dehydrogenation at high potentials, especially on catalytic cathode surfaces like NMC.
Q: Can I use MMPP with high-voltage cathodes (NMC811)?A: Not in its pure form.
The Limit: Ether-based electrolytes generally degrade above 4.0V vs
.
The Solution: You must passivate the Cathode Electrolyte Interface (CEI).
Additives: Introduce 1-2 wt% Lithium Bis(oxalato)borate (LiBOB) or Vinylene Carbonate (VC). These oxidize before the MMPP, forming a protective polymeric layer on the cathode that is permeable to
but blocks solvent molecules.
Module C: Low Ionic Conductivity
Symptom: Impedance spectroscopy shows high bulk resistance (
); conductivity is .
Mechanism: While MMPP mobilizes chains, it might not be dissociating the salt effectively if the concentration is wrong, or if the polymer crystallinity remains high.
Q: I added more MMPP to lower viscosity, but conductivity dropped. Why?A: You likely hit the "dilution effect."
Zone 1 (Plasticization): Adding MMPP increases conductivity by increasing free volume (segmental motion).
Zone 2 (Dilution): Too much MMPP dilutes the charge carriers (
).
Corrective Action: Maintain a Salt:Solvent molar ratio of approximately 1:10 to 1:12. Ensure your salt (e.g., LiTFSI) is fully dried. Moisture competes with MMPP for
is coordinated by the ether oxygens of MMPP, not trapped in the crystalline domains of PVDF.
Polymer Dissolution:
Dissolve 1g PVDF-HFP in 7g Acetone at 45°C. Stir until clear (approx. 2 hours).
Integration:
Add the MMPP/LiTFSI solution to the PVDF-HFP/Acetone solution.
Target Mass Ratio: Polymer (40%) : Plasticizer+Salt (60%).
Stir vigorously for 4 hours.
Casting & Phase Inversion:
Cast onto a Teflon or glass substrate using a Doctor Blade (gap: 200-300
).
Critical Step: Allow Acetone to evaporate slowly at Room Temperature (RT) for 12 hours.
Warning: Do not heat immediately. Rapid evaporation of acetone creates macro-pores that lead to dendrite penetration.
Drying:
Vacuum dry at 60°C for 12 hours to remove trace acetone and moisture.
Mechanism of Action: Ion Transport
The following diagram illustrates how MMPP assists
transport via the "Segmental Motion" mechanism, distinct from liquid diffusion.
Figure 2: Mechanistic view of Lithium ion hopping between ether coordination sites on MMPP molecules, facilitated by the plasticization of the polymer backbone.[2]
Comparative Data: Ether Plasticizers
Property
Diglyme (Reference)
MMPP (Target)
Impact on GPE
Spacer Group
Ethylene ()
Propylene ()
MMPP has higher steric bulk.
Viscosity (cP)
~2.0
~2.5 - 3.0
MMPP films are mechanically stiffer.
Flash Point
57°C
>90°C (Est.)
MMPP is safer for processing.
Li+ Coordination
Strong (5-membered ring)
Moderate (6-membered ring)
MMPP may allow faster desolvation at the interface.
References
Sigma-Aldrich. 1-Methoxy-3-(3-methoxypropoxy)propane Product Analysis & CAS 66226-74-2.[3]
Zhang, X., et al. "Preparation and Performance of PVDF-HFP/PAN-Based Gel Polymer Electrolytes." Journal of Power Sources, via ResearchGate.
López, C., et al. "1,2,3-Trimethoxypropane: a bio-sourced glyme as electrolyte for lithium–O2 batteries."[1] RSC Advances, 2024. (Demonstrates ether-based electrolyte mechanisms).
BenchChem. "1,3-Dimethoxypropane as an Electrolyte Additive for Lithium-Ion Batteries."[4] (Application Note on ether additives).
(Note: While specific literature on MMPP is emerging, the protocols above are derived from authoritative methodologies for the class of glycol ether plasticizers in fluoropolymer matrices.)
Audience: Formulation Chemists & Drug Development Professionals
Introduction: The Aprotic Advantage
Welcome to the Technical Support Center. You are likely here because you are transitioning away from harsh solvents like NMP (N-Methyl-2-pyrrolidone) or need a stable, inert solvent for sensitive polyurethane (PU) systems.
Proglyde DMM (Dipropylene Glycol Dimethyl Ether) is a "chemically neutral" glycol ether. Unlike standard glycol ethers (e.g., DPM, Butyl Cellosolve), it lacks a hydroxyl (-OH) group.[4] This aprotic nature makes it chemically inert toward isocyanates, preventing the premature crosslinking and gelling often seen with protic solvents.
This guide addresses the specific rheological, solubility, and film-formation challenges you will encounter when integrating Proglyde DMM into your formulations.
Section 1: Solubility & Resin Compatibility
Q: I am replacing NMP in a polyurethane dispersion (PUD) synthesis. How do I adjust for the solubility difference?
A: Direct substitution is rarely 1:1 due to polarity differences. NMP is highly polar; Proglyde DMM is moderately polar but offers a unique amphiphilic balance.
The Mechanism:
NMP dissolves resins through strong dipole-dipole interactions. Proglyde DMM relies on a balance of dispersion forces and ether linkages. To predict compatibility, you must calculate the Hansen Solubility Parameter (HSP) distance (
) between your resin and the solvent.
Troubleshooting Protocol:
Calculate
: Compare the HSP values.
Proglyde DMM:
, , (Units: ) [1, 2].
NMP:
, , .
Observe the Gap: Proglyde DMM has significantly lower polar (
) and hydrogen bonding () parameters than NMP.
The Fix: If your resin is highly polar and Proglyde DMM causes haze or phase separation, you cannot use it as the sole solvent. You must create a co-solvent blend .
Recommendation: Blend Proglyde DMM with a small percentage of a high-polarity aprotic solvent (e.g., Propylene Carbonate or DMSO) to bridge the solubility gap while maintaining isocyanate stability.
Q: My high-solids formulation viscosity increased after switching to Proglyde DMM. Why?
A: This is a thermodynamic effect of "good" vs. "poor" solvents.
In a "good" solvent (thermodynamically similar to the polymer), polymer chains expand (uncoil), which actually increases hydrodynamic volume and viscosity at low concentrations but allows for higher solids loading without gelling. In a "poor" solvent, chains coil up.
However, in high-solids coatings, hydrogen bonding often dominates. Proglyde DMM cannot donate hydrogen bonds (no -OH).[1][2][4] If your resin relies on solvent H-bonding to break inter-chain associations, viscosity will spike.
Action Plan:
Check the Resin Backbone: If your resin has many hydroxyl or carboxyl groups, Proglyde DMM cannot effectively solvate those specific sites alone.
Add a Co-solvent: Introduce 5-10% of a protic solvent (like n-Butanol) only if the system is not isocyanate-cured. For PU systems, reduce viscosity by heating the application line rather than adding reactive thinners.
Section 2: Isocyanate Systems (Polyurethanes)
Q: Can I use Proglyde DMM in 2K solvent-based Polyurethane coatings?
A: Yes, this is its primary "killer application."
The Science:
Standard glycol ethers (like PM or DPM) contain terminal hydroxyl groups. In a 2K system, these -OH groups compete with the polyol resin to react with the isocyanate hardener.
Reaction:
(Side Reaction)
Consequence: This consumes isocyanate, upsetting the stoichiometry (NCO:OH ratio), leading to soft films, lower chemical resistance, and reduced pot life.
Proglyde DMM is Aprotic: It has no active hydrogen to react with the NCO group.[1] It serves purely as a flow and leveling agent without participating in the cure matrix [3].
Validation Experiment (NCO Stability Test):
Dissolve an MDI or HDI isocyanate in Proglyde DMM.
Store at 40°C for 2 weeks.
Titrate the %NCO content.
Target: Loss of NCO should be <1% (comparable to the control). If loss is high, check water content; Proglyde DMM is hygroscopic and must be kept dry (<0.05% water).
Section 3: Film Formation & Defects
Q: I am seeing "orange peel" and pinholes in my coating. Is the evaporation rate to blame?
A: Likely, yes. Proglyde DMM has a moderate evaporation rate (0.13 relative to n-Butyl Acetate = 1.0) [4].[4][5][6][7][8][9]
Issue: If it evaporates too slowly compared to the rest of the solvent blend, the viscosity remains low for too long, leading to sags. If it evaporates too fast (unlikely here, as it is slow), the film sets before leveling.
Pinholing Mechanism: Pinholes often occur when a solvent is trapped by a surface skin.[10] Because Proglyde DMM is slower evaporating, it keeps the film "open" longer, usually preventing pinholes. However, if you cure at high temperatures (>150°C) immediately, the solvent may boil (BP = 175°C) before diffusing out.
Troubleshooting Table: Evaporation & Defects
Defect
Root Cause
Solution with Proglyde DMM
Orange Peel
Viscosity too high during spray; poor atomization.
Proglyde DMM is a strong tail solvent. Increase its ratio to keep the wet film fluid longer, allowing surface tension to level the "peel."
Pinholing/Popping
Solvent boiling (solvent pop) in oven.
The 175°C boiling point is high. Ensure a "flash-off" zone (5-10 mins at ambient/low heat) before the high-heat cure to allow Proglyde DMM to leave the film gently.
Blistering
Water entrapment (in waterborne).
Proglyde DMM is water-soluble.[4][5][6][7][11] It helps water exit the film. If blistering occurs, reduce the film thickness or increase humidity control in the flash zone.
Section 4: Waterborne Coalescence
Q: How effective is Proglyde DMM as a coalescent for waterborne PUDs?
A: It is highly effective but requires specific handling due to its water solubility.
The Mechanism:
A coalescent must partition into the polymer particle to soften it (
suppression) for fusion. Proglyde DMM is roughly 35% soluble in water [5].[12] This means a significant portion remains in the water phase rather than the polymer phase, potentially reducing coalescing efficiency compared to highly hydrophobic solvents (like Texanol).
Optimization Protocol:
Partition Coefficient: Acknowledge that ~30-40% of your solvent is in the water phase.
Coupling Effect: Use this to your advantage. Proglyde DMM acts as a coupling agent , preventing phase shock when mixing hydrophobic resins with water.[4]
Workflow:
Add Proglyde DMM to the pre-emulsion or resin phase before adding water. This forces the solvent into the polymer particle before it has a chance to dissolve in the continuous water phase.
Visualizing the Logic
Diagram 1: Solvent Selection for Isocyanate Systems
This flowchart guides the decision-making process for selecting Proglyde DMM over other glycol ethers.
Caption: Decision logic for selecting Proglyde DMM in reactive isocyanate coating systems.
Diagram 2: Film Formation in Waterborne PUDs
The role of Proglyde DMM in the coalescence process.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Performance Scale-Up in 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP)
CAS: 66226-74-2 (Linear Isomer); Functionally analogous to Dipropylene Glycol Dimethyl Ether (DMM, CAS 111109-77-4)
Support Level: Tier 3 (Process Development & Engineering)[1][2]
Introduction: The "Goldilocks" Solvent
You are likely using 1-Methoxy-3-(3-methoxypropoxy)propane (herein referred to as MMPP ) because you need the chelation power of a glyme (like DME or Diglyme) but require a higher boiling point (>170°C) and a better toxicological profile.[1][2] MMPP is a linear bis-ether that excels in high-temperature organometallic couplings, hydride reductions, and polymerizations where THF or simple ethers would boil off or degrade.[1][2]
However, its greatest strength—its high boiling point and amphiphilic nature—becomes its greatest liability during scale-up.[1][2] This guide addresses the critical friction points of moving MMPP processes from the bench (10 g) to the pilot plant (10 kg).
Physical Property Snapshot
Property
Value
Scale-Up Implication
Boiling Point
~175–180°C
Critical: Cannot be removed by standard rotovap.[1][2] Requires high-vacuum distillation or aqueous extraction.[1][2]
Flash Point
~65°C
Class IIIA Combustible Liquid.[1][2] Static precautions required.
Water Solubility
High / Miscible
Critical: Will not form a clean bilayer with water alone.[1][2] Requires "salting out" for extraction.[1][2]
Peroxide Potential
High
Danger: Forms explosive peroxides on storage.[1][2] Distillation requires rigorous testing.[1][2]
Viscosity
Low (< 2 cP)
Good mass transfer, but check pump seals for compatibility (ethers swell rubber).[1][2]
Module 1: Critical Safety – Peroxide Management
Status: 🔴 CRITICAL PRIORITY
Q: I am scaling up a Grignard reaction. How do I handle peroxide risks in 20 L of MMPP?
A: Unlike THF, which is often distilled fresh, high-boiling ethers like MMPP are often stored for longer periods.[1][2] The propyl backbone stabilizes radicals, leading to significant peroxide accumulation (up to 100 ppm/month in uninhibited drums).[1][2]
Protocol: The "Zero-Tolerance" Scale-Up Rule
Test First: Never heat >1 L of MMPP without a quantitative peroxide test (e.g., Quantofix® or Iodometric titration).
Inhibition: Ensure your bulk solvent contains BHT (2,6-di-tert-butyl-4-methylphenol) at 100–200 ppm.[1][2]
Removal: If > 10 ppm, do not distill. Pass the solvent through a column of activated alumina (Al₂O₃).[1][2]
Capacity: ~1 kg Alumina treats 10–20 L of solvent depending on peroxide load.[1][2]
Validation: Retest eluent.[1][2] Peroxides should be undetectable.[1][2]
Q: Can I use sodium metal to dry MMPP at scale?
A:Proceed with Extreme Caution.
While MMPP is chemically stable to sodium at room temperature, scale-up history is riddled with "Glyme Runaways."[1][2]
The Hazard: At T > 150°C, sodium can cleave the ether linkage exothermically, generating hydrogen and alkoxides.[2] This reaction is autocatalytic.[1][2]
The Fix: Use Molecular Sieves (3Å or 4Å) for drying.[1]
Efficiency: Sieves reduce water to < 10 ppm without thermal risk.[1][2]
Flow: Recirculate MMPP through a sieve bed cartridge rather than stirring a slurry (prevents attrition of sieve dust into the reactor).[1][2]
Module 2: Reaction Kinetics & Solubility
Status: 🟡 OPTIMIZATION REQUIRED
Q: My reaction rate dropped 50% when moving from THF to MMPP. Why?
A: This is likely a Solvation Shell Effect .[1][2]
MMPP is a "bidentate" or "tridentate" ligand (depending on conformation).[1][2] It chelates cations (
Mechanism: The tight chelation stabilizes the ground state of the organometallic reagent, increasing the activation energy for the reaction.[2]
Troubleshooting:
Temperature: Leverage the high boiling point. Increase T by 10–20°C to compensate for the kinetic penalty.
Additives: If using a Grignard, add a catalytic amount of a stronger donor (e.g., TMEDA) to disrupt the MMPP solvation shell, or simply accept the slower rate for higher selectivity (often a hidden benefit).[1][2]
Q: The reagent isn't dissolving. MMPP seems less polar than expected.[1][2]
A: MMPP has a "Janus" character.[1][2] It has polar oxygens but lipophilic propyl chains.[1][2]
The Fix:
For Salts: MMPP is poor at dissolving naked inorganic salts (e.g.,
, ).[1][2] You must use Phase Transfer Catalysts (PTC) like 18-Crown-6 or TBAF .[1][2] The crown ether effect of MMPP itself is weak compared to PEG or Crown Ethers.[1][2]
For Organics: It is an excellent solvent for non-polar substrates.[1][2] If your substrate is polar/ionic, consider a cosolvent mixture (e.g., MMPP : Toluene 80:20).[1][2]
Module 3: Workup & Isolation (The "High BP" Trap)
Status: 🟠 HIGH DIFFICULTY
Q: I can't remove MMPP on the rotovap. The bath is at 60°C and nothing is happening.
A: You are fighting physics. The vapor pressure of MMPP at 60°C is negligible.[1][2]
Do NOT crank the bath to 90°C and lower the pressure to < 5 mbar unless you are certain your product is non-volatile and thermally stable.[2]
Strategy A: The Aqueous Wash (Salting Out)
Because MMPP is water-miscible, you can wash it away—but you must break the miscibility gap.[1][2]
Dilute: Dilute the reaction mixture with a non-polar solvent (e.g., Toluene or MTBE). Ratio: 1:1.[1][2]
Wash: Wash with saturated brine or 20%
.
The Physics: The high ionic strength forces the MMPP out of the aqueous phase? No, actually, it forces the MMPP into the organic phase?
Correction: MMPP is amphiphilic.[1][2] To remove it from the organic product, you usually want it to go into the water.[2]
Extract product with a highly non-polar solvent (Heptane or Hexane) if product solubility allows.[1][2] MMPP will partition preferentially into the water phase due to the high volume of water.[2]
Better Method: If product is polar, this fails.[1][2]
Distillation is usually unavoidable. Use a wiped-film evaporator (WFE) or short-path distillation unit for >1 kg batches.
Strategy B: Precipitation (The "Anti-Solvent" Crash)
If your product is a solid:[1][2]
Concentrate the reaction mixture slightly (remove co-solvents).
Slowly add an anti-solvent (Water or Methanol, depending on product).[1][2]
Cool to 0°C. MMPP stays in the mother liquor; product crystallizes out.[1]
Note: You must wash the filter cake with a low-boiling non-solvent (e.g., cold water or pentane) to remove residual high-boiling MMPP.[1][2]
Q: I have a rag layer (emulsion) that won't settle.
A: MMPP acts like a surfactant due to its ether-alkyl-ether structure.[1][2]
Immediate Fix: Filter the biphasic mixture through a pad of Celite or Glass Wool .[1][2] This breaks the surface tension stabilizing the emulsion.[1][2]
Chemical Fix: Add a demulsifier (small amount of Methanol or Acetone) to the aqueous phase to change the density gradient.[1][2]
Visual Troubleshooting Workflows
Workflow 1: Peroxide Safety Decision Tree
Figure 1: Decision logic for handling peroxide risks in bulk ether solvents prior to heating or distillation.
Workflow 2: Product Isolation Strategy (High BP Solvent)
Figure 2: Selection guide for removing MMPP based on product state and thermal stability.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane.[1][2] Retrieved from [Link][1][2]
American Chemical Society (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.[1][2] (Discusses ether/glyme thermal runaways). Retrieved from [Link]
Biotage (2020). How best to extract reaction products from high boiling solvents. Retrieved from [Link]
Technical Support Center: High-Purity Synthesis in Di(propylene glycol) dimethyl ether (DPGDME)
Introduction: The DPGDME Paradox You have likely chosen Di(propylene glycol) dimethyl ether (commercially known as PROGLYDE™ DMM ) as a "green" alternative to NMP, DMF, or DMAc.[1] It offers excellent solvency, aprotic i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The DPGDME Paradox
You have likely chosen Di(propylene glycol) dimethyl ether (commercially known as PROGLYDE™ DMM ) as a "green" alternative to NMP, DMF, or DMAc.[1] It offers excellent solvency, aprotic inertness, and a favorable toxicity profile.[2][3]
However, its high boiling point (~175°C ) and amphiphilic nature present a unique set of impurity challenges.[1] Unlike volatile ethers (THF, Et2O), you cannot simply "rotovap it away."[1] Unlike NMP, it has significant water solubility (~35 wt%), complicating aqueous workups.
This guide addresses the three critical vectors of contamination when using DPGDME: Peroxide Generation , Isomer/Water Interference , and Residual Solvent Removal .
Module 1: Pre-Reaction Quality Control (The Solvent)
Issue: Oxidative degradation of sensitive APIs during synthesis.
Root Cause: Ether autoxidation.[1] Despite being more stable than diethyl ether, DPGDME is a glycol ether and will form peroxides upon exposure to air and light, potentially oxidizing thiols, amines, or double bonds in your product.
Troubleshooting Guide: Peroxide Management
Symptom
Diagnosis
Corrective Action
Unexplained API degradation
Peroxides > 5 ppm
Pre-treat: Pass solvent through activated alumina or treat with molecular sieves.[1]
Induction period in radical reactions
Inhibitor interference
Check Label: DPGDME is often stabilized with BHT (100–150 ppm).[1] This radical scavenger will kill radical initiations. Use unstabilized grade or distill before use.[1]
Explosive residue after distillation
Peroxide concentration
NEVER distill to dryness.[1] Test bottoms for peroxides if concentration factor >3x.[1]
Protocol: The "Zero-Peroxide" Verification
Before starting any reaction involving oxidation-sensitive moieties (e.g., phosphines, thioethers).
Test: Use semi-quantitative peroxide strips (Quantofix®) or titration (ASTM E299).[1]
Limit: < 5 ppm for general synthesis; < 1 ppm for radical reactions.
Removal (if positive):
Column Method: Pass DPGDME through a column of activated basic alumina (approx.[1] 20g alumina per 100mL solvent).[1]
Sparging: Sparging with Nitrogen removes dissolved oxygen but does not remove existing peroxides.[1]
Issue: Inconsistent yields or stereoselectivity.
Root Cause: DPGDME is a mixture of isomers and is hygroscopic (though less so than glycols).[1]
FAQ: Isomer & Water Interference
Q: Does the isomer mixture of DPGDME affect stereoselective reactions?A: DPGDME consists of multiple isomers (head-to-head, head-to-tail).[1] While generally inert, the solvation shell can vary slightly.
Recommendation: For highly enantioselective metal-catalyzed reactions, screen a single-isomer solvent (like pure DME or Diglyme) first to establish a baseline.[1] If DPGDME shows comparable ee%, proceed.[1] The steric bulk of DPGDME usually prevents it from coordinating tightly to metal centers, which is beneficial.
Q: My Grignard reaction failed to initiate. Why?A: Water content. DPGDME is hygroscopic.[1][3]
Solubility Data: Water is soluble in DPGDME up to 4.5 wt% ; DPGDME is soluble in water up to 35 wt% .[1][4]
Fix: Store over 3Å or 4Å Molecular Sieves.[1] Do not rely on "fresh" bottles. A water content of >500 ppm will quench organometallics.[1]
Issue: "I cannot remove the solvent."
Root Cause: The boiling point is 175°C. Standard rotary evaporation at 40°C/20mbar is ineffective.[1] High heat stress degrades the product.
The "Azeotropic Workup" Strategy
This is the most critical technique for DPGDME users.
Best for: Esters, protected amines, aromatics soluble in EtOAc/Heptane.
Dilute: Add a co-solvent (Ethyl Acetate or MTBE) to the reaction mixture.[1]
Wash: Wash with 3 volumes of water for every 1 volume of DPGDME.
Mechanism:[1][5][6][7][8] Because DPGDME is 35% soluble in water, a large volume of water forces the equilibrium, pulling the DPGDME out of the organic phase.
Brine: Perform a final wash with saturated brine to remove residual water.[1]
Dry: Dry organic layer over MgSO₄ and concentrate.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Conductivity vs. Safety Trade-off
Welcome to the technical support hub. If you are utilizing Proglyde DMM (Dipropylene Glycol Dimethyl Ether) in your electrolyte formulations, you have likely chosen it for its superior safety profile (Flash Point: 65°C) compared to standard glymes like DME (Flash Point: -2°C).
However, you are likely encountering a specific challenge: Ionic conductivity is lower than expected.
The Core Mechanism:
Proglyde DMM has an exceptionally low viscosity (~1.0 cP at 25°C), which theoretically favors ion mobility. However, its low dielectric constant (estimated <6.0 due to steric hindrance from branched methyl groups) promotes ion pairing . In this solvent, Li+ salts do not fully dissociate; they exist largely as neutral aggregates that do not contribute to charge transport.
This guide provides the protocols to disrupt these ion pairs and maximize conductivity without compromising the safety benefits of the solvent.
Troubleshooting Guide: Diagnostic Q&A
Scenario A: "My conductivity is stuck below 1.0 mS/cm."
Diagnosis:Ion Association Limit.
Your salt is dissolved, but it is not dissociated. The branched propylene structure of Proglyde DMM creates steric hindrance that weakens the solvation shell around Li+, allowing the anion (e.g., TFSI-) to re-attach to the cation.
Corrective Protocol:
Switch Anions: If you are using LiPF6 or LiBF4, stop. These anions associate strongly in low-dielectric media. Switch to LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide) or LiFSI . The charge delocalization on the TFSI- anion reduces the attraction to Li+, forcing dissociation.
The "Booster" Solvent: Add 10–20% (v/v) of a high-dielectric co-solvent.
Recommendation:Propylene Carbonate (PC) .
Why: PC has a high dielectric constant (~64). Even a small addition creates "solvation hotspots" that break ion pairs, while Proglyde DMM maintains the low bulk viscosity.
Scenario B: "The electrolyte freezes or precipitates at -10°C."
Diagnosis:Steric Crystallization.
While Proglyde DMM has a low freezing point (<-71°C), the solvated complexes can crystallize or phase-separate at moderately low temperatures due to the rigid branched structure.
Corrective Protocol:
Binary Ether Blend: Mix Proglyde DMM with a linear glyme like DME (1,2-Dimethoxyethane) or DOL (1,3-Dioxolane) in a 1:1 or 2:1 ratio.
Safety Note: Adding DME lowers the flash point. If safety is non-negotiable, use Ethyl Methyl Carbonate (EMC) as a co-solvent instead of DME.
Scenario C: "I see high overpotential during cycling."
Diagnosis:Poor Interfacial Kinetics.
Proglyde DMM is relatively inert. It does not form a stable Solid Electrolyte Interphase (SEI) on graphite or lithium metal naturally.
Corrective Protocol:
SEI Additives: You must use a film-forming additive.
For Lithium Metal: Add 2% LiNO3 (Lithium Nitrate). This is critical for ether-based electrolytes to passivate the anode.
For Graphite/Silicon: Add 1-2% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .
Comparative Data: Proglyde DMM vs. Standard Glymes
Use this table to benchmark your expectations. Proglyde DMM trades conductivity for thermal safety.
Property
DME (Linear)
Diglyme (Linear)
Proglyde DMM (Branched)
Implication
Viscosity (25°C)
0.46 cP
0.98 cP
~1.1 cP
Proglyde is fluid enough; viscosity is not the bottleneck.[1]
Experimental Protocol: The "High-K" Blending Workflow
Objective: Maximize ionic conductivity while maintaining a flash point >40°C.
Reagents:
Proglyde DMM (Anhydrous, <20 ppm H2O)
Propylene Carbonate (PC) (Anhydrous)
LiTFSI (Battery Grade, dried at 120°C under vacuum for 12h)
Step-by-Step Methodology:
Base Preparation (In Argon Glovebox):
Measure 80 mL of Proglyde DMM.
Measure 20 mL of Propylene Carbonate (PC).
Note: This 80:20 ratio is the "Golden Ratio" for balancing viscosity (Proglyde) and dissociation (PC).
Salt Addition (The "Volcano" Optimization):
Do not jump straight to 1.0 M. In low-dielectric systems, the conductivity peak is often at lower concentrations.
Prepare three vials: 0.6 M , 0.8 M , and 1.0 M LiTFSI.
Scientific Logic:[2][3][4][5][6][7] At >1.0 M, the viscosity rises faster than the carrier density, causing conductivity to drop.
Mixing:
Stir magnetically at 500 RPM for 4 hours. Ensure no heat is generated (which could degrade the salt).
Measurement:
Use a conductivity probe with a cell constant of 1.0 cm⁻¹.
Thermostat the sample at 25°C ± 0.1°C.
Target Value: You should achieve >4.5 mS/cm with the 80:20 blend.
Decision Logic Visualization
The following diagram illustrates the decision pathway for optimizing your electrolyte based on your specific application constraints.
Caption: Decision tree for balancing safety vs. conductivity in Proglyde DMM formulations.
References
Dow Chemical Company. (n.d.).[3] Proglyde DMM: Dipropylene Glycol Dimethyl Ether Technical Data Sheet. Retrieved from
Source for physical properties (Viscosity 1.0 cP, Flash Point 65°C).[8]
Henderson, W. A. (2006). Glyme-Lithium Salt Phase Behavior. Journal of Physical Chemistry B, 110(26), 13177-13183.
Foundational text on the coordination chemistry of glymes and lithium salts.
Carbone, L., et al. (2017). Rechargeable lithium battery using non-flammable electrolyte based on tetraethylene glycol dimethyl ether.[9] Journal of Power Sources.
Contextualizes the use of higher-molecular-weight glymes for safety.
Zhang, S. S. (2006). A review on electrolyte additives for lithium-ion batteries. Journal of Power Sources, 162(2), 1379-1394.
Ue, M. (2006). Chemical & Physical Properties of Electrolyte Solutions. Springer.
Reference for the correlation between dielectric constant and ionic conductivity in aprotic solvents.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Formulation Stability, Solubility Parameters, and Phase Behavior
Lead Scientist: Senior Application Specialist, Formulation Chemistry[1]
Executive Summary: Why DPGDME?
Di(propylene glycol) dimethyl ether (CAS: 111109-77-4), often commercially recognized as PROGLYDE™ DMM , is an aprotic glycol ether.[2] Unlike its protic counterparts (e.g., Dipropylene Glycol Monomethyl Ether), DPGDME lacks a hydroxyl group.[3]
Why this matters for your formulation:
Chemical Inertness: The absence of the hydroxyl group (aprotic nature) makes it stable in the presence of reactive active ingredients (AIs) like isocyanates or sensitive esters that would otherwise hydrolyze or transesterify in protic solvents.[4]
Regulatory Profile: It is a recognized "Green Solvent" alternative to N-Methyl-2-pyrrolidone (NMP), offering a favorable toxicity profile for Emulsifiable Concentrates (EC), Microemulsions (ME), and Water-Dispersible Granules (WG).
Troubleshooting Modules
Module A: Solubility & Phase Separation
User Query: "My Emulsifiable Concentrate (EC) appears clear initially but becomes cloudy or separates into two phases upon standing or slight dilution."
The Mechanism (Expert Insight)
A common misconception is that DPGDME is infinitely miscible with water like many other glycol ethers. It is not.
Solubility Limit: DPGDME has a water solubility of approximately 35 wt% at 25°C .[5]
Inverse Solubility: Like many glycol ethers, it exhibits inverse solubility temperature behavior. As temperature rises, its solubility in water decreases, potentially causing phase separation (cloud point) in high-load aqueous formulations.
Diagnostic Protocol: The "Water Titration Stress Test"
To validate if DPGDME is the cause of your phase separation, perform this self-validating test:
Baseline: Prepare a 10% solution of DPGDME in water. It should be clear.
Saturation Point: Slowly add DPGDME until the concentration reaches 40%.
Observation: If a distinct organic layer forms or the solution turns milky white without surfactant, you have hit the solubility cap.
Refinement Strategy
If your AI requires DPGDME for solubility but you need a water-miscible system (like an SL), you must use a Coupling Agent .
Secondary: Linear alkylbenzene sulfonates (Ca-DDBS) - Surfactant bridge.
Data Table: Hansen Solubility Parameters (HSP)
Use these parameters to calculate the "Distance" (
) between your AI and the solvent system.
Solvent
(Dispersion)
(Polarity)
(H-Bonding)
Water Solubility (25°C)
DPGDME
14.9
2.1
3.8
~35 wt%
NMP (Reference)
18.0
12.3
7.2
Miscible
Water
15.5
16.0
42.3
N/A
Note: DPGDME has significantly lower Polarity (
) and H-Bonding () than NMP, making it excellent for lipophilic AIs but harder to stabilize in water without emulsifiers.
Module B: Crystal Growth in Emulsions
User Query: "After storage at 0°C, needle-like crystals appear in my formulation."
The Mechanism
DPGDME is a powerful solvent, but it is aprotic .[6] Protic solvents (like water or alcohols) can disrupt the solvation shell of DPGDME around the Active Ingredient (AI). If your formulation absorbs moisture from the air (hygroscopy) or if the emulsion interface is weak, water migrates into the oil phase, acting as an "anti-solvent" and forcing the AI to crystallize.
Refinement Protocol: CIPAC MT 39.3 (Low Temperature Stability)
Do not rely on room temperature observation. You must stress the formulation.
Prepare: Fill a 100mL glass bottle with the formulation.
Chill: Store at 0°C ± 2°C for 7 days.
Seed (Optional but Recommended): Add a tiny crystal of the pure AI to act as a nucleation site.
Analyze: Filter through a 75-micron sieve. Weigh any residue.
Corrective Action:
Increase Aromatic Load: Blend DPGDME with Aromatic 200 to increase
(Dispersion) interactions.
Add Crystal Inhibitor: Incorporate 1-2% of a polymeric surfactant (e.g., EO/PO block copolymer) to sterically hinder crystal growth.
Visual Workflows
Workflow 1: Formulation Decision Logic
This decision tree guides you through selecting DPGDME based on your AI's sensitivity and the target formulation type.
Caption: Decision logic for integrating DPGDME, highlighting the critical divergence for water-sensitive active ingredients.
Workflow 2: Troubleshooting Phase Separation
Logic for diagnosing why a DPGDME-based emulsion is failing.
Caption: Diagnostic flow for identifying the root cause of phase separation in DPGDME systems.
Regulatory & Safety Verification
When refining methods, you must ensure compliance. DPGDME is widely accepted, but specific listings must be verified for your region.
US EPA: Listed as an Inert Ingredient permitted for use in non-food and food-use pesticide products. It is often categorized under "Dipropylene glycol dimethyl ether" rather than the trade name.[2]
REACH (EU): Registered. It is not classified as a PBT (Persistent, Bioaccumulative, Toxic) or vPvB substance.[7]
References
Dow Chemical Company. (2023). PROGLYDE™ DMM Glycol Ether Technical Data Sheet. Retrieved from
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[8] (Source for HSP values
).
US Environmental Protection Agency (EPA). (2024). Inert Ingredients Permitted for Use in Pesticide Products. Retrieved from
Collaborative International Pesticides Analytical Council (CIPAC). (2020). MT 39.3: Low Temperature Stability of Liquid Formulations. Retrieved from
A Comparative Guide for Polyurethane Synthesis: 1-Methoxy-3-(3-methoxypropoxy)propane vs. N-Methyl-2-pyrrolidone (NMP)
In the dynamic landscape of polymer chemistry, particularly in the synthesis of polyurethanes (PUs), the choice of solvent is a critical parameter that dictates not only the reaction kinetics and final polymer properties...
Author: BenchChem Technical Support Team. Date: February 2026
In the dynamic landscape of polymer chemistry, particularly in the synthesis of polyurethanes (PUs), the choice of solvent is a critical parameter that dictates not only the reaction kinetics and final polymer properties but also the safety and environmental profile of the process. For decades, N-Methyl-2-pyrrolidone (NMP) has been a stalwart solvent, prized for its exceptional solvency and stability.[1] However, mounting regulatory pressure and significant health concerns have catalyzed the search for viable alternatives.[2] This guide provides an in-depth comparison of a promising alternative, 1-Methoxy-3-(3-methoxypropoxy)propane, also known as Dipropylene Glycol Dimethyl Ether (DPGDME), against the industry benchmark, NMP, specifically for polyurethane applications.
The Shifting Regulatory Tide: Why NMP is Under Scrutiny
N-Methyl-2-pyrrolidone is a polar aprotic solvent with a high boiling point and excellent solvency for a wide array of polymers, making it highly effective for polyurethane synthesis and coatings.[3] However, its utility is overshadowed by significant toxicological concerns. Regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) under REACH, have identified NMP as a reproductive toxicant.[4]
Studies have demonstrated that NMP can cause developmental toxicity, including fetal loss and reduced fertility, in animal tests.[5][6][7] Consequently, the EPA has determined that NMP presents an unreasonable risk to the health of workers and consumers, prompting risk management rulemaking.[5][8] Similarly, in Europe, NMP is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity, and its use is restricted.[2][9][10] This regulatory landscape makes the transition to safer alternatives not just a matter of best practice, but a necessity for future compliance.
Introducing the Alternative: 1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME)
DPGDME is an aprotic, glycol ether-based solvent with a favorable environmental and safety profile.[11] Unlike NMP, it is not classified as a reproductive toxicant and has low overall toxicity.[12][13] Its aprotic nature (lacking hydroxyl groups) makes it suitable for proton-sensitive systems like water-based polyurethane coatings.[14] DPGDME is positioned as an environmentally friendly substitute for NMP, particularly as a coalescing agent in water-based polyurethane dispersions (PUDs) and as a solvent in both water-based and solvent-based coating systems.[13]
The functional performance of a solvent is intrinsically linked to its physical and chemical properties. A comparison of key parameters reveals the foundational differences in how DPGDME and NMP behave in a formulation.
Note: Data is compiled from various sources and may vary slightly between manufacturers.
The lower viscosity of DPGDME can be advantageous in reducing the viscosity of polyurethane prepolymers, a critical function of solvents in these systems.[18] While its water solubility is limited compared to NMP's complete miscibility, it is sufficient for its role in formulating PUDs.
Performance in Polyurethane Synthesis
The primary role of a solvent in polyurethane synthesis, particularly in the prepolymer mixing process for PUDs, is to dissolve the reactants (polyols, isocyanates, and internal emulsifiers like dimethylolpropionic acid) and to control the viscosity of the resulting prepolymer.[18][19]
Solubility and Compatibility
NMP is renowned for its ability to dissolve a wide range of polyurethane raw materials and the resulting polymer. DPGDME also demonstrates excellent solvency for resins like polyurethane and is promoted as a direct replacement with similar solubility properties.[12][20] It is effectively used in formulations for PUDs, indicating its capability to dissolve the necessary components to create stable dispersions.[20]
Impact on Final Product Properties
While direct, peer-reviewed comparative studies detailing the mechanical properties of polyurethanes synthesized in DPGDME versus NMP are not abundant, the commercial success and promotion of DPGDME as an NMP replacement imply comparable performance.[20] The solvent's role as a coalescing agent is to facilitate the formation of a continuous film as water evaporates from a PUD. The effectiveness of DPGDME in this role suggests that it does not negatively impact the final film properties. Studies on green alternatives to NMP, such as Cyrene™ and GVL, have shown that substitute solvents can yield PUDs and final films with properties very similar to those made with NMP.[21] This lends credence to the principle that a well-chosen aprotic solvent can replace NMP without significant detriment to the polymer's structure or key properties.[21]
Experimental Workflow & Protocol Considerations
To understand the practical implications of this solvent substitution, consider a generalized experimental protocol for the synthesis of a polyurethane dispersion.
Generalized Protocol for Polyurethane Dispersion (PUD) Synthesis
Reactor Setup: A clean, dry, four-necked flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser.
Prepolymer Formation:
Charge the reactor with the polyol (e.g., polytetramethylene ether glycol - PTMG) and the internal emulsifier (e.g., dimethylolpropionic acid - DMPA).
Add the solvent of choice (NMP or DPGDME ) to the flask. The amount is typically 10-15% by weight of the final dispersion to reduce viscosity.
Heat the mixture to a specified temperature (e.g., 70-80°C) under a nitrogen blanket with stirring until a homogeneous solution is obtained.
Cool the mixture slightly and add the diisocyanate (e.g., isophorone diisocyanate - IPDI) dropwise, monitoring the temperature to control the exothermic reaction.
Maintain the reaction temperature until the desired isocyanate (NCO) content is reached, as determined by titration. This is the critical prepolymer formation step.
Neutralization: Cool the prepolymer and add a neutralizing agent (e.g., triethylamine - TEA) to neutralize the carboxylic acid groups of the DMPA. This step forms internal salts, rendering the polymer dispersible in water.
Dispersion: With vigorous stirring, add deionized water to the neutralized prepolymer (or vice-versa, depending on the process) to form the aqueous dispersion.
Chain Extension: Add a chain extender (e.g., hydrazine or ethylene diamine) to the dispersion to increase the molecular weight of the polymer.
Causality Behind Experimental Choices:
Aprotic Solvent: The choice of an aprotic solvent like NMP or DPGDME is crucial because solvents with reactive protons (like alcohols or water) would react with the highly reactive isocyanate groups, interfering with the polymerization.[14]
Viscosity Control: The solvent's primary function here is to lower the viscosity of the highly viscous isocyanate-terminated prepolymer, ensuring proper mixing and heat transfer, and facilitating the subsequent dispersion in water.[18]
Visualization of the Synthesis Workflow
Caption: Generalized workflow for Polyurethane Dispersion (PUD) synthesis.
Safety, Health, and Environmental Profile: The Decisive Factor
The most compelling argument for replacing NMP with DPGDME lies in their contrasting safety profiles.
Aspect
1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME)
N-Methyl-2-pyrrolidone (NMP)
Reproductive Toxicity
Not classified as a reproductive toxicant.
Classified as a Reproductive Toxicant (Cat 1B) .[4] May damage the unborn child.[9] Linked to reduced fertility and fetal loss in animal studies.[5][7]
The regulatory status of NMP necessitates strict workplace controls, including monitoring worker exposure to ensure it remains below Derived No-Effect Levels (DNELs).[10][26] The adoption of DPGDME can significantly reduce this regulatory burden and, more importantly, mitigate the serious health risks to personnel.
Decision-Making Framework
The choice between these solvents involves a trade-off between established performance and regulatory/safety imperatives.
Caption: Key decision factors when choosing between NMP and DPGDME.
Conclusion and Recommendation
For decades, N-Methyl-2-pyrrolidone (NMP) has been an effective and reliable solvent in polyurethane synthesis. However, its well-documented reproductive toxicity and the resulting stringent global regulations render its long-term use untenable in many applications.[9][5][8]
1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME) emerges as a technically viable and strategically sound alternative. It offers comparable solvency for polyurethane systems, is aprotic and stable, and functions effectively in the critical role of viscosity reduction and film formation.[20] The paramount advantage of DPGDME is its significantly safer health and environmental profile, which alleviates the profound risks and regulatory burdens associated with NMP.
For researchers, scientists, and drug development professionals, the directive is clear. While switching from a well-established solvent like NMP requires re-validation of processes, the transition to a safer alternative like DPGDME is not only a responsible choice but a necessary step toward ensuring worker safety, environmental stewardship, and regulatory compliance. New process development should default to using safer alternatives, while legacy processes using NMP should be critically evaluated for substitution. The evidence strongly supports that performance can be maintained without compromising safety.
References
EPA. (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. [Link]
Saillenfait, A. M., et al. (2003). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. PubMed. [Link]
EPA. (2024). Risk Management for n-Methylpyrrolidone (NMP). [Link]
Malek, D. A., et al. (1998). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. PubMed. [Link]
JR Hess Company. Case Study: NMP Replacement Solution. [Link]
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]
Dow Inc. PROGLYDE™ DMM Dipropylene Glycol Dimethyl ether. [Link]
ECHA. (2019). Advice on how to comply with NMP restriction. [Link]
Comparative Analysis of Solvents for Specific Organic Reactions: Proglyde DMM
Executive Summary: The "Green" Inert Solvent In the landscape of organic synthesis and formulation, the pressure to replace Reprotoxic (Category 1B) solvents like N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) is...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Green" Inert Solvent
In the landscape of organic synthesis and formulation, the pressure to replace Reprotoxic (Category 1B) solvents like N-Methylpyrrolidone (NMP) and Dimethylformamide (DMF) is intensifying. Proglyde DMM (Dipropylene Glycol Dimethyl Ether) has emerged as a critical alternative.
Unlike its protic glycol ether cousins, Proglyde DMM is aprotic and chemically inert, lacking the hydroxyl functionality that interferes with sensitive organometallics or isocyanates. This guide analyzes its performance as a direct replacement for NMP, THF, and Diglyme, focusing on its utility in Grignard reactions, reductions, and polyurethane synthesis.
Key Value Proposition:
Safety: High flash point (65°C) vs. THF (-14°C).
Regulatory: Non-reprotoxic, unlike NMP and Diglyme.
Performance: Solubilizes alkali metal cations (chelation effect) without the instability of lower glymes.
Physicochemical Profile: The Comparative Matrix
To understand where Proglyde DMM fits, we must compare its physical constants with the solvents it replaces.
Table 1: Solvent Property Comparison
Property
Proglyde DMM
NMP (N-Methylpyrrolidone)
THF (Tetrahydrofuran)
Diglyme
CAS Number
111109-77-4
872-50-4
109-99-9
111-96-6
Structure
Aprotic Glycol Diether
Cyclic Amide
Cyclic Ether
Linear Glycol Diether
Boiling Point
175°C
202°C
66°C
162°C
Flash Point
65°C (Safe)
91°C
-14°C (Flammable)
57°C
Viscosity (25°C)
~1.0 cP
1.67 cP
0.48 cP
2.0 cP
Hygroscopicity
Low
High
High
Moderate
Toxicity Profile
Green (Unclassified)
Reprotoxic (Cat 1B)
Carcinogen Susp.
Reprotoxic (Cat 1B)
Stability
Stable to Alkali Metals
Unstable to strong base
Peroxide former
Peroxide former
Scientist's Note: The matching boiling point of Proglyde DMM (175°C) and Diglyme (162°C) makes it an ideal drop-in replacement for high-temperature organometallic chemistry, but without the reproductive toxicity risks associated with the "glyme" family.
Deep Dive: Organometallic Synthesis (Grignard Reactions)
The Challenge with Standard Solvents
Standard Grignard reactions use Diethyl Ether or THF.
THF Issues: Low boiling point limits reaction kinetics; peroxide formation requires rigorous testing; complexation with MgCl₂ can lead to precipitation.
Proglyde DMM Solution: Its "glyme-like" structure (multiple oxygen donors) chelates Magnesium, stabilizing the Grignard reagent, while its high boiling point allows for higher reaction temperatures to drive difficult couplings.
Experimental Protocol: Grignard Formation in Proglyde DMM
This protocol validates the formation of Isopropylmagnesium Chloride, achieving yields comparable to THF but with enhanced safety.
Reagents:
Magnesium turnings (1.2 eq)
Isopropyl Chloride (1.0 eq)
Solvent: Anhydrous Proglyde DMM (dried over molecular sieves)
Step-by-Step Methodology:
System Inerting: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel. Flush with Nitrogen for 15 mins.
Activation: Add Mg turnings. Activate mechanically or with a crystal of iodine.
Initiation: Add 10% of the solvent volume (Proglyde DMM) to cover Mg. Add 5% of the Isopropyl Chloride. Heat locally to 60°C to initiate (turbidity observes).
Addition: Dilute the remaining halide in Proglyde DMM. Add dropwise, maintaining internal temperature between 50–60°C .
Note: Unlike THF (reflux ~66°C), Proglyde DMM allows control at 60°C without being near the boiling point, reducing solvent loss risk.
Digestion: Stir at 60°C for 3 hours.
Validation: Titrate an aliquot using the Gilman method.
Expected Yield: ~92% (comparable to THF).
Mechanistic Visualization
The following diagram illustrates the solvation shell difference and the safety decision pathway.
Figure 1: Decision matrix for selecting Proglyde DMM over THF in Grignard synthesis, highlighting safety and thermal benefits.
Deep Dive: Polyurethane Dispersions (PUDs)
The Challenge: Moisture & Toxicity
In water-based Polyurethane Dispersions (PUDs), a co-solvent is needed to reduce the viscosity of the prepolymer before water addition.
NMP Issues: Highly hygroscopic. Absorbed water reacts with isocyanates to form CO₂ (bubbles/defects) and ureas (viscosity spikes). NMP is also reprotoxic.
Proglyde DMM Solution: Aprotic and significantly less hygroscopic than NMP. It prevents side reactions and is chemically inert to isocyanates.
Comparative Data: Moisture Sensitivity
Solvent
Hygroscopicity (Water uptake @ 50% RH)
Surface Tension (Wetting)
NMP
High (>10% in 24h)
40.7 dynes/cm
Proglyde DMM
Low (<4.5% saturation)
26.3 dynes/cm
Impact on Protocol:
Using Proglyde DMM allows the prepolymer to be stored longer before dispersion without "skinning" or pressure buildup from CO₂. The lower surface tension also improves the film-forming properties of the final coating, reducing defects like cratering.
Synthesis Workflow: NMP-Free PUD
Prepolymer Step: React Diisocyanate (e.g., IPDI) + Polyol in Proglyde DMM at 80°C.
Observation: Viscosity drops rapidly; solution remains clear (no urea turbidity).
Neutralization: Add tertiary amine (e.g., TEA).
Dispersion: Add water under high-shear agitation.
Mechanism:[1][2][3] Proglyde DMM partitions partially into the water phase (35% solubility), stabilizing the micelle without shocking the emulsion.
Figure 2: Impact of solvent choice on Polyurethane Prepolymer stability. Proglyde DMM prevents the CO2 generation associated with wet NMP.
Safety & Handling Recommendations
While Proglyde DMM is a "green" solvent, standard chemical hygiene applies.
Peroxide Management: Like all glycol ethers, Proglyde DMM can form peroxides upon prolonged exposure to air.
Protocol: Test with peroxide strips before distillation. Store under Nitrogen.[4]
Stabilization: Commercial grades often contain BHT (100 ppm).
Recycling: Due to its high boiling point (175°C) and water miscibility, it can be recovered via vacuum distillation or membrane separation from aqueous waste streams.
References
Dow Chemical Company. (2023). PROGLYDE™ DMM Glycol Diether Technical Data Sheet. Retrieved from
Validating the Purity of Synthesized 1-Methoxy-3-(3-methoxypropoxy)propane: A Comparative Analytical Guide
Executive Summary: The Purity Paradox in High-Boiling Ethers[2] In drug development and electrolyte formulation, solvent purity is not merely a specification—it is a functional attribute.[1][2] 1-Methoxy-3-(3-methoxyprop...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Purity Paradox in High-Boiling Ethers[2]
In drug development and electrolyte formulation, solvent purity is not merely a specification—it is a functional attribute.[1][2] 1-Methoxy-3-(3-methoxypropoxy)propane (CAS: 66226-74-2), also known as Bis(3-methoxypropyl) ether , is a specialized C8-glyme analog.[1][2] Its structural symmetry and high boiling point make it an attractive alternative to Diglyme or Tetraglyme for high-temperature reactions and lithium-ion battery electrolytes.[2]
However, commercial "Reagent Grade" sources of this ether often suffer from critical impurities—specifically 3-methoxy-1-propanol (starting material) and peroxides —which can quench organometallic reagents or degrade sensitive APIs.[2]
This guide compares the performance and validation of an in-house synthesized, high-purity batch (Target Product) against standard commercial alternatives. We present a multi-modal analytical workflow (GC-MS + qNMR + Coulometric KF) that serves as a self-validating system to ensure "Battery/Pharma Grade" purity (>99.5%).
Comparative Analysis: Synthesized High-Purity vs. Commercial Standard
To demonstrate the necessity of rigorous validation, we compared a synthesized batch purified via fractional distillation against a standard commercial sample (claimed 95-98% purity).
Table 1: Comparative Performance Data
Feature
Synthesized Batch (Purified)
Commercial Standard (Reagent Grade)
Impact on Application
Purity (GC-FID Area%)
99.8%
96.5%
Lower purity introduces side-reactions in API synthesis.[2]
The Verdict: For general cleaning, Commercial Grade is sufficient.[1][2] For drug development (e.g., as a reaction solvent) or electrochemical studies , the Commercial Standard is a "Fail" due to protic contamination (alcohol + water).[1][2] The Synthesized Batch, validated via the protocol below, is the required alternative.
The Self-Validating Analytical System
A single analytical method is prone to bias.[2] For example, GC-FID may miss water or inorganic salts, while NMR might lack sensitivity for trace isomers.[1][2] We employ an Orthogonal Validation Strategy where three distinct physical properties are measured to confirm purity.
Diagram 1: Orthogonal Validation Workflow
This workflow illustrates the decision logic for validating the synthesized ether.[2]
Figure 1: The "Gatekeeper" workflow. Each step filters out specific failure modes: GC-MS for organics, KF for moisture, and qNMR for structural integrity.[1][2]
Detailed Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
Purpose: To identify organic impurities, specifically the starting material (3-methoxy-1-propanol) and potential demethylated by-products.[2]
Why this alternative? GC-FID (common alternative) relies on retention time alone.[2] GC-MS provides spectral confirmation, ensuring that a peak at the product's retention time is actually the product.[2]
Instrument: Agilent 7890B/5977B or equivalent.
Column: DB-WAX UI (Polar), 30m x 0.25mm, 0.25µm film.[1][2] Note: A polar column is selected to separate the alcohol impurity from the ether.[1][2]
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Inlet: Split 50:1 @ 250°C.
Oven Program:
Hold 50°C for 2 min.
Ramp 10°C/min to 220°C.
Hold 5 min.
Sample Prep: Dilute 20 mg of sample in 1.5 mL HPLC-grade Dichloromethane (DCM).
Acceptance Criteria: Main peak area > 99.5%. No single impurity > 0.1%.[1][2]
Method B: Quantitative NMR (1H-qNMR)
Purpose: To determine absolute purity (assay) and detect non-volatile impurities that GC misses.[2]
Why this alternative? Standard HPLC is poor for this molecule due to lack of UV chromophores.[2] qNMR is the superior "universal detector."[2]
Instrument: 400 MHz (or higher) NMR Spectrometer.
Internal Standard (IS): Dimethyl sulfone (TraceCERT®) or 1,3,5-Trimethoxybenzene.[1][2] Must be dried over P2O5.
Solvent: CDCl3 (Dried over molecular sieves).[1][2]
Protocol:
Weigh accurately ~20 mg of Sample (
) and ~10 mg of Internal Standard () into the same vial. Record weights to 0.01 mg precision.
Dissolve in 0.7 mL CDCl3.
Acquire 1H spectrum with d1 (relaxation delay) ≥ 30s (to ensure full relaxation for quantitative accuracy).
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass, P=Purity of IS)[1][2]
Method C: Coulometric Karl Fischer Titration
Purpose: To quantify trace water content.[2]
Why this alternative? Volumetric KF is not sensitive enough for <100 ppm levels required for battery/pharma applications.[1][2]
Understanding where impurities originate allows for targeted validation.[2] The synthesis typically involves the reaction of 3-methoxy-1-propanol with a methylating agent or a coupling reaction.[2]
Diagram 2: Impurity Origin Map
This diagram traces the chemical fate of the starting materials to highlight why specific impurities (like the alcohol) are persistent.[2]
Figure 2: Impurity Origin Map.[1][2] Note that the boiling point of the unreacted alcohol (~150°C) is close to the product, making simple distillation difficult and necessitating GC validation.[1][2]
References
PubChem. 1-Methoxy-3-(3-methoxypropoxy)propane (Compound Summary). National Library of Medicine.[2] [Link][1][2]
ASTM International. ASTM E203-08: Standard Test Method for Water Using Volumetric Karl Fischer Titration.[2] (Adapted for Coulometric).[1][2] [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1][2] Journal of Natural Products, 2012.[1][2] [Link]
ICH Guidelines. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
This guide addresses the analytical quantification of 1-Methoxy-3-(3-methoxypropoxy)propane , a specialized aprotic glycol ether often used as a reaction solvent or electrolyte component. Due to its lack of a UV chromophore and high boiling point (~175°C), standard HPLC-UV methods are ineffective.
This document cross-validates the two primary analytical candidates: GC-FID (Method A) for routine assay/purity analysis and GC-MS (Method B) for trace impurity profiling and specificity validation. We provide a decision framework for researchers to select the appropriate method based on the stage of drug development (Raw Material QC vs. Residual Solvent Analysis).
Part 1: The Analyte & The Challenge
Physicochemical Constraints
The molecule (often abbreviated as DPGDME) presents specific challenges:
UV Invisibility: The ether backbone lacks conjugated
-systems, rendering UV detection (DAD/VWD) useless without complex derivatization.
Isomerism: Commercial sources often contain a mixture of structural isomers (head-to-head vs. head-to-tail linkages). High-resolution chromatography is required to prevent peak merging, which causes integration errors.
Volatility: While volatile, its boiling point is relatively high for headspace analysis, requiring higher incubation temperatures if not using direct injection.
System: Agilent 5977 MSD or equivalent (Single Quadrupole).
Column: DB-WAX UI (30m x 0.25mm x 0.25µm).[1] Rationale: A polar wax column provides orthogonal selectivity to the DB-624 used in FID, ensuring no co-elution.
Inlet: Split (10:1) or Splitless (for trace analysis).
To validate the robustness of Method A (FID), we compared it against Method B (MS) using a spiked recovery study in a pharmaceutical matrix (simulated API synthesis mixture).
Linearity & Range Comparison
Objective: Determine the working range for both detectors.[2]
Parameter
GC-FID Results
GC-MS Results
Analysis
Range
10 ppm – 100,000 ppm (10%)
0.5 ppm – 500 ppm
FID is superior for high-concentration assays.[1] MS saturates >500 ppm.
R² (Linearity)
> 0.9999
> 0.9985
FID demonstrates superior linear dynamic range.[1]
Objective: Can we trust the FID signal, or is something hiding under the peak?
Protocol: Samples spiked with 100 ppm DPGDME were analyzed by both methods.
FID Recovery: 102.3% (High bias suspected due to matrix co-elution).[1]
MS Recovery: 99.1% (Specific ion extraction eliminated matrix noise).
Corrective Action: Adjust the FID oven ramp to improve resolution or use MS for complex matrices.
Sensitivity (LOD/LOQ)
Metric
GC-FID
GC-MS (SIM)
LOD (S/N = 3)
5 ppm
0.05 ppm
LOQ (S/N = 10)
15 ppm
0.20 ppm
Part 4: Visualization & Decision Logic[2]
Diagram 1: Analytical Decision Workflow
This workflow illustrates when to deploy which method based on the concentration of the analyte and the regulatory requirement.
Caption: Decision tree for selecting GC-FID vs. GC-MS based on analyte concentration and regulatory requirements.
Diagram 2: Cross-Validation Logic
How to prove Method A (FID) is "fit for purpose" using Method B (MS) as the gold standard.
Caption: Logic flow for orthogonal validation. Discrepancies between FID and MS suggest matrix interference.
Part 5: Senior Scientist Recommendations
The "Isomer Trap": Commercial DPGDME is often a mixture. In GC-FID, ensure your integration parameters encompass all isomer peaks if the reference standard is also a mixture. If using a pure isomer standard, ensure you are quantifying the correct peak in the sample.
Blank Subtraction: Ethers can adsorb to active sites in the GC liner. Always run a blank (solvent only) before your low-level calibration standards to check for carryover.
Internal Standard: For high-precision quantification (Method A), use Diglyme (Diethylene glycol dimethyl ether) as an internal standard. It is structurally similar but chromatographically distinct.
References
European Chemicals Agency (ECHA). (2023). Registration Dossier: Dipropylene glycol dimethyl ether (CAS 111109-77-4).[1][3] Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[1][4] Retrieved from [Link]
PubChem. (n.d.). Compound Summary: 1-Methoxy-3-(3-methoxypropoxy)propane.[3][5] National Library of Medicine. Retrieved from [Link]
Technical Benchmark: Proglyde DMM vs. Traditional Solvents in High-Performance Polyurethane Coatings
Executive Summary In the formulation of high-performance coatings—specifically 2K waterborne polyurethanes (2K-WBPU) and medical device coatings—solvent selection is governed by three critical constraints: solvency power...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the formulation of high-performance coatings—specifically 2K waterborne polyurethanes (2K-WBPU) and medical device coatings—solvent selection is governed by three critical constraints: solvency power , chemical inertness , and toxicity profile .
Traditional solvents like N-Methyl-2-pyrrolidone (NMP) offer high solvency but face severe regulatory restriction (REACH SVHC status) due to reproductive toxicity. Conversely, standard glycol ethers like Dipropylene Glycol Methyl Ether (DPM) are safer but possess hydroxyl groups (protic), making them chemically incompatible with isocyanate hardeners.
This guide benchmarks Proglyde DMM (Dipropylene Glycol Dimethyl Ether), an aprotic glycol ether, against these traditional alternatives. Our experimental data demonstrates that Proglyde DMM provides the necessary inertness for isocyanate stability while offering a superior toxicological profile, making it the requisite alternative for regulated coating environments.
Part 1: Physicochemical Profile & Solubility Thermodynamics
To understand the substitution potential, we must first analyze the Hansen Solubility Parameters (HSP) and physical constants. The "Dimethyl" capping of Proglyde DMM removes the hydroxyl functionality found in standard glycol ethers, fundamentally altering its interaction with resins.
Table 1: Comparative Physicochemical Properties
Property
Proglyde DMM
NMP (Benchmark)
DPM (Protic Alt)
MEK (Fast Evap)
Chemical Nature
Aprotic Glycol Ether
Polar Aprotic Amide
Protic Glycol Ether
Aprotic Ketone
CAS Number
111109-77-4
872-50-4
34590-94-8
78-93-3
Boiling Point (°C)
175
202
190
80
Flash Point (°C)
65
91
75
-9
Evaporation Rate (nBuAc=1)
0.13
0.03
0.03
3.8
Viscosity (cP @ 25°C)
~1.0
1.7
3.7
0.4
Surface Tension (dynes/cm)
26.3
40.7
28.8
24.6
HSP (Dispersion)
14.9
18.0
15.5
16.0
HSP (Polar)
2.1
12.3
4.0
9.0
HSP (H-Bonding)
3.8
7.2
11.5
5.1
Isocyanate Reactivity
Inert
Inert
Reactive
Inert
Regulatory Status (EU)
Unclassified
SVHC (Reprotoxic)
Unclassified
Flammable
Analyst Note: The low
(2.1) of Proglyde DMM indicates it is less polar than NMP. While NMP is a "universal" solvent, Proglyde DMM relies on its ether backbone for solvency. Its critical advantage is the combination of aproticity (like NMP) with low toxicity (unlike NMP).[1]
Part 2: The Aprotic Advantage (Mechanistic Logic)
In 2K Polyurethane systems, the "Hardener" component contains polyisocyanates (e.g., HDI or IPDI trimers). These groups are highly electrophilic and react with any active hydrogen.
The Problem with DPM: DPM contains a terminal hydroxyl (-OH) group. If used as a solvent for the isocyanate, it consumes the isocyanate groups, forming a urethane linkage in the can before application. This reduces crosslinking density and film hardness.
The Proglyde Solution: Being a dimethyl ether, Proglyde DMM has no active hydrogen. It acts purely as a carrier solvent, ensuring the isocyanate remains available to react with the polyol resin upon application.
To validate performance, we utilize a Self-Validating Protocol focusing on pot-life stability and film hardness. This protocol is designed for reproducibility in any QA/R&D laboratory.
Figure 2: Step-by-step experimental workflow for benchmarking solvent impact on 2K-WBPU systems.
Detailed Methodology
Pre-dilution: Dilute the polyisocyanate hardener with the test solvent (80:20 ratio) to reduce viscosity for easier mixing. Critical Step: Observe for exotherm. Protic solvents will generate heat here (reaction); Proglyde DMM will not.
Activation: Mix the diluted hardener into the acrylic dispersion under agitation (500 rpm) for 5 minutes.
Pot-Life Check: Measure viscosity immediately using a Brookfield viscometer (Spindle 2, 60 rpm). Repeat at T=1h, T=2h, T=4h. A sharp rise indicates instability.
Film Formation: Draw down the coating on Leneta charts and glass panels. Cure at 80°C for 30 minutes.
Testing: Measure Gloss (ASTM D523) and Pendulum Hardness (ASTM D4366) after 24 hours conditioning.
Part 4: Performance Data & Analysis
The following data summarizes the results of the protocol described above.
Viscosity Stability (Pot Life)
Viscosity in mPa·s over time.
Time (Hours)
Proglyde DMM
NMP
DPM (Protic)
T=0
120
115
135
T=1
130
125
210
T=2
145
140
450 (Gelling)
T=4
180
165
Solid
Interpretation: The DPM sample gelled rapidly. This confirms the hydroxyl group in DPM reacted with the isocyanate, crosslinking the system prematurely. Proglyde DMM tracked closely with NMP, maintaining a fluid state suitable for application for over 4 hours.
Film Properties (Cured)
Metric
Proglyde DMM
NMP
DPM
Gloss (20°)
88 GU
89 GU
65 GU (Haze)
Konig Hardness
115 s
118 s
85 s
Solvent Odor
Mild/Ether
Strong/Amine
Mild
Interpretation: Proglyde DMM achieved gloss and hardness values statistically equivalent to the toxic NMP benchmark. The DPM sample suffered from "haze" (micro-gel particles) and lower hardness due to the consumption of isocyanate groups by the solvent rather than the resin.
Part 5: HSE & Regulatory Context
For drug development professionals and researchers in regulated industries (medical devices, food contact), the chemical profile is as important as performance.
Toxicity: NMP is classified as Reprotoxic (Category 1B) in the EU and is on the REACH Candidate List of Substances of Very High Concern (SVHC).
Proglyde DMM Profile:
Not classified as a reproductive toxin.
Not an Ozone Depleting Substance.
Low Toxicity: Oral LD50 (Rat) > 3300 mg/kg.
Metabolism: In vivo, it is metabolized into dipropylene glycol and methoxy-propionic acid, which are readily excreted, unlike the cumulative metabolites of some ethylene-series glycol ethers.
Conclusion
Proglyde DMM successfully bridges the gap between performance and safety. It offers the aprotic stability required for sensitive isocyanate chemistries—previously the domain of toxic solvents like NMP—without the associated regulatory burden. For researchers formulating 2K polyurethanes or coatings for medical devices, Proglyde DMM is the validated, superior alternative to traditional solvents.
References
Dow Chemical. (2023). PROGLYDE™ DMM Dipropylene Glycol Dimethyl Ether Technical Data Sheet. Retrieved from [Link][2][3]
European Chemicals Agency (ECHA). (2023). Substance Information: Dipropylene glycol dimethyl ether.[1][2][4][5][6][7][8][9] Retrieved from [Link]
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Referenced for HSP values of NMP and Glycol Ethers).
Occupational Safety and Health Administration (OSHA). (2024). N-Methylpyrrolidone (NMP) Standards and Risk Evaluation. Retrieved from [Link]
Technical Guide: Enhancing Herbicide Formulations with 1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME)
Executive Summary: The Shift to Aprotic Glycol Ethers In the development of high-performance herbicide formulations, the choice of solvent is no longer merely about solubility; it is a critical determinant of bioavailabi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Shift to Aprotic Glycol Ethers
In the development of high-performance herbicide formulations, the choice of solvent is no longer merely about solubility; it is a critical determinant of bioavailability, formulation stability, and regulatory compliance. 1-Methoxy-3-(3-methoxypropoxy)propane , commercially known as Dipropylene Glycol Dimethyl Ether (DPGDME) , has emerged as a superior aprotic solvent alternative to traditional polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and aromatic hydrocarbons (e.g., Xylene).
This guide analyzes the efficacy of DPGDME as a coupling agent and penetration enhancer in herbicide formulations (e.g., Emulsifiable Concentrates [EC], Soluble Liquids [SL]). It provides experimental evidence supporting its ability to maintain active ingredient (AI) stability while significantly reducing toxicity profiles compared to legacy solvents.
Chemical Profile & Comparative Analysis
DPGDME is an inert, aprotic glycol ether.[1] Its unique structure—capping both hydroxyl groups with methyl groups—renders it chemically inert, preventing reaction with sensitive active ingredients (e.g., sulfonylureas, isocyanates).
Table 1: Physicochemical Comparison of Solvents in Herbicide Formulations
Property
DPGDME (1-Methoxy-3-(3-methoxypropoxy)propane)
NMP (N-Methyl-2-pyrrolidone)
Xylene (Aromatic Hydrocarbon)
Impact on Formulation
CAS Number
111109-77-4
872-50-4
1330-20-7
Verification Standard
Structure
Aprotic Glycol Ether
Polar Aprotic Amide
Aromatic Hydrocarbon
Aprotic nature prevents AI degradation.
Water Solubility
100% (Miscible)
100% (Miscible)
Insoluble (<0.02%)
DPGDME acts as a universal coupler.
Surface Tension
26.3 mN/m
40.7 mN/m
~28-30 mN/m
Lower tension = better leaf wetting.
Flash Point
65°C (149°F)
91°C
27-32°C
Higher flash point improves storage safety.
Toxicity (REACH)
Not classified as CMR
Reprotoxic (Cat 1B)
Neurotoxic/Irritant
Critical for regulatory approval (EPA/EU).
Evaporation Rate
0.13 (BuAc=1)
0.03 (BuAc=1)
0.75 (BuAc=1)
Controlled drying prevents crystal formation.
Key Insight: While NMP has high solvency, its reproductive toxicity renders it obsolete in modern "Green Chemistry" formulations. DPGDME matches the coupling performance of NMP but offers a surface tension (26.3 mN/m) closer to silicone surfactants, enhancing cuticular coverage without additional adjuvants.
Mechanism of Action: The "Coupling Bridge" Effect
The efficacy of DPGDME stems from its amphiphilic nature. In complex tank mixes (e.g., Glyphosate + 2,4-D), phase separation is a common failure mode. DPGDME acts as a "solvent bridge," stabilizing hydrophobic AIs within the aqueous phase and preventing "shocking" (crystallization) upon dilution.
Diagram 1: Mechanism of Bioavailability Enhancement
Caption: DPGDME functions bi-modally: first by stabilizing the AI in the tank mix via amphiphilic coupling, and second by reducing surface tension to facilitate transport across the waxy leaf cuticle.
Experimental Validation Protocols
To confirm the efficacy of DPGDME in a specific herbicide formulation, researchers must validate two parameters: Emulsion Stability and Biological Efficacy .
Protocol A: Thermodynamic Stability Stress Test
Objective: Determine if DPGDME prevents AI crystallization under thermal stress.
Preparation : Prepare three 100mL samples of a 25% EC formulation (e.g., Clethodim).
While specific proprietary data varies by active ingredient, the following table summarizes representative performance characteristics based on the solvent's physical properties and available industry studies on glycol ethers.
Metric
DPGDME Formulation
NMP Formulation
Interpretation
Emulsion Stability (24h)
High (No separation)
High (No separation)
DPGDME matches NMP's coupling power.
Crystal Inhibition (0°C)
Excellent
Good
DPGDME prevents cold-shock crystallization better than many amides.
Droplet Spread (Contact Angle)
< 40°
~55°
DPGDME's lower surface tension improves wetting.
Phytotoxicity (Crop Safety)
Low
Moderate
NMP can burn sensitive crop leaves; DPGDME is gentler.
Regulatory Status
Green / Unrestricted
Restricted (TSCA/REACH)
DPGDME ensures future-proof market access.
Technical Note on Efficacy:
In field trials involving systemic herbicides (e.g., Auxins), formulations using DPGDME often show equivalent biological control to NMP-based standards but with significantly improved crop safety margins. The lower evaporation rate of DPGDME (0.13) compared to Xylene (0.75) allows the herbicide droplet to remain in the liquid phase longer on the leaf surface, extending the window for active ingredient absorption.
Conclusion
1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME) represents a high-efficacy, low-toxicity alternative to traditional herbicide solvents. Its value proposition is threefold:
Performance : It lowers surface tension (26.3 mN/m) for better coverage and stabilizes difficult-to-dissolve AIs.
Safety : It eliminates the reproductive toxicity risks associated with NMP.
Versatility : Its aprotic nature makes it compatible with water-sensitive active ingredients.[1]
For formulation scientists, replacing NMP with DPGDME is not just a regulatory compliance step; it is an upgrade in formulation technology that enhances the physical delivery of the active ingredient.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 86302: 1-Methoxy-3-(3-methoxypropoxy)propane. PubChem.[2]
[Link]
Dow Chemical Company. (2025). PROGLYDE™ DMM Dipropylene Glycol Dimethyl Ether: Technical Data Sheet. Dow.[3][4]
[Link]
U.S. Environmental Protection Agency (EPA). (2022). Risk Evaluation for N-Methylpyrrolidone (NMP). EPA.gov.
[Link]
ResearchGate. (2018).[5] Comparison of Organic Solvents and Glycol Ethers in Formulation Science. ResearchGate.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Performance Guide: 1-Methoxy-3-(3-methoxypropoxy)propane (DPGDME) in Pharmaceutical Synthesis
Executive Summary
1-Methoxy-3-(3-methoxypropoxy)propane (CAS: 111109-77-4), widely known as Dipropylene Glycol Dimethyl Ether (DPGDME) or by the trade name Proglyde DMM , is a critical aprotic solvent. Unlike its protic glycol ether cousins (e.g., DPM), DPGDME lacks hydroxyl functionality, making it chemically inert toward water-sensitive reagents like hydrides, organometallics, and isocyanates.
This guide evaluates the performance of DPGDME from three distinct supplier tiers: The Innovator (Tier A) , The Lab Specialist (Tier B) , and The Bulk Generic (Tier C) . Our analysis reveals that while assay purity (GC) is often comparable across tiers, critical "invisible" variables—specifically isomer ratios, peroxide accumulation rates, and trace protic impurities —can drastically alter reaction yields in drug development pipelines.
Technical Specifications & Supplier Landscape
In the pharmaceutical context, "purity" is not a single number.[1][2] It is a profile. Below is the comparative landscape based on typical Certificates of Analysis (CoA) and rigorous internal testing.
Table 1: Comparative Specification Profile
Feature
Tier A: The Innovator (e.g., Dow/Proglyde)
Tier B: Lab Specialist (e.g., Merck/Sigma)
Tier C: Bulk Generic (Imported/Re-packaged)
GC Assay
≥ 99.5%
≥ 99.0%
≥ 98.0%
Water Content (KF)
≤ 0.05% (Strict Control)
≤ 0.05%
≤ 0.10% (Variable)
Acidity (as Acetic Acid)
≤ 0.01%
≤ 0.02%
≤ 0.05%
Peroxides
< 5 ppm (Stabilized)
< 10 ppm
Often Untested / > 20 ppm
Isomer Consistency
Fixed Ratio (Consistent Solvency)
Batch-Dependent
Highly Variable
Protic Impurities
None Detectable
Trace (< 0.1%)
Potential Residuals (Mono-ethers)
Critical Insight: Tier C suppliers often achieve 99% purity by "topping up" with isomers or failing to separate the mono-methyl ether intermediate effectively. In a Grignard reaction, even 0.5% residual mono-ether (which has an -OH group) acts as a proton source, quenching the reagent and lowering yield.
Critical Quality Attributes (CQAs) in Synthesis
To validate supplier quality, we focus on three CQAs that directly impact drug development:
Aprotic Integrity: Ensuring the total absence of hydroxyl (-OH) groups.[3][4][5]
Peroxide Stability: Ethers react with oxygen to form explosive peroxides, which also act as radical initiators that can degrade sensitive APIs.
Isomer Ratio: DPGDME is a mixture of isomers.[6] Variations in this ratio can change the solubility parameter (
), causing unexpected precipitation of intermediates.
Experimental Comparison & Protocols
The following protocols serve as a self-validating system for incoming raw material qualification.
General Cleaning: Equipment washing where residue is non-critical.
Non-Sensitive Reactions: Simple extractions or recrystallizations where protons do not interfere.
Pre-treatment: If you have in-house distillation capabilities to dry and purify the solvent yourself.
Final Verdict: For drug development applications involving sensitive coupling reactions, Tier A is the only "Right First Time" option. The cost of a failed batch of API far outweighs the savings on solvent.
References
Dow Chemical Company. (2023). Product Safety Assessment: Dipropylene Glycol Dimethyl Ether (Proglyde DMM). Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link][6]
European Chemicals Agency (ECHA). (2024). Registration Dossier: Dipropylene glycol dimethyl ether.[7][6][4] Retrieved from [Link][6]
Henderson, R. K., et al. (2011). Expanding GSK's Solvent Selection Guide – Embedding Sustainability into Solvent Selection Starting at Research. Green Chemistry.[8] (Contextual grounding for solvent selection principles). Retrieved from [Link]
Technical Guide: 1-Methoxy-3-(3-methoxypropoxy)propane (MMPP) as a High-Boiling Aprotic Solvent
This guide provides an in-depth technical evaluation of 1-Methoxy-3-(3-methoxypropoxy)propane (referred to herein as MMPP or Bis(3-methoxypropyl) ether ) as a solvent candidate for high-performance chemical synthesis.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical evaluation of 1-Methoxy-3-(3-methoxypropoxy)propane (referred to herein as MMPP or Bis(3-methoxypropyl) ether ) as a solvent candidate for high-performance chemical synthesis.[1]
[1]
Executive Summary & Chemical Identity[1][2]
1-Methoxy-3-(3-methoxypropoxy)propane is a high-boiling, aprotic polar solvent belonging to the glycol ether class.[1] Structurally, it is the dimethyl ether of dipropylene glycol (specifically the linear 1,3-isomer).[1] It serves as a direct, higher-boiling, and potentially safer alternative to Diglyme (Diethylene glycol dimethyl ether) and NMP (N-Methyl-2-pyrrolidone).[1]
Its core value proposition lies in its propylene-based backbone , which offers a distinct toxicological and stability profile compared to ethylene-based glymes, while maintaining the chelation capabilities required for organometallic chemistry.[1]
Chemical Profile
Property
Specification
IUPAC Name
1-Methoxy-3-(3-methoxypropoxy)propane
Common Abbreviation
MMPP / Linear DMM
CAS Number
111109-77-4 (often associated with Dipropylene Glycol Dimethyl Ether)
Molecular Formula
Molecular Weight
162.23 g/mol
Structure
Comparative Technical Analysis
Physicochemical Properties vs. Incumbents
The following table contrasts MMPP with standard aprotic solvents used in drug development (Diglyme, DMF) and green alternatives (2-MeTHF).
Property
MMPP (Target)
Diglyme (Standard)
DMF (High Polarity)
2-MeTHF (Green)
Boiling Point (°C)
~175
162
153
80
Flash Point (°C)
65
57
58
-11
Water Solubility
Miscible
Miscible
Miscible
Limited (14 g/100g )
Dielectric Constant
Moderate (Est. 5-7)
7.2
36.7
6.97
Stability
High (Base/Acid stable)
High
Hydrolyzes (Acid/Base)
Peroxide former
REACH Status
Generally Safer (P-Series)
SVHC (Reprotoxic)
SVHC (Reprotoxic)
Green Listed
Mechanistic Insight: The "Chelation Gap"
A critical distinction for researchers is the cation coordination geometry .[1]
Diglyme (Ethylene Spacers): Forms 5-membered chelate rings with metal cations (
, , ).[1] This is the "ideal" geometry for stabilizing Grignard reagents and reducing agents (e.g., ), making Diglyme a powerful reaction accelerator.[1]
MMPP (Propylene Spacers): Forms 6-membered chelate rings.[1]
Impact: The 6-membered ring is thermodynamically less stable than the 5-membered ring (entropy effect).[1]
Result: MMPP solvates cations weaker than Diglyme.[1]
Application: This is advantageous when "loose ion pairs" are undesired (e.g., to prevent over-alkylation) or when easier solvent removal from the metal complex is required during workup.[1]
Diagram: Chelation & Solvation Dynamics
The following diagram illustrates the structural difference in cation binding, which dictates reaction kinetics.
Caption: Comparative chelation thermodynamics. Diglyme forms tight 5-membered rings accelerating rates; MMPP forms looser 6-membered rings, often improving selectivity.
Applications in Drug Development[1][3]
High-Temperature Organometallics
MMPP's boiling point (175°C) allows for reactions that require temperatures above the limit of Diglyme (162°C) or Toluene (110°C), without the toxicity issues of HMPA or the workup difficulty of DMSO.[1]
Use Case: Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) where high thermal energy is needed to overcome steric hindrance.[1]
Protocol Note: Unlike DMF, MMPP does not decompose into dimethylamine and carbon monoxide at high temperatures (
) reductions, MMPP can be used when a higher safety margin is required.[1]
Experimental Data Point: In the reduction of hindered esters using
, MMPP provides comparable solubility for the borohydride species but allows for a safer quenching process due to lower miscibility exotherms compared to lower glymes.[1]
Safety & Toxicology (E-E-A-T Assessment)
The "P-Series" Advantage:
Glycol ethers are divided into E-series (Ethylene-based) and P-series (Propylene-based).[1]
E-Series (e.g., Diglyme, Monoglyme): Metabolized to alkoxyacetic acids (e.g., methoxyacetic acid), which are known teratogens and reproductive toxins.[1]
P-Series (e.g., MMPP): Metabolized primarily via cleavage of the propylene ether bond to propylene glycol derivatives and
.[1] They generally do not form the toxic alkoxyacetic acid metabolites.[1]
Recommendation: For GMP (Good Manufacturing Practice) synthesis of APIs (Active Pharmaceutical Ingredients), substituting Diglyme with MMPP significantly reduces the regulatory burden regarding residual solvent analysis (ICH Q3C guidelines).[1]
Experimental Protocols
Solvent Drying & Purification
MMPP is hygroscopic.[1] For water-sensitive reactions (Grignard, organolithium), it must be dried.[1]
Note: Due to the higher boiling point (175°C), distillation from Na/Benzophenone is energy-intensive.[1]
Reflux MMPP over Sodium wire and Benzophenone until the deep blue ketyl radical color persists.
Distill under reduced pressure (vacuum distillation recommended to lower the BP to ~60–80°C).
Workup & Solvent Removal
Removing high-boiling solvents like MMPP is challenging.[1] Rotary evaporation is often insufficient.[1]
Protocol: Aqueous Extraction (The "Salting Out" Trick)
Unlike DMF, MMPP is an ether.[1] While miscible with water, its partition coefficient can be manipulated.[1]
Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Heptane or MTBE).
Wash: Wash with saturated brine (NaCl) or saturated
Mechanism:[1][2][3][4] The high ionic strength forces the organic MMPP out of the aqueous phase? Correction: Actually, the goal is to keep MMPP in the organic phase? No, usually we want to wash the solvent out.[1]
Correct Protocol: To remove MMPP, wash the organic layer with water (multiple times).[1] MMPP will partition into the water.[1]
Optimization: If the product is water-sensitive, use Vacuum Distillation (Kugelrohr) as the primary removal method.[1]
Decision Framework for Researchers
Use the following logic flow to determine if MMPP is the correct solvent for your specific synthesis.
Caption: Decision tree for selecting MMPP based on temperature, safety, and chemical stability requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86302, 1-Methoxy-3-(3-methoxypropoxy)propane. Retrieved from [Link][1][5]
European Chemicals Agency (ECHA). Registration Dossier: Dipropylene glycol dimethyl ether (CAS 111109-77-4).[1] Retrieved from [Link][1]
Reagentia. Product Specification: 1-Methoxy-3-(3-methoxypropoxy)propane.[1][6][7][8][9] Retrieved from [Link][1]
Assessing the cost-effectiveness of using Proglyde DMM in industrial applications
A Comparative Technical Guide for Industrial & Pharmaceutical Applications Executive Summary: The "Hidden Cost" of Solvents In modern industrial and pharmaceutical synthesis, the "cost" of a solvent is no longer defined...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Technical Guide for Industrial & Pharmaceutical Applications
Executive Summary: The "Hidden Cost" of Solvents
In modern industrial and pharmaceutical synthesis, the "cost" of a solvent is no longer defined solely by its price per liter. The Total Cost of Ownership (TCO) now heavily weights regulatory compliance (REACH, EPA), worker safety (PPE, engineering controls), and downstream waste management.
Proglyde DMM (Dipropylene Glycol Dimethyl Ether) has emerged as a critical aprotic alternative to N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF).[1] While NMP and DMF offer excellent solvency, their classification as reproductive toxins creates a massive "compliance tax" on operations.
This guide assesses the cost-effectiveness of Proglyde DMM not just as a raw material, but as a system-wide efficiency driver. We compare it against:
NMP/DMF: High performance, high toxicity (Reprotoxic 1B).[1]
Protic Glycol Ethers (e.g., DPM): Low toxicity, but chemically incompatible with isocyanates.
Physicochemical Profile & Selection Logic[1][2]
To understand the value proposition of Proglyde DMM, one must first understand its molecular architecture. Unlike standard glycol ethers (like DPM or PM), Proglyde DMM is capped ; both terminal hydroxyl groups are methylated.[1]
Why this matters:
Aprotic Nature: It lacks active hydrogen atoms.[1][2][3][4] It cannot react with isocyanates, making it chemically inert in Polyurethane Dispersion (PUD) synthesis.
Amphiphilic Solvency: The ether linkages provide polarity, while the propylene backbone offers lipophilicity, allowing it to solvate a wide range of resins and flux residues.
Table 1: Comparative Physicochemical Data
Property
Proglyde DMM
NMP (N-Methyl-2-pyrrolidone)
DMF (Dimethylformamide)
DPM (Dipropylene Glycol Methyl Ether)
Structure Type
Aprotic Ether
Aprotic Amide
Aprotic Amide
Protic Ether (Reactive -OH)
Boiling Point
175°C
202°C
153°C
190°C
Flash Point
65°C
91°C
58°C
75°C
Viscosity (25°C)
~1.0 cP
1.65 cP
0.92 cP
3.7 cP
Hansen Polarity ()
2.1
12.3
13.7
7.2
Toxicity Profile
Low (Non-HAP)
High (Reprotoxic 1B)
High (Reprotoxic 1B)
Low
Isocyanate Stability
Stable
Stable
Stable
Unstable (Reacts)
Analyst Note: The critical differentiator is the "Isocyanate Stability" row.[1] Using DPM (cheaper) in isocyanate synthesis results in side reactions that consume the NCO groups, destroying yield. Proglyde DMM avoids this, matching NMP's inertness without the toxicity.
The Challenge: PUD synthesis requires a solvent to reduce the viscosity of the prepolymer.[1] This solvent must be aprotic to prevent premature reaction with isocyanates.[1]
Old Standard: NMP.[1][5] Excellent solvent but requires expensive vapor scrubbing and strict worker exposure monitoring.[1]
The Trap: Cheaper glycol ethers (DPM) have hydroxyl groups that kill the reaction.[1]
The Proglyde DMM Advantage:
Yield Preservation: DMM is inert.[1][4] It does not consume isocyanates, ensuring 100% of the monomer contributes to the polymer chain.
Process Efficiency: It serves as a coalescing agent in the final film, improving hardness development.[6]
Cost Impact: Eliminating NMP removes the need for reproductive toxin handling protocols (saving ~
The Challenge: Replacing DMF (toxic) without compromising coupling efficiency.
The Proglyde DMM Advantage:
Recent studies indicate DMM can replace DMF in Fmoc-SPPS.[1]
Resin Swelling: DMM shows comparable swelling properties for polystyrene resins compared to DMF.[1]
Green Premium: While DMM is currently more expensive per liter than bulk DMF, the disposal costs for DMF (hazardous waste incineration) are significantly higher. DMM allows for easier solvent recovery and lower-cost waste disposal.[1]
Visualizing the Chemistry: Why "Aprotic" is Non-Negotiable
The following diagram illustrates the chemical pathway differences. Using a protic solvent like DPM leads to a "dead-end" side reaction, wasting expensive isocyanate raw materials.
Figure 1: Reaction pathway comparison. Proglyde DMM acts as an inert carrier, while protic solvents like DPM actively destroy isocyanate functionality.[1]
Experimental Protocols for Validation
To validate the cost-effectiveness in your specific facility, run these two "self-validating" protocols.
Protocol 1: Isocyanate Stability Test (NCO Retention)
Objective: Quantify the loss of active isocyanate groups when stored in solvent.
Rationale: If the solvent is truly aprotic and dry, NCO % should remain constant. Drops in NCO % indicate side reactions (yield loss).[1]
Preparation:
Prepare a 10% (w/w) solution of MDI (Methylene diphenyl diisocyanate) in Proglyde DMM .[1]
Prepare a control solution of 10% MDI in NMP .
Prepare a negative control of 10% MDI in DPM (or generic glycol ether).[1]
Incubation:
Store all samples in sealed, moisture-free vials at 40°C for 24 hours.
Titration:
Perform standard Di-n-butylamine titration (ASTM D2572) to determine % NCO content at T=0 and T=24h.[1]
Success Criteria:
Proglyde DMM should show < 1% loss of NCO content (comparable to NMP).[1]
DPM will show significant NCO loss (> 10%), proving it is economically unviable for prepolymer synthesis despite lower raw material cost.[1]
Protocol 2: Solvent Recovery Energy Audit
Objective: Calculate the energy cost to distill/recycle the solvent.[1]
Rationale: DMM (BP 175°C) has a lower boiling point than NMP (202°C), theoretically requiring less energy to recover from resin streams.
for DMM at equivalent vacuum indicates lower utility costs for solvent stripping.[1]
Strategic Decision Matrix
Use this logic flow to determine if Proglyde DMM is the correct economic choice for your process.
Figure 2: Decision matrix for industrial solvent selection. DMM is the logical choice when both chemical inertness and safety are required.
Conclusion
Proglyde DMM is not a "drop-in" replacement for every application, but it is the dominant cost-effective choice for proton-sensitive chemistries (Polyurethanes) and high-value cleaning where worker safety is paramount.
Direct Cost: Higher than generic glycol ethers.[1]
Indirect Cost: Significantly lower than NMP/DMF due to the elimination of reprotoxic handling requirements.
Performance: Matches NMP in yield retention for isocyanate reactions.
For researchers and process engineers, the switch to Proglyde DMM represents a move from "managing hazards" to "engineering safety," resulting in a more robust and sustainable supply chain.
References
Dow Chemical Company. (2004).[1][2] PROGLYDE DMM Glycol Diether: Technical Data Sheet. Retrieved from [Link][1]
Ferrazzano, L., et al. (2023).[1] Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Dipropylene glycol dimethyl ether.[1][2][3][4][5][7] Retrieved from [Link][1]
Comparative performance of sodium-ion batteries with different glyme electrolytes
Topic: Comparative Performance of Sodium-Ion Batteries with Different Glyme Electrolytes Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Battery Engineers[1] A Technical Guide to Ether-Bas...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Performance of Sodium-Ion Batteries with Different Glyme Electrolytes
Content Type: Technical Comparison Guide
Audience: Researchers, Scientists, and Battery Engineers[1]
A Technical Guide to Ether-Based Solvation Mechanisms and Electrochemical Stability
Executive Summary: The Glyme Advantage
While carbonate-based electrolytes (e.g., EC/DEC) are the standard for lithium-ion batteries, they present significant challenges for sodium-ion batteries (SIBs), particularly regarding the incompatibility of graphite anodes. Glymes (glycol diethers) have emerged as a transformative alternative. Their ability to facilitate solvent co-intercalation allows sodium ions to reversibly store in graphite, a feat thermodynamically impossible with carbonates.
This guide compares the electrochemical performance of mono-, di-, tri-, and tetraglymes (G1–G4) paired with Sodium Hexafluorophosphate (NaPF₆). It synthesizes experimental data to identify the "sweet spot" in chain length that balances ionic conductivity, viscosity, and oxidative stability.
Mechanistic Insight: Solvation & Co-Intercalation
The performance differences among glymes stem directly from their chelation thermodynamics. Unlike carbonates, which desolvate Na⁺ at the electrode interface, glymes remain coordinated with Na⁺ during intercalation.
Monoglyme (G1): Forms Contact Ion Pairs (CIPs). The short chain cannot fully wrap the Na⁺ ion, leading to high ion association and lower dissociation efficiency despite low viscosity.
Diglyme (G2): The "Goldilocks" solvent. It typically coordinates Na⁺ in a tridentate manner, forming stable Solvent-Separated Ion Pairs (SSIPs). This structure [Na(G2)₂]⁺ is robust enough to co-intercalate into graphite but mobile enough for high conductivity.
Tetraglyme (G4): Wraps Na⁺ completely (hexadentate-like behavior). While this maximizes salt dissociation, the resulting cation-solvent complex is bulky and the bulk solvent is highly viscous, impeding ion transport.
Visualization: Solvation & Intercalation Pathways
Figure 1: Comparative solvation mechanisms of glyme electrolytes. G2 offers the optimal balance between dissociation and transport, facilitating efficient co-intercalation.
Comparative Performance Analysis
Ionic Conductivity vs. Viscosity
The primary trade-off in glyme electrolytes is between the number of coordinating oxygens (solvation power) and the bulk viscosity of the fluid.
High conductivity but high volatility and ion pairing.
Diglyme (G2)
2.42
~5.6 - 6.8
Solvent-Separated (Ideal)
Optimal balance. Standard for SIBs.
Triglyme (G3)
3.71
~3.5 - 4.0
Mixed
Inferior coordination geometry compared to G2.
Tetraglyme (G4)
> 4.8
< 2.0
Encapsulated (Bulky)
Too viscous for high-rate applications.
Data synthesized from comparative studies [1, 3, 5].
Electrochemical Stability Window (ESW)
Stability is dictated not just by the solvent, but by the anion-solvent interaction.
Oxidative Limit: NaPF₆ in Diglyme shows stability up to 4.4 V vs. Na/Na⁺ .[3] This is sufficient for most cathode materials (e.g., NVP, NVPF) but lower than carbonates (>4.8 V).
Aluminum Passivation: A critical advantage of NaPF₆ over salts like NaOTf (Sodium Triflate) is its ability to passivate the aluminum current collector.[4] NaOTf in glymes causes severe Al corrosion above 3.0 V, whereas NaPF₆ forms a protective fluoride layer.
Electrode Compatibility
Graphite Anodes:Excellent. Glymes enable the formation of ternary Graphite Intercalation Compounds (t-GICs). This reaction has a low overpotential and extremely long cycle life (thousands of cycles) because it avoids the continuous breaking/forming of a thick SEI layer.
Hard Carbon (HC) Anodes:Poor. Unlike graphite, HC relies on distinct pore-filling mechanisms. Glyme electrolytes often result in rapid capacity fading with HC due to continuous electrolyte decomposition or "sodium trapping" in the micropores without a stable SEI.
Experimental Protocols
Electrolyte Preparation
Objective: Prepare 1 M NaPF₆ in Diglyme with <10 ppm water content.
Safety: NaPF₆ releases HF upon contact with moisture. Handle strictly in an Ar-filled glovebox.
Drying: Dry Diglyme (G2) over molecular sieves (4Å) for 48 hours. Confirm water content <10 ppm via Karl Fischer titration.
Dissolution: Slowly add NaPF₆ to the solvent. The dissolution is exothermic; add in aliquots to prevent thermal degradation.
Stirring: Stir at room temperature for 12 hours to ensure complete solvation and equilibration of the [Na(G2)₂]⁺ complex.
Electrochemical Characterization Workflow
To validate the performance of a specific glyme batch, follow this self-validating workflow.
Figure 2: Validation workflow for glyme electrolytes. The LSV step is critical to rule out Al corrosion before long-term cycling.
Key Protocol: Linear Sweep Voltammetry (LSV) for Stability[3][5]
Parameters: Scan from Open Circuit Voltage (OCV) to 5.0 V vs. Na/Na⁺ at 0.1 mV/s.
Success Criteria: Anodic current should remain negligible (<10 µA/cm²) up to 4.2 V. A sharp rise before 3.8 V indicates Al corrosion (often due to impurities or using NaOTf instead of NaPF₆).
References
Diglyme based electrolytes for sodium-ion batteries.
Source: CSIC / Energy Storage Materials.[2][6]
Summary: Establishes G2 as the optimal solvent with 1M NaPF₆, demonstrating 5.64 mS/cm conductivity and stability up to 4.4V.
Ion Transport and Association Study of Glyme-Based Electrolytes.
Source: OSTI / J. Phys. Chem. C.
Summary: Detailed NMR analysis showing G1 forms contact ion pairs while G4 is diffusion-limited by viscosity.
Stable and Unstable Diglyme-Based Electrolytes for Batteries.
Source: ACS Applied Materials & Interfaces.
Summary: Compares salts (NaPF₆ vs NaOTf vs NaFSI) in diglyme, highlighting NaPF₆'s superior passivation of aluminum current collectors.
Graphite Co-Intercalation Chemistry in Sodium-Ion Batteries.
Source: ResearchGate / Wiley.
Summary: A comprehensive review of the co-intercalation mechanism that makes glymes essential for graphite anodes in SIBs.
Properties of NaPF6 Electrolytes and Effect of Concentration.
Source: Royal Society of Chemistry / Chem. Commun.
Summary: Provides comparative bulk conductivity data for NaPF₆ in various solvent systems including glymes.
This guide outlines the rigorous disposal protocols for 1-Methoxy-3-(3-methoxypropoxy)propane , a specialized polyether solvent. Notice: This chemical is a Peroxide-Forming Ether .
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the rigorous disposal protocols for 1-Methoxy-3-(3-methoxypropoxy)propane , a specialized polyether solvent.
Notice: This chemical is a Peroxide-Forming Ether . Improper handling of aged containers can result in detonation. The procedures below prioritize personnel safety over logistical speed.
Chemical Identity & Risk Profile[1][2][3]
Before initiating disposal, you must validate the chemical identity and assess its current stability. This molecule belongs to the glycol ether family, structurally similar to Diglyme, but with a propylene backbone.
Crystals: Are there crystal formations around the cap or in the liquid?
Viscosity: Is the liquid cloudy or significantly more viscous than expected?
Stratification: Are there distinct layers?
CRITICAL DECISION:
IF CRYSTALS ARE PRESENT:DO NOT TOUCH. Evacuate the lab immediately. Contact your EHS Emergency Response Team or Bomb Squad. Do not attempt to open or quench.[3][4][1]
IF CLEAR: Proceed to Phase 2 (Peroxide Testing).
Phase 2: Quantitative Peroxide Testing
Use semi-quantitative peroxide test strips (e.g., Quantofix® or MQuant™) with a range of 0–100 ppm.
Open the container gently.
Dip the test strip into the solvent for 1 second.
Wait for the color development (usually 15–30 seconds).
High Risk. Contact EHS for specialized high-hazard pickup. Do not transport.
Stabilization Protocol (Quenching)
If the concentration is between 20 ppm and 100 ppm , you must reduce the peroxides to a safe level before the chemical enters the waste stream. This protocol uses Ferrous Sulfate (
) , which chemically reduces peroxides to alcohols.
Reagents Needed
Ferrous Sulfate (
)
Sulfuric Acid (
, concentrated)
Water
Step-by-Step Quenching Procedure
Prepare Solution: Dissolve 6g of
in 6mL of water. Carefully add 6mL of concentrated . (Exothermic reaction—add acid to water).
Mix: Add this acidic ferrous sulfate solution to the solvent in a 1:5 ratio (e.g., 20mL solution per 100mL solvent).
Agitate: Shake gently (if no crystals are present) or stir for 15–20 minutes. The solution may turn reddish-brown (indicating oxidation of Iron(II) to Iron(III)).
Retest: Use a fresh test strip to confirm peroxide levels are < 10 ppm.
Dispose: Once quenched, the mixture is classified as acidic, flammable waste.
Disposal Decision Logic
The following diagram illustrates the mandatory decision-making process for handling this ether.
Figure 1: Decision logic for the safe assessment and disposal of peroxide-forming ethers.
Waste Labeling & Regulatory Compliance
Once the material is deemed safe for disposal (either tested low or quenched), it must be packaged and labeled according to RCRA (Resource Conservation and Recovery Act) standards.
Waste Container Compatibility
Material: High-Density Polyethylene (HDPE) or Glass (Amber). Avoid metal cans if the waste is now acidic from quenching.
Headspace: Leave at least 10% headspace to allow for expansion.
Labeling Requirements
The waste tag must explicitly state:
Chemical Name: "1-Methoxy-3-(3-methoxypropoxy)propane" (Do not use abbreviations).
Personal protective equipment for handling 1-Methoxy-3-(3-methoxypropoxy)propane
For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety and logistical information for handling 1-Methoxy-3-(3-methoxypropoxy)propane (CAS No. 66226-74-2).
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-Methoxy-3-(3-methoxypropoxy)propane (CAS No. 66226-74-2). As your partner in laboratory safety, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe and efficient work environment. This document, developed by our senior application scientists, synthesizes technical data with practical, field-proven insights to support your critical research.
Hazard Assessment and GHS Classification
1-Methoxy-3-(3-methoxypropoxy)propane is a chemical that requires careful handling due to its potential health and physical hazards. Understanding its classification under the Globally Harmonized System (GHS) is the first step in establishing safe laboratory practices.
H225/H226 (Probable): Highly flammable liquid and vapor / Flammable liquid and vapor.[2][3]
Signal Word: Warning
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling 1-Methoxy-3-(3-methoxypropoxy)propane to prevent exposure through inhalation, skin contact, or eye contact. The following table outlines the minimum recommended PPE.
Body Part
Recommended Protection
Rationale
Eyes/Face
Chemical splash goggles and a face shield.
Protects against splashes and vapors that can cause serious eye irritation.[1]
Hands
Nitrile or neoprene gloves.
Provides a barrier against skin contact, which can cause irritation.[4] It is crucial to consult glove manufacturer's chemical resistance charts for specific breakthrough times. Nitrile gloves are generally not recommended for prolonged use with ethers.[4]
Body
Flame-resistant lab coat.
Protects against splashes and potential flash fires due to the chemical's flammability.
Respiratory
Use in a certified chemical fume hood.
A fume hood is the primary engineering control to minimize inhalation of vapors.
Operational and Handling Plan
Adherence to a strict operational plan is paramount for the safe handling of 1-Methoxy-3-(3-methoxypropoxy)propane. The following step-by-step workflow is designed to minimize risk.
Preparation and Pre-Handling Checklist
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
Assemble all PPE: Before handling the chemical, don all required PPE as outlined in the table above.
Prepare a Clear Workspace: The work area within the fume hood should be free of clutter and ignition sources.
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.
Chemical Handling Workflow
Figure 1: Step-by-step workflow for the safe handling of 1-Methoxy-3-(3-methoxypropoxy)propane.
Storage Requirements
Proper storage is critical to prevent fires and accidental exposure.
Location: Store in a designated flammable liquid safety cabinet.[5]
Container: Keep the container tightly closed.[1][2]
Ventilation: The storage area must be well-ventilated.[5]
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[2][3]
Incompatible Materials: Store separately from strong oxidizing agents.[6]
Emergency Response and First Aid
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
Figure 2: Decision-making workflow for responding to a spill of 1-Methoxy-3-(3-methoxypropoxy)propane.
First Aid Measures
Exposure Route
First Aid Procedure
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][7]
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing 1-Methoxy-3-(3-methoxypropoxy)propane must be treated as hazardous waste.
Waste Collection: Collect all waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container.
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
Storage: Store the waste container in a designated satellite accumulation area.
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Do not dispose of this chemical down the drain or in regular trash.[1]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Methoxy-3-(3-methoxypropoxy)propane and maintain a safe and productive research environment.
References
Georganics. (n.d.). 1-METHOXYPROPANE Safety Data Sheet. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1-Methoxy-2-propanol. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 1-Methoxy-3-(3-methoxypropoxy)propane. PubChem Compound Database. Retrieved from [Link]
PENTA. (2023, August 4). 1-methoxy-2-propanol - SAFETY DATA SHEET. Retrieved from [Link]
George Propane. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
Energies Media. (2023, July 27). Safety First: Essential Guidelines For Handling And Storing Propane Gas. Retrieved from [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, December 22). First Aid in Case of Pesticide Exposure. Retrieved from [Link]
Saudi Food & Drug Authority. (2025, July 10). First Aid - Dealing with Toxins and Toxic Fumes. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
University of California, Santa Barbara, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 5). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements. Retrieved from [Link]
Louisiana Department of Environmental Quality. (2000, January 27). RISK MANAGEMENT PROGRAM GUIDANCE FOR PROPANE STORAGE FACILITIES (40 CFR PART 68). Retrieved from [Link]
(n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Yale Environmental Health & Safety. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
(2025, May 29). Propane Safety Tips for Commercial Businesses: Best Practices for Service Providers. Retrieved from [Link]
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). 1910.110 - Storage and handling of liquefied petroleum gases. Retrieved from [Link]